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  • Product: Ethyl 2-nonynoate
  • CAS: 10031-92-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-nonynoate (CAS 10031-92-2)

Authored for Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-nonynoate (CAS No. 10031-92-2), also known as ethyl octynecarboxylate, is a functionalized alkyne ester that presents a unique...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-nonynoate (CAS No. 10031-92-2), also known as ethyl octynecarboxylate, is a functionalized alkyne ester that presents a unique combination of reactive moieties, making it a molecule of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring a terminal alkyne and an ethyl ester group, offers dual reactivity that can be exploited for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectral characterization, reactivity, and potential applications, with a particular focus on its utility as a versatile building block for research and development.

Physicochemical and Spectroscopic Characterization

Ethyl 2-nonynoate is a colorless, oily liquid characterized by a distinctive green, violet-like aroma.[1] Its physical and chemical properties are critical for its handling, application, and analysis.

Table 1: Physicochemical Properties of Ethyl 2-nonynoate
PropertyValueSource(s)
CAS Number 10031-92-2[1][2]
Molecular Formula C₁₁H₁₈O₂[1]
Molecular Weight 182.26 g/mol [1]
Appearance Colorless oily liquid[1]
Boiling Point 121-122 °C (at 13 mm Hg)[1][2]
Density 0.904 g/mL (at 25 °C)[2]
Refractive Index (n²⁰/D) 1.448[2]
Solubility Insoluble in water; Soluble in ethanol and oils[1]
Spectroscopic Profile

The structural identity and purity of Ethyl 2-nonynoate are unequivocally confirmed through a combination of spectroscopic techniques. The key spectral features are derived from its core functional groups: the ester carbonyl (C=O), the carbon-carbon triple bond (C≡C), and the aliphatic hydrocarbon chain.

  • Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. A strong, sharp absorption band is expected in the region of 2260-2100 cm⁻¹ , characteristic of the C≡C stretching vibration. The presence of the ester is confirmed by a very strong absorption band for the C=O stretch, typically appearing around 1735-1750 cm⁻¹ for a saturated ester. Additionally, strong C-O stretching bands will be visible in the 1300-1000 cm⁻¹ region. Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group: a quartet around 4.2 ppm (for the -OCH₂- protons) and a corresponding triplet around 1.3 ppm (for the -OCH₂CH₃ protons). The protons on the carbon adjacent to the alkyne (the propargylic position) will appear as a triplet around 2.4 ppm . The remaining methylene protons of the hexyl chain will resolve as a series of multiplets between approximately 1.3 and 1.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm .

    • ¹³C NMR: The carbon spectrum will feature a downfield signal for the ester carbonyl carbon around 154 ppm . The two sp-hybridized carbons of the alkyne will appear in the range of 70-90 ppm . The -OCH₂- carbon of the ethyl group is expected around 62 ppm , while the aliphatic carbons of the hexyl chain will resonate upfield.

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing purity and confirming molecular weight. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 182, with a characteristic fragmentation pattern involving the loss of the ethoxy group (-OC₂H₅, m/z 45) and cleavage along the alkyl chain.

Synthesis and Mechanistic Considerations

The most direct and common synthesis of Ethyl 2-nonynoate involves the carboxylation of the corresponding terminal alkyne, 1-octyne. This method is a robust and well-established transformation in organic synthesis.

Diagram 1: General Synthesis Workflow for Ethyl 2-nonynoate

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_output Product Octyne 1-Octyne Deprotonation Step 1: Deprotonation Formation of Acetylide Octyne->Deprotonation Base Strong Base (e.g., n-BuLi, NaNH₂) Base->Deprotonation Solvent1 Anhydrous Solvent (e.g., THF, Ether) Solvent1->Deprotonation Chloroformate Ethyl Chloroformate Carboxylation Step 2: Carboxylation Nucleophilic Acyl Substitution Chloroformate->Carboxylation Deprotonation->Carboxylation Octynide Anion Workup Aqueous Workup & Quenching Carboxylation->Workup Purification Distillation / Chromatography Workup->Purification Product Ethyl 2-nonynoate Purification->Product

Caption: Workflow for the synthesis of Ethyl 2-nonynoate.

The causality of this process is rooted in the enhanced acidity of the terminal alkyne proton (pKa ≈ 25). This allows for its facile removal by a strong, non-nucleophilic base, such as n-butyllithium or sodium amide, to generate a potent carbon nucleophile—the lithium or sodium octynide. This acetylide anion then acts as the key intermediate.

The subsequent step is a nucleophilic acyl substitution. The highly nucleophilic acetylide attacks the electrophilic carbonyl carbon of ethyl chloroformate. The chloride ion is an excellent leaving group, facilitating the formation of the new carbon-carbon bond and yielding the target ester. The choice of an anhydrous aprotic solvent like THF or ether is critical to prevent the quenching of the strong base and the acetylide intermediate.

Experimental Protocol: Synthesis from 1-Octyne

This protocol is a representative, self-validating procedure based on standard methods for this chemical transformation.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled under an inert atmosphere (N₂ or Ar).

  • Deprotonation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath. 1-Octyne (1.0 eq.) is added via syringe. A solution of n-butyllithium (1.05 eq.) in hexanes is then added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium octynide.

  • Carboxylation: Ethyl chloroformate (1.1 eq.) is added dropwise to the cooled solution, again ensuring the temperature does not rise significantly. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

  • Workup and Extraction: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude residue is then purified by vacuum distillation to yield Ethyl 2-nonynoate as a pure, colorless liquid. Purity should be confirmed by GC-MS and NMR.

Reactivity and Mechanistic Pathways

The synthetic utility of Ethyl 2-nonynoate stems from the orthogonal reactivity of its two primary functional groups. The alkyne can undergo a variety of addition and coupling reactions, while the ester provides a handle for hydrolysis, reduction, or amidation.

Diagram 2: Key Reactivity Pathways of Ethyl 2-nonynoate

Reactivity cluster_alkyne_rxns Alkyne Reactions cluster_ester_rxns Ester Reactions E2N Ethyl 2-nonynoate Hydrogenation Hydrogenation E2N->Hydrogenation H₂, Pd/C or Lindlar's Cat. Hydration Hydration E2N->Hydration H₂O, H₂SO₄, HgSO₄ Halogenation Halogenation E2N->Halogenation Br₂, CCl₄ Coupling Sonogashira Coupling E2N->Coupling Aryl-I, Pd(0), CuI Click Azide-Alkyne Cycloaddition (Click Chemistry) E2N->Click R-N₃, Cu(I) Hydrolysis Hydrolysis E2N->Hydrolysis NaOH, H₂O Reduction Reduction E2N->Reduction LiAlH₄ Amidation Amidation E2N->Amidation R₂NH Ethyl Nonanoate (Alkane)\nor Ethyl (Z)-2-nonenoate (Alkene) Ethyl Nonanoate (Alkane) or Ethyl (Z)-2-nonenoate (Alkene) Hydrogenation->Ethyl Nonanoate (Alkane)\nor Ethyl (Z)-2-nonenoate (Alkene) Ethyl 3-oxononanoate Ethyl 3-oxononanoate Hydration->Ethyl 3-oxononanoate Dibromoalkene Dibromoalkene Halogenation->Dibromoalkene Aryl-Substituted Alkyne Aryl-Substituted Alkyne Coupling->Aryl-Substituted Alkyne Triazole Derivative Triazole Derivative Click->Triazole Derivative 2-Nonynoic Acid 2-Nonynoic Acid Hydrolysis->2-Nonynoic Acid 2-Nonyn-1-ol 2-Nonyn-1-ol Reduction->2-Nonyn-1-ol 2-Nonynamide 2-Nonynamide Amidation->2-Nonynamide

Caption: Major reaction pathways available for Ethyl 2-nonynoate.

  • Reactions at the Alkyne:

    • Hydrogenation: The triple bond can be fully reduced to an alkane (ethyl nonanoate) using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, partial reduction to the corresponding (Z)-alkene can be achieved with high stereoselectivity using a poisoned catalyst, such as Lindlar's catalyst.

    • Hydration: Acid-catalyzed hydration, typically using mercuric sulfate (HgSO₄) as a catalyst, follows Markovnikov's rule to produce an enol intermediate that tautomerizes to the corresponding β-keto ester (ethyl 3-oxononanoate).

    • Coupling Reactions: As a terminal alkyne (after saponification and decarboxylation or via other routes), the C-H bond can participate in powerful C-C bond-forming reactions like the Sonogashira coupling with aryl or vinyl halides.

    • Cycloadditions: The alkyne is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the facile synthesis of highly functionalized 1,2,3-triazoles, a scaffold prevalent in medicinal chemistry.

  • Reactions at the Ester:

    • Hydrolysis: The ester can be saponified under basic conditions (e.g., NaOH) to yield the corresponding carboxylate salt, which upon acidification gives 2-nonynoic acid.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-nonyn-1-ol.

    • Amidation/Transesterification: The ester can react with amines or other alcohols under appropriate conditions to form amides or different esters, respectively.

Applications in Research and Drug Development

While Ethyl 2-nonynoate is well-documented as a flavoring agent, its true potential for the target audience lies in its role as a synthetic intermediate.[1] The alkyne functional group is a versatile "handle" that is increasingly utilized in drug discovery for several reasons:

  • Bioisostere: The linear, rigid geometry of the alkyne allows it to act as a bioisostere for other groups, such as phenyl rings or alkenes, helping to probe ligand-receptor interactions and optimize binding geometries.

  • Metabolic Stability: The introduction of an alkyne can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

  • Synthetic Handle: It serves as a key precursor for introducing complexity. Through reactions like the Sonogashira coupling and click chemistry, large and diverse molecular fragments can be appended, which is a cornerstone of modern library synthesis and lead optimization.

Although specific blockbuster drugs directly synthesized from Ethyl 2-nonynoate are not prominent in the literature, the broader class of 2-alkynoic esters and their derivatives are foundational in the synthesis of heterocycles, complex natural products, and pharmacologically active molecules. Its availability from suppliers for research purposes underscores its utility as a starting material for creating novel compounds for biological screening.

Quality Control and Analysis

Ensuring the purity and identity of Ethyl 2-nonynoate is paramount for reproducible research. A standard quality control workflow should be implemented for incoming materials.

Diagram 3: Quality Control Workflow

QC_Workflow Start Receive Sample (Ethyl 2-nonynoate) GCMS GC-MS Analysis Start->GCMS Check Purity & Mol. Weight NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Confirm Structure FTIR FT-IR Spectroscopy Start->FTIR Confirm Functional Groups Decision Compare to Reference Spectra & Purity Specs GCMS->Decision NMR->Decision FTIR->Decision Pass Release for Use Decision->Pass Pass Fail Reject / Repurify Decision->Fail Fail

Caption: A typical quality control workflow for Ethyl 2-nonynoate.

  • Purity Assessment: The primary technique for purity is Gas Chromatography (GC), which can separate the main component from residual starting materials (like 1-octyne), solvents, or by-products. Quantification is achieved through peak area integration.

  • Identity Confirmation: Mass Spectrometry (coupled with GC), NMR, and IR spectroscopy should all be used to confirm the structural identity, with the obtained spectra matching reference data from reputable sources.

Safety and Handling

Ethyl 2-nonynoate is classified as a skin irritant.[1] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

  • Toxicology: The acute oral LD₅₀ in rats is reported as 2.85 g/kg, and the acute dermal LD₅₀ in rabbits is 5 g/kg, indicating low acute toxicity. However, chronic exposure data is limited.

Conclusion

Ethyl 2-nonynoate is more than a simple flavor or fragrance compound; it is a synthetically valuable building block with significant potential for chemical innovation. Its dual functionality allows for a diverse range of chemical transformations, making it an attractive starting material for constructing complex molecules, including novel heterocyclic systems and potential pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any researcher looking to exploit its full potential in the laboratory.

References

  • PubChem. (n.d.). Ethyl-2-nonynoate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-Nonynoate from 1-Octyne

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed, reliable, and mechanistically-grounded protocol for the synthesis of ethyl 2-nonynoate, a valuable compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, reliable, and mechanistically-grounded protocol for the synthesis of ethyl 2-nonynoate, a valuable compound in the flavor, fragrance, and pharmaceutical industries.[1][2][3] The described methodology involves a two-step, one-pot process commencing with the deprotonation of 1-octyne using n-butyllithium to form a lithium acetylide intermediate. This nucleophilic species is subsequently intercepted by ethyl chloroformate to yield the target ester. This document elaborates on the underlying chemical principles, provides a meticulously detailed experimental protocol, outlines safety considerations for handling organolithium reagents, and specifies methods for product characterization. The procedure is designed to be a self-validating system, grounded in established synthetic transformations, ensuring reproducibility for researchers in organic synthesis and drug development.

Introduction and Significance

Ethyl 2-nonynoate (C₁₁H₁₈O₂) is an α,β-acetylenic ester recognized for its characteristic green and violet-like aroma.[4][5] This has led to its application as a flavoring agent in the food industry and as a component in fragrance formulations.[1][2] Beyond its sensory properties, the electron-deficient triple bond and ester functionality make ethyl 2-nonynoate a versatile intermediate for further chemical transformations, including conjugate additions, hydrogenations, and cycloadditions, rendering it a useful building block in the synthesis of more complex molecular architectures for pharmaceutical and materials science applications.

The synthesis described herein provides a direct and efficient route from commercially available 1-octyne, offering a scalable and high-yielding pathway to this important chemical entity.

Synthetic Strategy and Mechanistic Rationale

The conversion of a terminal alkyne like 1-octyne into an α,β-acetylenic ester is a cornerstone transformation in organic synthesis. The strategy hinges on the inherent acidity of the terminal alkynic proton (pKa ≈ 25).

Step 1: Deprotonation of 1-Octyne The first step involves the deprotonation of 1-octyne to generate a potent carbon-based nucleophile, the lithium octynilide. A strong base is required for this transformation. n-Butyllithium (n-BuLi) is the reagent of choice for several reasons:

  • Sufficient Basicity: The conjugate acid of n-BuLi is butane (pKa ≈ 50), making n-BuLi more than strong enough to quantitatively deprotonate the terminal alkyne.[6]

  • Commercial Availability: It is readily available as a standardized solution in hydrocarbon solvents.

  • Clean Byproduct: The deprotonation reaction produces only the volatile and inert alkane, butane, which does not interfere with subsequent steps.

The reaction is conducted under strictly anhydrous and inert atmospheric conditions (e.g., argon or nitrogen) at low temperatures (-78 °C). This is critical to prevent the highly reactive n-BuLi from reacting with atmospheric water or oxygen and to suppress potential side reactions, such as the degradation of the tetrahydrofuran (THF) solvent.[6]

Step 2: Nucleophilic Acyl Substitution The generated lithium octynilide is a powerful nucleophile that readily attacks electrophilic carbon centers. Ethyl chloroformate serves as an ideal electrophile to install the ethyl ester moiety. The mechanism proceeds via a nucleophilic acyl substitution pathway:

  • The acetylide anion attacks the electrophilic carbonyl carbon of ethyl chloroformate.

  • This forms a transient tetrahedral intermediate.

  • The intermediate collapses, expelling the chloride ion—an excellent leaving group—to furnish the final product, ethyl 2-nonynoate.

This two-step sequence is typically performed in a single reaction vessel ("one-pot"), which enhances efficiency by avoiding the isolation of the highly reactive and unstable lithium acetylide intermediate.

Overall Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reagent2 Second Reagent cluster_product Final Product A 1-Octyne C Lithium Octynilide A->C Deprotonation (-78 °C, THF) B n-Butyllithium (n-BuLi) B->C E Ethyl 2-nonynoate C->E Nucleophilic Attack (Acylation) D Ethyl Chloroformate D->E

Caption: Core mechanism for the synthesis of ethyl 2-nonynoate.

Product Characterization

  • Yield: Expected yield is typically in the range of 85-95% after purification.

  • Physical Appearance: Colorless to pale yellow oily liquid. [1]* Spectroscopic Data: The identity and purity of the product should be confirmed using standard analytical techniques. The expected spectral data are as follows:

    • ¹H NMR: Data can be referenced from spectral databases. Key signals include the ethyl ester protons (a triplet around 1.3 ppm and a quartet around 4.2 ppm) and the alkyl chain protons.

    • ¹³C NMR: The spectrum will show characteristic peaks for the acetylenic carbons (around 70-90 ppm) and the ester carbonyl carbon (around 154 ppm). [1] * IR Spectroscopy: A strong absorption band for the C=O stretch of the ester will be present around 1715 cm⁻¹, and a sharp, medium-intensity band for the C≡C triple bond will appear around 2230 cm⁻¹. [1] * Mass Spectrometry (GC-MS): This technique can confirm the molecular weight (182.26 g/mol ) and purity of the sample. [1][7]

Safety Precautions

  • n-Butyllithium: This reagent is extremely pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere (argon or nitrogen) at all times. Use proper syringe and cannula transfer techniques. All personnel must be trained in handling pyrophoric reagents. [8]* Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Perform the reaction and all extractions in a well-ventilated chemical fume hood, away from ignition sources.

  • Ethyl Chloroformate: This reagent is corrosive, toxic, and a lachrymator. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Low Temperatures: Handling dry ice and acetone requires thermal insulating gloves to prevent severe skin burns.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61451, Ethyl-2-nonynoate. Retrieved from [Link]

  • Good Scents Company (2024). 2-ethyl octine carbonate. Retrieved from [Link]

  • Wikipedia (2024). n-Butyllithium. Retrieved from [Link]

  • ScenTree (2024). Ethyl 2-nonynoate (CAS N° 10031-92-2). Retrieved from [Link]

  • Organic Syntheses (2009). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Org. Synth. 2009, 86, 302. Retrieved from [Link]

  • Creative Biolabs (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. Retrieved from [Link]

  • Organic Syntheses (2009). Synthesis of 4-(TRIMETHYLSILYL)-2-BUTYN-1-OL. Org. Synth. 2009, 86, 340. Retrieved from [Link]

  • Organic Syntheses (1973). ETHYL ISOCROTONATE. Org. Synth. 1973, 53, 66. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (2022). Evaluation statement: Octynoic and nonynoic acid esters. Retrieved from [Link]

  • MySkinRecipes (2024). Ethyl 2-Nonynoate. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2-nonynoate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-nonynoate, with the molecular formula C₁₁H₁₈O₂, is a fatty acid ester that holds significance in the fields of fragrance, flavor, and p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-nonynoate, with the molecular formula C₁₁H₁₈O₂, is a fatty acid ester that holds significance in the fields of fragrance, flavor, and pharmaceutical development.[1][2][3][4] Its unique chemical structure, featuring a terminal alkyne and an ethyl ester functional group, gives rise to a distinct spectroscopic profile. Accurate interpretation of its NMR, IR, and MS data is paramount for identity confirmation, purity assessment, and understanding its chemical behavior in various applications. This guide provides a detailed examination of each spectroscopic technique, complete with experimental protocols and data interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

G cluster_0 Ethyl 2-nonynoate C1 CH₃ C2 CH₂ C1->C2 O1 O C2->O1 C3 C=O O1->C3 C4 C≡C C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 C8 CH₂ C7->C8 C9 CH₂ C8->C9 C10 CH₃ C9->C10

Caption: Molecular structure of Ethyl 2-nonynoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 2-nonynoate, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 2-nonynoate is characterized by distinct signals corresponding to the ethyl group and the heptyl chain attached to the alkyne.

Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.2Quartet2H-O-CH₂ -CH₃
~2.3Triplet2H-C≡C-CH₂ -
~1.6Multiplet2H-CH₂-CH₂ -CH₂-
~1.3-1.4Multiplet6H-(CH₂ )₃-CH₃
~1.3Triplet3H-O-CH₂-CH₃
~0.9Triplet3H-CH₂-CH₃

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.[5][6][7]

Interpretation:

  • The quartet at approximately 4.2 ppm and the triplet at around 1.3 ppm are characteristic of an ethyl ester group.[8] The downfield shift of the methylene quartet is due to the deshielding effect of the adjacent oxygen atom.

  • The triplet at roughly 2.3 ppm is assigned to the methylene protons adjacent to the alkyne, a region typical for protons in this chemical environment.

  • The overlapping multiplets in the 1.3-1.6 ppm range correspond to the methylene groups of the hexyl chain.

  • The terminal methyl group of the hexyl chain appears as a triplet at approximately 0.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~154C =O
~90-C ≡C-
~75-C≡C -
~62-O-C H₂-CH₃
~31-C≡C-C H₂-
~28-29-(C H₂)₄-
~22-C H₂-CH₃
~14-O-CH₂-C H₃
~14-CH₂-C H₃

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and experimental conditions.[9][10][11]

Interpretation:

  • The carbonyl carbon of the ester is the most downfield signal, appearing around 154 ppm.

  • The two sp-hybridized carbons of the alkyne are found in the range of 75-90 ppm.

  • The methylene carbon of the ethyl group attached to the oxygen is observed at approximately 62 ppm.

  • The remaining aliphatic carbons of the hexyl chain and the ethyl group appear in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

G cluster_A Sample Preparation cluster_B Instrument Setup cluster_C Data Acquisition cluster_D Data Processing A Sample Preparation B Instrument Setup C Data Acquisition D Data Processing A1 Dissolve ~10-20 mg of Ethyl 2-nonynoate in ~0.7 mL of deuterated solvent (e.g., CDCl₃). A2 Transfer the solution to a 5 mm NMR tube. A1->A2 B1 Insert the sample into the spectrometer. A2->B1 B2 Lock on the deuterium signal of the solvent. B1->B2 B3 Shim the magnetic field for homogeneity. B2->B3 B4 Tune and match the probe for the desired nucleus (¹H or ¹³C). B3->B4 C1 Set appropriate acquisition parameters (e.g., pulse sequence, number of scans). B4->C1 C2 Acquire the Free Induction Decay (FID). C1->C2 D1 Apply Fourier Transform to the FID. C2->D1 D2 Phase and baseline correct the spectrum. D1->D2 D3 Integrate the signals (for ¹H NMR). D2->D3 D4 Reference the spectrum (e.g., to TMS). D3->D4

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongC-H (sp³) stretching
~2250-2100Weak-MediumC≡C stretching
~1715StrongC=O (ester) stretching
~1250-1000StrongC-O (ester) stretching

Interpretation:

The IR spectrum of Ethyl 2-nonynoate will prominently display:

  • A strong absorption band around 1715 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch of an ester functional group.[12][13][14]

  • A weak to medium, sharp absorption in the region of 2250-2100 cm⁻¹ , corresponding to the carbon-carbon triple bond (C≡C) stretch.[12][13][14][15][16] The intensity of this peak is typically weak for internal alkynes.

  • Strong C-H stretching vibrations between 2960 and 2850 cm⁻¹ due to the sp³ hybridized carbons of the alkyl chains.

  • A strong C-O stretching band in the fingerprint region, typically between 1250 and 1000 cm⁻¹ , further confirming the presence of the ester group.[17]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

G cluster_A Background cluster_B Sample cluster_C Acquisition cluster_D Analysis A Background Spectrum Acquisition B Sample Application C Sample Spectrum Acquisition D Data Analysis A1 Ensure the ATR crystal is clean. A2 Collect a background spectrum of the empty ATR stage. A1->A2 B1 Place a small drop of Ethyl 2-nonynoate onto the center of the ATR crystal. A2->B1 C1 Acquire the sample spectrum. B1->C1 D1 The instrument software automatically ratios the sample spectrum to the background. C1->D1 D2 Identify and label the characteristic absorption bands. D1->D2

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For Ethyl 2-nonynoate (MW: 182.26 g/mol ), the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation

m/zIon Structure/Fragment Lost
182[M]⁺ (Molecular Ion)
153[M - C₂H₅]⁺
137[M - OC₂H₅]⁺
109[M - C₅H₁₁]⁺
83[C₆H₁₁]⁺
55[C₄H₇]⁺

Interpretation of Fragmentation Pattern:

The fragmentation of ethyl esters is well-documented.[18][19][20] Key fragmentation pathways for Ethyl 2-nonynoate include:

  • α-cleavage: Loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 137, or loss of the ethyl group (-C₂H₅, 29 Da) to yield a fragment at m/z 153.

  • McLafferty Rearrangement: While less common for alkynoates compared to saturated esters, a rearrangement involving the transfer of a gamma-hydrogen followed by cleavage can occur.

  • Cleavage of the alkyl chain: Fragmentation along the hexyl chain will produce a series of characteristic ions separated by 14 Da (CH₂).

G cluster_0 Fragmentation of Ethyl 2-nonynoate MolIon [C₁₁H₁₈O₂]⁺˙ m/z = 182 Frag1 [M - C₂H₅]⁺ m/z = 153 MolIon->Frag1 - •C₂H₅ Frag2 [M - OC₂H₅]⁺ m/z = 137 MolIon->Frag2 - •OC₂H₅ Frag3 [C₆H₁₁]⁺ m/z = 83 MolIon->Frag3 ...

Caption: Simplified fragmentation pathway of Ethyl 2-nonynoate.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

G cluster_A Preparation cluster_B Separation cluster_C Detection cluster_D Analysis A Sample Preparation B GC Separation C MS Detection D Data Analysis A1 Dilute Ethyl 2-nonynoate in a volatile organic solvent (e.g., hexane or ethyl acetate). B1 Inject the sample into the GC. A1->B1 B2 Separate components on a suitable capillary column (e.g., non-polar or medium-polar). B1->B2 B3 Use a temperature program to elute the compound. B2->B3 C1 Eluted compound enters the mass spectrometer. B3->C1 C2 Ionize the molecules (e.g., using Electron Ionization). C1->C2 C3 Separate and detect the ions based on their m/z ratio. C2->C3 D1 Identify the molecular ion peak. C3->D1 D2 Analyze the fragmentation pattern. D1->D2 D3 Compare the spectrum with a library database (e.g., NIST). D2->D3

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the analytical characterization of Ethyl 2-nonynoate. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This comprehensive understanding of its spectroscopic properties is essential for researchers and professionals working with this versatile chemical compound.

References

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Retrieved from [Link]

  • Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • PubChem. Ethyl-2-nonynoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectroscopy Tutorial: Esters. Esters. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

  • National Institute of Standards and Technology. Ethyl 2-octynoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

  • University of Calgary. Ch13 - Interpretting 13C NMR. Retrieved from [Link]

  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

  • MySkinRecipes. Ethyl 2-Nonynoate. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]

  • Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved from [Link]

  • SpectraBase. Ethyl 2-hexylnonanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Global Substance Registration System. ETHYL-2-NONYNOATE. Retrieved from [Link]

  • Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. Retrieved from [Link]

  • MiMeDB. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (MMDBc0033403). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, May 30). Octynoic and nonynoic acid esters - Evaluation statement. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Ethyl 2-nonynoate in Organic Solvents

Abstract Ethyl 2-nonynoate is a specialty ester recognized for its unique chemical structure and sensory properties, finding applications in the fragrance, flavor, and pharmaceutical synthesis sectors.[1] A profound unde...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-nonynoate is a specialty ester recognized for its unique chemical structure and sensory properties, finding applications in the fragrance, flavor, and pharmaceutical synthesis sectors.[1] A profound understanding of its solubility in various organic solvents is paramount for optimizing its use in reaction chemistry, formulation development, and purification processes. This guide provides a comprehensive analysis of the solubility characteristics of ethyl 2-nonynoate, grounded in fundamental chemical principles. It offers a predictive solubility profile across a spectrum of common organic solvents, a detailed experimental protocol for empirical solubility determination, and an exploration of the thermodynamic underpinnings of the dissolution process.

Introduction to Ethyl 2-nonynoate

Ethyl 2-nonynoate (C₁₁H₁₈O₂) is an unsaturated ester characterized by a triple bond between the second and third carbon atoms of a nine-carbon chain. This alkyne functionality, coupled with the ethyl ester group, imparts a distinct reactivity and a characteristic green, violet-like aroma.[2][3] Its molecular structure is the primary determinant of its physicochemical properties, including its solubility. In fields ranging from perfumery to organic synthesis, the ability to form stable, homogeneous solutions is a critical prerequisite for efficacy and processability. This document serves as a technical resource, elucidating the principles that govern the solubility of this unique molecule and providing practical guidance for its handling and application.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-nonynoate is presented in Table 1. These properties provide the foundational data for understanding its behavior in solution.

Table 1: Physicochemical Properties of Ethyl 2-nonynoate

PropertyValueReference(s)
Molecular Formula C₁₁H₁₈O₂[2]
Molecular Weight 182.26 g/mol [2]
Appearance Colorless oily liquid[2][4]
Boiling Point 121-122 °C @ 13 mm Hg[2][3]
Density 0.901-0.907 g/mL at 25 °C[2][3]
Refractive Index 1.450-1.456[2]
LogP (Octanol/Water) ~4.1 (estimated)
Water Solubility Insoluble[2]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamic favorability of the dissolution process.[5] The overall free energy change (ΔG) of dissolution must be negative for solubility to occur, a state dictated by the enthalpy (ΔH) and entropy (ΔS) of the solution, as described by the Gibbs free energy equation (ΔG = ΔH - TΔS).[5]

The key intermolecular forces at play are:

  • Van der Waals Forces (Dispersion Forces): These are weak, transient attractions present in all molecules. The long C7 alkyl chain of ethyl 2-nonynoate contributes significantly to its van der Waals interactions.

  • Dipole-Dipole Interactions: The ester group (-COO-) possesses a permanent dipole moment, allowing for electrostatic interactions with other polar molecules.

  • Hydrogen Bonding: Ethyl 2-nonynoate can act as a hydrogen bond acceptor at its oxygen atoms but cannot donate a hydrogen bond.[6][7]

Ethyl 2-nonynoate is a molecule of intermediate polarity. The long non-polar hydrocarbon tail dominates its character, suggesting good solubility in non-polar to moderately polar solvents. The polar ester group and the alkyne moiety provide sites for more specific interactions with polar solvents.

cluster_solute Ethyl 2-nonynoate cluster_solvent Solvent Types Solute C₇H₁₅-C≡C-COOEt NonPolar Non-polar Alkyl Chain (Van der Waals Forces) Polar Polar Ester Group (Dipole-Dipole) Alkyne Alkyne Group (π-system) NonPolarSolvent Non-polar (e.g., Hexane) NonPolar->NonPolarSolvent Strong Interaction (High Solubility) PolarAproticSolvent Polar Aprotic (e.g., Acetone) Polar->PolarAproticSolvent Good Interaction (Good Solubility) PolarProticSolvent Polar Protic (e.g., Ethanol) Polar->PolarProticSolvent Moderate Interaction (H-bond acceptor) Alkyne->PolarAproticSolvent π-dipole Interaction

Caption: Intermolecular interactions governing solubility.

Solubility Profile of Ethyl 2-nonynoate

Qualitative Solubility:

  • Non-polar Solvents (e.g., Hexane, Toluene): High solubility is expected due to favorable van der Waals interactions between the long alkyl chain of the solute and the non-polar solvent molecules.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Diethyl Ether): Good solubility is predicted. The solvent's polarity can interact with the ester's dipole moment, while the solvent's own alkyl groups interact well with the solute's non-polar chain. Structurally similar esters are known to be soluble in ether and chloroform.[3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. Ethyl 2-nonynoate is soluble in ethanol.[2] While it cannot self-associate via hydrogen bonds, it can accept hydrogen bonds from protic solvents, and the ethyl group of the ester is compatible with short-chain alcohols.

  • Highly Polar Solvents (e.g., Water): Insoluble. The large, non-polar hydrocarbon tail cannot be accommodated by the highly structured hydrogen-bonding network of water, making dissolution energetically unfavorable.[2]

Table 2: Predicted Quantitative Solubility of Ethyl 2-nonynoate at Ambient Temperature (25 °C)

Disclaimer: The following values are predictions based on theoretical principles and comparison with structurally similar molecules (ethyl octanoate, ethyl decanoate). They are intended for guidance and should be confirmed experimentally.

SolventSolvent ClassPredicted Solubility ( g/100 mL)Basis for Prediction & Rationale
Hexane Non-polar> 50 (Miscible)"Like dissolves like." The long C7 alkyl chain of ethyl 2-nonynoate is highly compatible with the non-polar nature of hexane.
Toluene Non-polar (Aromatic)> 50 (Miscible)Similar to hexane, with the potential for weak π-π interactions between the alkyne group and the aromatic ring of toluene.
Diethyl Ether Polar Aprotic> 50 (Miscible)Analogs like ethyl octanoate and ethyl decanoate are soluble/miscible in ether.[3][8] Low polarity and H-bond accepting ability are favorable.
Acetone Polar Aprotic> 30Good dipole-dipole interactions with the ester group. Less non-polar than ether, which may slightly reduce miscibility.
Ethyl Acetate Polar Aprotic> 50 (Miscible)Structurally very similar, promoting high compatibility and miscibility.
Ethanol Polar Protic> 50 (Miscible)Confirmed to be soluble in ethanol.[2] Hydrogen bonding (acceptor) and compatibility of ethyl groups lead to high solubility.
Methanol Polar Protic> 20More polar than ethanol, which may slightly decrease solubility compared to ethanol due to the large non-polar tail.
Acetonitrile Polar Aprotic~10-20Higher polarity and smaller non-polar character compared to acetone may limit solubility.
Water Polar Protic< 0.01 (Insoluble)Experimentally confirmed.[2] The large hydrophobic chain dominates, preventing dissolution in the polar, H-bonded water network.

Factors Influencing Solubility

  • Temperature: For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature.[5] The additional thermal energy helps overcome the solute-solute and solvent-solvent interactions, favoring the formation of the solution. This process is typically endothermic (ΔH > 0). The temperature dependence of solubility can be described by the van 't Hoff equation.

  • Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under typical laboratory conditions.

  • Impurities: The presence of impurities in either the solvent or the solute can alter the observed solubility.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of ethyl 2-nonynoate is the isothermal equilibrium method, followed by quantitative analysis.

Objective: To determine the equilibrium concentration of ethyl 2-nonynoate in a selected organic solvent at a specific temperature.

Materials:

  • Ethyl 2-nonynoate (≥98% purity)

  • Selected organic solvent (HPLC grade)

  • Internal standard (e.g., a stable ester with a different retention time, like diethyl phthalate)

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of ethyl 2-nonynoate to a series of vials containing a known volume of the chosen solvent (e.g., 5 mL). "Excess" means that undissolved solute should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.1 °C).

    • Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours). Preliminary experiments should be conducted to determine the time to reach equilibrium.

  • Sample Preparation for Analysis:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

    • Determine the mass of the filtered solution.

    • Dilute the filtered solution with the same solvent to a concentration suitable for GC analysis. Add a precise amount of the internal standard.

  • Quantitative Analysis (GC-FID):

    • Prepare a series of calibration standards of ethyl 2-nonynoate in the solvent, each containing the same concentration of the internal standard.

    • Analyze the calibration standards and the prepared samples by GC-FID.

    • Generate a calibration curve by plotting the ratio of the peak area of ethyl 2-nonynoate to the peak area of the internal standard against the concentration of ethyl 2-nonynoate.

    • Use the calibration curve to determine the concentration of ethyl 2-nonynoate in the diluted sample.

  • Calculation of Solubility:

    • Back-calculate the original concentration in the saturated supernatant, accounting for all dilutions.

    • Express solubility in desired units, such as g/100 mL or mol/L.

prep 1. Preparation Add excess solute to solvent in vials. equil 2. Equilibration Agitate in thermostatic shaker (24-48h). prep->equil settle 3. Settling Allow excess solute to settle (4h). equil->settle sample 4. Sampling & Filtration Withdraw supernatant, filter (0.22µm). settle->sample dilute 5. Dilution & IS Dilute sample, add internal standard (IS). sample->dilute gc 6. GC-FID Analysis Analyze sample and calibration standards. dilute->gc calc 7. Calculation Determine concentration from calibration curve. gc->calc result Solubility Data (g/100mL) calc->result

Sources

Foundational

A Technical Guide to Sourcing and Verifying High-Purity Ethyl 2-nonynoate for Research and Development

Abstract For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a foundational prerequisite for generating reliable and reproducible data. Ethyl 2-nonynoate (CAS 10...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a foundational prerequisite for generating reliable and reproducible data. Ethyl 2-nonynoate (CAS 10031-92-2), a valuable alkynoate ester, serves as a critical building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of impurities can lead to unpredictable reaction pathways, the formation of unwanted byproducts, and complications in downstream applications. This in-depth guide provides a technical framework for navigating the commercial landscape of high-purity Ethyl 2-nonynoate suppliers. It offers criteria for supplier evaluation, a comparative overview of available sources, and detailed protocols for in-house quality verification to ensure the integrity of your research.

Introduction to Ethyl 2-nonynoate: Properties and Applications

Ethyl 2-nonynoate, also known as ethyl octine carbonate, is a colorless oily liquid with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol .[1][2][3] Its chemical structure, characterized by a terminal alkyne and an ethyl ester functional group, makes it a versatile intermediate in organic synthesis.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Define the nodes for the atoms C1 [label="CH₃", pos="0,0!"]; C2 [label="CH₂", pos="1,0!"]; C3 [label="O", pos="2,0.5!"]; C4 [label="C", pos="3,0!"]; O1 [label="O", pos="3,-0.5!"]; C5 [label="C", pos="4,0!"]; C6 [label="C", pos="5,0!"]; C7 [label="CH₂", pos="6,0!"]; C8 [label="CH₂", pos="7,0!"]; C9 [label="CH₂", pos="8,0!"]; C10 [label="CH₂", pos="9,0!"]; C11 [label="CH₃", pos="10,0!"];

// Define the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O1 [style=double]; C4 -- C5; C5 -- C6 [style=triple]; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; } endomd Caption: Chemical Structure of Ethyl 2-nonynoate (CAS 10031-92-2).

Its primary applications in a research and drug development context include:

  • Synthesis of Heterocyclic Compounds: The alkyne functionality serves as a key precursor for constructing various ring systems of medicinal interest.

  • Click Chemistry: As a terminal alkyne, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioorthogonal chemistry and drug discovery.

  • Natural Product Synthesis: It is utilized as a carbon chain building block in the total synthesis of complex natural products.

Given these precise applications, the purity of Ethyl 2-nonynoate is not a trivial specification but a critical parameter that dictates the success, efficiency, and outcome of the synthetic route.

The Critical Impact of Purity on Scientific Outcomes

Impurities in a starting material like Ethyl 2-nonynoate can have cascading negative effects throughout a research and development workflow. Understanding these potential consequences underscores the importance of sourcing from reputable suppliers and conducting thorough quality verification.

// Nodes Impurity [label="Impurity in Starting Material\n(e.g., Isomers, Solvents, Reactants)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Organic Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Biological Assay / Screening", fillcolor="#F1F3F4", fontcolor="#202124"]; Data [label="Data Analysis & Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Invalid Research Conclusions", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges with descriptive labels Impurity -> Reaction [label="Reduced Yields\nUnwanted Side Products"]; Reaction -> Assay [label="Compound Misidentification\nMasked or False Activity"]; Assay -> Data [label="High Variability\nPoor Reproducibility"]; Data -> Conclusion [label="Erroneous Structure-Activity Relationships (SAR)\nWasted Resources"]; } endomd Caption: The downstream consequences of using impure starting materials.

Key risks associated with impurities include:

  • Reduced Reaction Yields: Impurities can consume reagents, poison catalysts, or initiate alternative reaction pathways, lowering the yield of the desired product.

  • Complex Purification: The presence of closely related side products makes the purification of the target molecule more challenging, time-consuming, and costly.

  • Inaccurate Biological Data: In drug development, impurities can exhibit their own biological activity, leading to false positives or negatives in high-throughput screening and other assays.

  • Lack of Reproducibility: Variations in the impurity profile from batch to batch can lead to inconsistent experimental results, undermining the reliability of the research.[4]

Commercial Supplier Landscape for High-Purity Ethyl 2-nonynoate

Sourcing high-purity Ethyl 2-nonynoate requires careful evaluation of potential suppliers. While many vendors list this chemical, the quality, documentation, and reliability can vary significantly. Researchers should prioritize suppliers who cater to the pharmaceutical and research sectors and provide comprehensive analytical data.

Supplier Evaluation Criteria

When selecting a supplier, consider the following:

  • Stated Purity: Look for suppliers offering a minimum purity of ≥95%, with higher grades (≥98% or ≥99%) being preferable for sensitive applications.

  • Availability of Certificate of Analysis (CoA): A CoA is a non-negotiable document that provides lot-specific data on purity and the methods used for its determination.[5]

  • Analytical Techniques: Suppliers should specify the analytical methods used for quality control, such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

  • Company Reputation and Focus: Prioritize companies with a history of supplying high-quality reagents to the research and pharmaceutical industries.[6]

  • Technical Support: The availability of knowledgeable technical support can be invaluable for addressing questions about product specifications and handling.

Comparative Table of Notable Suppliers

The following table provides an overview of several commercial suppliers known to list Ethyl 2-nonynoate. It is essential for the end-user to request lot-specific CoAs for the most current and accurate data before purchasing.

SupplierProduct Identifier (Example)Stated Purity/GradeKey Features
Sigma-Aldrich (Merck) COMH93D665C9 (via Combi-Blocks, Inc.)Varies by supplierExtensive distribution network; often provides detailed online documentation.
TCI America N0596Research GradeKnown for a wide range of organic synthesis reagents and good quality control.[6][7]
Alfa Chemistry ACM10031922Typically ≥96%ISO 9001:2015 certified; provides a range of chemical services.[8]
Santa Cruz Biotechnology CAS 10031-92-2Research Use OnlyOffers a wide array of biochemicals for research purposes.[5]
BOC Sciences -Custom Synthesis AvailableSpecializes in services for the pharmaceutical industry, including custom synthesis.[6]
Pfaltz & Bauer E13260 (related structure)VariesLong-standing supplier of flavor, fragrance, and laboratory chemicals.[9]

Note: Availability, product numbers, and stated purity are subject to change. Always verify with the supplier directly.

Technical Guide to In-House Quality Verification

Even when sourced from a reputable supplier, it is best practice to perform in-house quality control (QC) on incoming batches of critical reagents. This verifies the identity and purity of the material and ensures its suitability for the intended experiments.

Interpreting the Certificate of Analysis (CoA)

A CoA should be the first point of inspection. Key sections to review include:

  • Product Identification: Verify the name, CAS number (10031-92-2), and lot number.[10]

  • Physical Properties: Check properties like appearance, which should be a clear, colorless liquid.[3]

  • Purity Determination: Note the method used (e.g., GC, HPLC) and the resulting purity value. The area normalization method is common for chromatographic techniques.[11]

  • Spectroscopic Data: The CoA may include a statement confirming that the material's spectrum (e.g., IR, NMR) conforms to the structure.

Recommended In-House QC Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

This is the most powerful technique for assessing the purity of volatile compounds like Ethyl 2-nonynoate and identifying potential impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Sample Preparation: Prepare a dilute solution of ~1 mg/mL in a high-purity solvent like ethyl acetate or dichloromethane.

  • Expected Outcome: A high-purity sample will show one major peak corresponding to Ethyl 2-nonynoate (retention time will vary by system). The purity can be estimated by the area percentage of this peak. The MS detector will confirm the molecular weight (182.26 g/mol ) and provide a fragmentation pattern consistent with the structure.

Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation

NMR spectroscopy confirms the chemical structure and can reveal impurities that may not be resolved by GC.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃.

  • Expected Chemical Shifts (δ, ppm):

    • ~4.2 (quartet, 2H): -O-CH₂-CH₃

    • ~2.3 (triplet, 2H): -C≡C-CH₂-

    • ~1.6 (sextet, 2H): -C≡C-CH₂-CH₂-

    • ~1.4 (multiplet, 4H): -(CH₂)₂-CH₃

    • ~1.3 (triplet, 3H): -O-CH₂-CH₃

    • ~0.9 (triplet, 3H): -(CH₂)₅-CH₃

  • Analysis: The integration of the peaks should correspond to the number of protons in the structure. The absence of significant unassigned peaks is an indicator of high purity.

Best Practices for Handling and Storage

To maintain the integrity of high-purity Ethyl 2-nonynoate, proper handling and storage are crucial.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[12] While room temperature storage is generally acceptable, refrigeration may prolong shelf life.[13]

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to prevent potential oxidation or moisture-related degradation.

  • Avoiding Contamination: Never return unused material to the original container.[12] Use clean, dry glassware and spatulas when handling the reagent.

  • Freeze-Thaw Cycles: If refrigerated or frozen, aliquot the material into single-use vials to minimize repeated freeze-thaw cycles, which can introduce moisture.[14]

Conclusion

The selection and verification of high-purity Ethyl 2-nonynoate is a critical, albeit often overlooked, step in the research and development pipeline. By partnering with reputable suppliers who provide comprehensive analytical documentation and by implementing routine in-house quality control measures, scientists can mitigate the risks of impurities and build a foundation of reliable, reproducible data. This diligence ensures that experimental outcomes are a true reflection of the hypothesis being tested, rather than an artifact of contaminated starting materials, ultimately accelerating the pace of discovery and innovation.

References

  • The Good Scents Company. (n.d.). 2-ethyl octine carbonate, 10031-92-2.
  • Alfa Chemistry. (n.d.). carbonic acid suppliers USA.
  • BenchChem. (2025).
  • Cenmed Enterprises. (n.d.). Ethyl 2-Nonynoate (C007B-468028). Retrieved from [Link]

  • TCI AMERICA. (n.d.). Safety Data Sheet.
  • CAS. (n.d.). Ethyl 2-nonynoate. CAS Common Chemistry. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ETHYL-2-NONYNOATE.
  • ChemSrc. (n.d.). Ethyl-2-nonynoate (CAS 10031-92-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl-2-nonynoate. PubChem. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-Nonynoate. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, May 30).
  • Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity?. Retrieved from [Link]

  • Catalyst Education. (2020, January 8). Handling and Storing Chemicals [Video]. YouTube.
  • Center for Chemical Process Safety (CCPS). (1995).
  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

Sources

Exploratory

The Elusive Presence of Ethyl 2-nonynoate in Nature: A Technical Guide for Researchers

Abstract This technical guide addresses the current scientific understanding of Ethyl 2-nonynoate's presence in the natural world. Contrary to inquiries regarding its natural sources, a thorough review of existing litera...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the current scientific understanding of Ethyl 2-nonynoate's presence in the natural world. Contrary to inquiries regarding its natural sources, a thorough review of existing literature reveals a notable absence of evidence for its occurrence in biological systems. Ethyl 2-nonynoate is, by current accounts, a synthetic compound utilized primarily as a flavoring and fragrance agent. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing a detailed exploration of analogous naturally occurring compounds, proposing a hypothetical biosynthetic pathway for Ethyl 2-nonynoate, and outlining robust experimental protocols for its potential discovery and characterization in natural matrices. By grounding our approach in established biochemical principles and analytical methodologies, we aim to provide a scientifically rigorous framework for investigating the existence of this and other novel fatty acid esters.

Introduction: The Synthetic Reality of Ethyl 2-nonynoate

Ethyl 2-nonynoate is a colorless liquid characterized by a distinctive green, violet-like aroma. It is recognized as a synthetic flavoring agent by regulatory bodies such as the U.S. Food and Drug Administration (FDA). However, multiple chemical databases and scientific sources explicitly state that Ethyl 2-nonynoate has not been reported to occur in nature. This guide, therefore, pivots from documenting its natural occurrence to providing a foundational roadmap for its potential discovery. For researchers intrigued by the possibility of its existence in the biosphere, this document offers a theoretical and practical framework to guide such an investigation.

A Survey of Analogous Naturally Occurring Unsaturated Esters

While Ethyl 2-nonynoate remains undiscovered in nature, a diverse array of other unsaturated fatty acid esters have been identified in various organisms, where they play crucial roles in signaling, defense, and as metabolic intermediates. Understanding these analogous compounds provides a basis for hypothesizing the potential ecological niche and biosynthetic origin of Ethyl 2-nonynoate.

Acetylenic Fatty Acids in Nature

Fatty acids containing one or more triple bonds (acetylenic fatty acids) are found in some species of plants, fungi, and marine sponges. These compounds often exhibit potent biological activities. For instance, various acetylenic fatty acids have demonstrated antifungal and antimycobacterial properties.[1] An example is 6-nonadecynoic acid, a plant-derived acetylenic acid, which shows strong inhibitory activity against several human fungal pathogens by disrupting fatty acid homeostasis.[2] While these are typically found as free fatty acids, their existence underscores the biological capacity to produce the acetylenic functionality present in Ethyl 2-nonynoate.

Naturally Occurring Fatty Acid Ethyl Esters (FAEEs)

The presence of fatty acid ethyl esters (FAEEs) in nature is more common, particularly in organisms exposed to ethanol. For example, the green microalga Chlamydomonas reinhardtii has been shown to naturally produce FAEEs.[3][4] In the context of human physiology, the body can produce ethyl oleate from oleic acid and ethanol, and this compound has been implicated in the neurological effects of alcohol consumption. In insects, FAEEs can act as pheromones. The biosynthesis of these esters often involves the enzymatic esterification of a fatty acyl-CoA with ethanol.

The following table summarizes some examples of naturally occurring unsaturated fatty acid esters, providing a comparative context for the structural class of Ethyl 2-nonynoate.

Compound NameNatural Source(s)Known Biological Role(s)
Ethyl OleateHuman tissues (following ethanol consumption)Neuromodulator
(Z)-7-Dodecenyl acetateAsian elephants, various moth speciesPheromone
Linoleic acid ethyl esterZizyphus lotus (plant)Bioactive constituent
Ethyl linolenateVarious plant oilsPrecursor for other compounds
6,9-Octadecenynoic acidOngokea klaineana (plant)Not fully elucidated

A Hypothetical Biosynthetic Pathway for Ethyl 2-nonynoate

The biosynthesis of a novel compound like Ethyl 2-nonynoate in a biological system would necessitate a specific sequence of enzymatic reactions. Based on established pathways for fatty acid synthesis and modification, a plausible route can be hypothesized. This proposed pathway involves the de novo synthesis of a fatty acid precursor, followed by desaturation to introduce a double bond, subsequent conversion to a triple bond, and finally, esterification with ethanol.

De Novo Fatty Acid Synthesis

The pathway would initiate with the synthesis of a saturated fatty acid precursor, likely octanoyl-CoA, from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex. This is a fundamental metabolic process in most organisms.

Introduction of Unsaturation

A key step would be the introduction of a double bond at the C2 position of the fatty acid chain. This could be accomplished by a specific desaturase enzyme.

Formation of the Acetylenic Bond

The conversion of the double bond to a triple bond is a more specialized biochemical transformation. It is conceivable that a dehydrogenase complex could catalyze the removal of two additional hydrogen atoms to form the alkyne functionality.

Esterification

The final step would be the esterification of 2-nonynoic acid with ethanol to yield Ethyl 2-nonynoate. This reaction could be catalyzed by a lipase or an ester synthase, utilizing ethanol that may be present endogenously or from an external source.

A diagrammatic representation of this hypothetical pathway is presented below:

Hypothetical_Biosynthesis_of_Ethyl_2_nonynoate Acetyl_CoA Acetyl-CoA + Malonyl-CoA Octanoyl_CoA Octanoyl-CoA Acetyl_CoA->Octanoyl_CoA Fatty Acid Synthase (FAS) Non_2_enoyl_CoA Non-2-enoyl-CoA Octanoyl_CoA->Non_2_enoyl_CoA Desaturase Non_2_ynoyl_CoA 2-Nonynoyl-CoA Non_2_enoyl_CoA->Non_2_ynoyl_CoA Dehydrogenase Complex Ethyl_2_nonynoate Ethyl 2-nonynoate Non_2_ynoyl_CoA->Ethyl_2_nonynoate Ester Synthase / Lipase Ethanol Ethanol Ethanol->Ethyl_2_nonynoate Discovery_Workflow Sample Biological Sample (e.g., Plant, Fungus) Extraction Extraction of Volatiles (HS-SPME or Steam Distillation) Sample->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Tentative Identification (Comparison to Library and Retention Index) Analysis->Identification Confirmation Structural Confirmation (Comparison of Mass Spectra and Retention Times) Identification->Confirmation Standard Authentic Standard of Ethyl 2-nonynoate Standard->Confirmation Isolation Isolation and Purification (e.g., Preparative GC) Confirmation->Isolation NMR NMR Spectroscopy (¹H and ¹³C NMR) Isolation->NMR Final_Confirmation Unambiguous Structural Elucidation NMR->Final_Confirmation

Sources

Protocols & Analytical Methods

Method

Introduction: The Power of "Click" Chemistry and the Role of Ethyl 2-nonynoate

An In-Depth Guide to the Application of Ethyl 2-nonynoate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) For Researchers, Scientists, and Drug Development Professionals The advent of "click chemistry," a term coi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl 2-nonynoate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry," a term coined by K.B. Sharpless in 2001, revolutionized the synthesis of complex molecules by focusing on reactions that are high-yielding, wide in scope, and simple to perform.[1][2] At the forefront of this chemical philosophy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[3][4] This reaction is celebrated for its reliability, specificity, and biocompatibility, making it an indispensable tool in drug discovery, bioconjugation, and materials science.[3][5][6]

Ethyl 2-nonynoate is a commercially available terminal alkyne that serves as a versatile building block in CuAAC reactions. Its linear seven-carbon chain and terminal ethyl ester group provide a lipophilic segment and a handle for further chemical modification, respectively. This guide provides a comprehensive overview of the mechanistic underpinnings, practical protocols, and key applications involving ethyl 2-nonynoate in the CuAAC reaction, designed for professionals seeking to leverage this powerful chemical transformation.

Part 1: The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1][3] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and, crucially, provides exclusive control over the regioselectivity, yielding only the 1,4-disubstituted triazole.[1]

The catalytic cycle proceeds through several key steps:

  • Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the copper(I) catalyst to the triple bond of ethyl 2-nonynoate. This coordination increases the acidity of the terminal alkyne proton, facilitating its removal by a mild base to form a copper-acetylide intermediate.[4][7]

  • Activation of the Azide: Concurrently, the organic azide coordinates to a copper center. Mechanistic studies suggest a dinuclear copper intermediate may be involved, where one copper atom binds the acetylide and the other activates the azide.[4][8]

  • Cycloaddition and Ring Formation: The activated azide then undergoes a stepwise cycloaddition with the copper acetylide. This leads to the formation of a six-membered copper-containing metallacycle.[1]

  • Rearrangement and Protonolysis: This metallacycle is unstable and rapidly rearranges, followed by protonolysis (often from a proton source in the solvent), which cleaves the copper-triazole bond.

  • Product Release and Catalyst Regeneration: The final step releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.

Visualizing the Catalytic Cycle

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Pi_Complex π-Complex Cu_I->Pi_Complex Alkyne Ethyl 2-nonynoate (R-C≡CH) Alkyne->Pi_Complex Coordination Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Pi_Complex->Cu_Acetylide -H+ Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle Cycloaddition Azide Organic Azide (R'-N3) Azide->Metallacycle Product_Cu Triazolyl-Copper Intermediate Metallacycle->Product_Cu Ring Contraction Product_Cu->Cu_I Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Product_Cu->Product +H+ (Protonolysis) end Product->end start start->Alkyne start->Azide

Caption: The catalytic cycle of the CuAAC reaction.

Part 2: Core Principles and Experimental Design

A successful CuAAC reaction hinges on understanding the function of each component. The choices made during experimental setup are not arbitrary but are based on established chemical principles.

  • The Copper Source (The "Catalyst"): While Cu(I) is the active catalyst, it is susceptible to oxidation to the inactive Cu(II) state. Therefore, reactions are most reliably performed by generating Cu(I) in situ. This is typically achieved by using a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent.[9] Sodium ascorbate is the most common choice due to its mildness and water solubility.[6][9]

  • Ligands (The "Accelerator" and "Protector"): Ligands play a dual role. They accelerate the reaction and stabilize the Cu(I) oxidation state, preventing catalyst death and protecting sensitive substrates from oxidative damage.[6] Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly effective ligands for this purpose.[9][10]

  • Solvent Systems (The "Medium"): The CuAAC reaction is remarkably versatile in its solvent tolerance.[1] Common choices include mixtures of water with miscible organic solvents like t-butanol, ethanol, or DMF.[11] The aqueous component can accelerate the reaction through favorable coordination effects.[1] For reactants with poor water solubility, purely organic solvents like DMF or toluene can be used.

  • Temperature (The "Driving Force"): A key advantage of CuAAC is its ability to proceed efficiently at room temperature, which is ideal for reactions involving thermally sensitive biomolecules.[1][3] Gentle heating (e.g., 40-60 °C) can be employed to accelerate sluggish reactions if the substrates are stable.

Part 3: Experimental Protocols

The following protocols provide a framework for conducting CuAAC reactions with ethyl 2-nonynoate. All manipulations should be performed in a well-ventilated fume hood.

General Experimental Workflow

Caption: A typical workflow for a CuAAC experiment.

Protocol 1: Standard Synthesis of Ethyl 1-(benzyl)-5-heptyl-1H-1,2,3-triazole-4-carboxylate

This protocol details the reaction between ethyl 2-nonynoate and benzyl azide to form the corresponding 1,4-disubstituted triazole.

Materials

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
Ethyl 2-nonynoate1.0182.261.0182 mg
Benzyl Azide1.05133.151.05140 mg
Copper(II) Sulfate Pentahydrate0.02249.690.025.0 mg
Sodium Ascorbate0.10198.110.1019.8 mg
tert-Butanol---5 mL
Water---5 mL

Step-by-Step Procedure:

  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-nonynoate (182 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol).

  • Dissolution: Add a 1:1 mixture of tert-butanol and water (10 mL total) to the flask and stir until all reagents are fully dissolved.

  • Catalyst Precursors: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (5.0 mg in 0.5 mL water) and an aqueous solution of sodium ascorbate (19.8 mg in 0.5 mL water).

  • Initiation: Add the copper(II) sulfate solution to the stirring reaction mixture, followed immediately by the dropwise addition of the sodium ascorbate solution. A color change (typically to a yellow or orange suspension) indicates the formation of the active Cu(I) species.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure triazole product.

Protocol 2: One-Pot Synthesis from an Alkyl Halide

This advanced protocol demonstrates the in situ formation of an azide followed by immediate cycloaddition, avoiding the isolation of the potentially hazardous azide intermediate.

Materials

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
1-Bromooctane1.0193.131.0193 mg
Sodium Azide (NaN₃)1.165.011.171.5 mg
Ethyl 2-nonynoate1.0182.261.0182 mg
Copper(I) Iodide (CuI)0.05190.450.059.5 mg
DMF (Dimethylformamide)---10 mL

Step-by-Step Procedure:

  • Azide Formation: In a 50 mL flask, dissolve 1-bromooctane (193 mg, 1.0 mmol) and sodium azide (71.5 mg, 1.1 mmol) in 10 mL of DMF. Heat the mixture to 60 °C and stir for 3-5 hours until TLC analysis shows complete consumption of the bromide.

  • Cooling: Cool the reaction mixture to room temperature. Caution: Do not isolate the octyl azide. Proceed directly to the next step.

  • Cycloaddition: To the crude octyl azide solution, add ethyl 2-nonynoate (182 mg, 1.0 mmol) and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the desired triazole.[11]

Part 4: Troubleshooting and Field-Proven Insights

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Cu(II) present).2. Poor quality of reagents (azide or alkyne).3. Insufficient mixing in heterogeneous reactions.1. Add a fresh portion of sodium ascorbate. Use a ligand like THPTA to protect the Cu(I).2. Purify starting materials. Confirm azide purity via NMR if possible.3. Increase stir rate or switch to a more suitable solvent system for better solubility.
Formation of Side Products 1. Oxidative homocoupling of the alkyne (Glaser coupling).2. Decomposition of the azide or alkyne.1. Ensure an excess of reducing agent (sodium ascorbate) is present. Degas the solvent to remove oxygen.2. Run the reaction at a lower temperature. Confirm the stability of your specific azide under the reaction conditions.
Difficult Purification 1. Product is highly polar and streaks on silica gel.2. Residual copper catalyst complicates NMR spectra.1. Try a different purification method like recrystallization or reverse-phase chromatography. 2. During workup, wash the organic layer with a dilute aqueous solution of ammonia or EDTA to chelate and remove copper salts.

Part 5: Applications in Drug Discovery and Beyond

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry. It acts as a stable, non-hydrolyzable peptide bond isostere and can engage in hydrogen bonding and dipole interactions with biological targets. Consequently, triazoles synthesized via CuAAC, including those derived from ethyl 2-nonynoate, are found in compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[11][12]

Beyond small-molecule drug discovery, the CuAAC reaction is a cornerstone of bioconjugation.[6][9] It is used to:

  • Attach fluorescent dyes or affinity tags to proteins and nucleic acids.[13]

  • Link drug molecules to targeting ligands or antibodies.

  • Functionalize polymer surfaces for biomedical devices.

  • Synthesize complex macromolecules and dendrimers in materials science.[3]

The reliability and orthogonality of the CuAAC reaction allow these modifications to be performed in complex biological media, often on fully functional biomolecules, with minimal side reactions.[9]

References

  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines.
  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.
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  • Click chemistry - Wikipedia. Wikipedia.
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Application

Strategic Derivatization of Ethyl 2-nonynoate for Enhanced GC-MS Analysis: Protocols and Mechanistic Insights

An Application Note for Researchers and Scientists Abstract The analysis of unsaturated esters such as Ethyl 2-nonynoate by Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges, including potential the...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

The analysis of unsaturated esters such as Ethyl 2-nonynoate by Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges, including potential thermal degradation and mass spectral ambiguity that can hinder precise structural elucidation and quantification. This application note provides a detailed guide on chemical derivatization strategies to overcome these obstacles. We present two robust protocols: catalytic hydrogenation to confirm the carbon backbone and dimethyl disulfide (DMDS) adduct formation to definitively locate the triple bond. By explaining the causality behind each procedural step and providing comprehensive, self-validating protocols, this guide serves as an essential resource for researchers in analytical chemistry, drug development, and metabolomics.

Introduction: The Rationale for Derivatization

Ethyl 2-nonynoate (CAS 10031-92-2) is an internal alkyne ester whose direct analysis by GC-MS can be problematic.[1][2] While sufficiently volatile for gas chromatography, the high energy of the triple bond can lead to in-source isomerization or fragmentation, complicating spectral interpretation. The electron ionization (EI) mass spectrum of the underivatized compound is often dominated by non-specific fragments (e.g., m/z 29, 67), providing limited information about the overall structure or the exact position of the unsaturation.[1]

Chemical derivatization serves to transform the analyte into a more chromatographically stable and mass-spectrometrically informative molecule.[3] The primary goals for derivatizing Ethyl 2-nonynoate are:

  • Enhance Thermal Stability: By modifying the reactive triple bond, the risk of thermal degradation in the GC inlet and column is minimized.[4]

  • Improve Chromatographic Behavior: Derivatives often exhibit sharper, more symmetrical peaks, leading to better resolution and quantification.

  • Induce Characteristic Fragmentation: Derivatization can introduce specific chemical groups that direct mass spectral fragmentation, yielding high-mass, diagnostic ions that unambiguously confirm the molecular structure.[5]

This note details two complementary derivatization strategies that provide orthogonal structural information.

Analytical Strategies: A Two-Pronged Approach

We will explore two distinct chemical modifications of the alkyne functional group. The choice of method depends on the analytical goal: confirming the molecular weight and carbon chain length, or pinpointing the location of the triple bond.

  • Strategy A: Catalytic Hydrogenation. This method saturates the triple bond, converting Ethyl 2-nonynoate into the corresponding saturated ester, Ethyl nonanoate. This is the definitive method for confirming the compound's carbon backbone and the identity of the ester group. The resulting saturated ester is thermally stable and produces a clean, easily interpretable mass spectrum with a clear molecular ion.[6]

  • Strategy B: Dimethyl Disulfide (DMDS) Adduct Formation. This technique is a powerful tool for unequivocally identifying the position of unsaturation. DMDS adds across the triple bond, and the resulting thioether derivative fragments predictably in the mass spectrometer, with cleavage occurring on either side of the original alkyne position, generating ions that are diagnostic for its location.

It is important to note that common derivatization techniques like silylation are not suitable for internal alkynes such as Ethyl 2-nonynoate. Silylating reagents, including BSTFA and MSTFA, react by replacing active hydrogen atoms found in functional groups like hydroxyls, amines, or carboxylic acids.[7] Since Ethyl 2-nonynoate lacks such a group, these reagents will not react with the molecule.

The following diagram illustrates the decision-making process and experimental flow.

Derivatization_Workflow Figure 1: Overall Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Strategy cluster_analysis Analysis & Interpretation Sample Ethyl 2-nonynoate Sample (in appropriate solvent, e.g., Hexane) DrySample Ensure Sample is Anhydrous Sample->DrySample Hydrogenation Strategy A: Catalytic Hydrogenation DrySample->Hydrogenation Goal: Confirm Backbone DMDS Strategy B: DMDS Adduct Formation DrySample->DMDS Goal: Locate Triple Bond GCMS GC-MS Analysis Hydrogenation->GCMS DMDS->GCMS Data Data Interpretation GCMS->Data ResultA Result A: Ethyl nonanoate (Confirms C9 backbone) Data->ResultA ResultB Result B: DMDS Adduct (Confirms C-2 position of bond) Data->ResultB

Caption: Chemical transformations during derivatization.

Expected GC-MS Results and Interpretation

The derivatization procedures will yield distinct changes in both retention time and mass spectral fragmentation.

CompoundExpected Retention TimeKey Diagnostic Ions (m/z)Structural Information Gained
Ethyl 2-nonynoate (Underivatized)Baseline (T₀)182 (M⁺, weak), 153, 137, 109, 67, 29Basic molecular weight; limited structural detail.
Ethyl nonanoate (Hydrogenation Product)Slightly > T₀186 (M⁺), 141, 101, 88 (McLafferty)Confirms C9 chain and ethyl ester group. [8]
DMDS Adduct Significantly > T₀276 (M⁺), 159, 117Confirms C-2 position of original triple bond.

Interpretation of the DMDS Adduct Mass Spectrum:

The DMDS adduct of Ethyl 2-nonynoate is expected to have a molecular weight of 276 g/mol (182 + 94). The key fragmentation event is cleavage of the C-C bond between the two sulfur-bearing carbons. This results in two primary diagnostic ions:

  • An ion at m/z 117 , representing the [CH₃-(CH₂)₅-CH(SCH₃)]⁺ fragment.

  • An ion at m/z 159 , representing the [CH(SCH₃)-C(=O)OCH₂CH₃]⁺ fragment.

The presence of these two specific ions provides conclusive evidence that the original triple bond was located at the C-2 position.

Conclusion

The derivatization of Ethyl 2-nonynoate is a critical step for achieving reliable and informative GC-MS analysis. Catalytic hydrogenation serves as a robust method to confirm the molecular formula and carbon backbone by converting the analyte to its stable, saturated analog, Ethyl nonanoate. For unambiguous localization of the triple bond, derivatization with dimethyl disulfide is the superior technique, yielding a derivative with a highly predictable and diagnostic mass spectral fragmentation pattern. By employing these complementary strategies, researchers can confidently elucidate the structure of unknown alkynes and improve the accuracy of their analytical results.

References

  • The AOCS Lipid Library. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61451, Ethyl 2-nonynoate. Retrieved from [Link]

  • Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]

  • Grace. (n.d.). GC Derivatization. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. Retrieved from [Link]

  • IntechOpen. (2018). Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts. Retrieved from [Link]

  • PubMed. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved from [Link]

  • MDPI. (2023). Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. Nanomaterials, 13(15), 2209. Retrieved from [Link]

  • PubMed. (2016). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures. Retrieved from [Link]

  • Xiamen AmoyChem Co., Ltd. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Semantic Scholar. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Derivatization, Sample Preparation, Application. Retrieved from [Link]

  • ChemRxiv. (2024). Specific derivatization of internal alkynes for improved electrospray analysis. Retrieved from [Link]

  • Wiley Analytical Science. (2021). Headspace GC-MS with hydrogen hampered by hydrogenation. Retrieved from [Link]

  • ChemRxiv. (2020). Carboxylate catalyzed silylation of alkynes. Retrieved from [Link]

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  • ResearchGate. (2000). Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 11.3.4 Catalytic Hydrogenation of Alkynes. Retrieved from [Link]

  • PubMed. (2012). An improved mass spectrometry-based measurement of NO metabolites in biological fluids. Retrieved from [Link]

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  • NIST. (n.d.). WebBook for Nonanoic acid, ethyl ester. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of 1,3-butadiene on a capillary column. Retrieved from [Link]

  • TGSC Information System. (n.d.). Ethyl-2-nonynoate. Retrieved from [Link]

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Method

Application of Ethyl 2-nonynoate for Covalent Proteome Reactivity Profiling

Introduction: Unveiling the Reactive Proteome with Covalent Probes The cellular proteome is a dynamic network where protein function is intricately regulated by expression, localization, and post-translational modificati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Reactive Proteome with Covalent Probes

The cellular proteome is a dynamic network where protein function is intricately regulated by expression, localization, and post-translational modifications. A critical aspect of this regulation lies in the intrinsic reactivity of certain amino acid residues, which can act as nucleophilic sensors of cellular signals and are often found in enzyme active sites or allosteric pockets.[1][2] Chemical proteomics has emerged as a powerful discipline to map these functional sites directly in native biological systems.[3] Activity-Based Protein Profiling (ABPP) is a key strategy within chemical proteomics that utilizes covalent chemical probes to tag and identify proteins in their active or functional state.[4][5][6]

Ethyl 2-nonynoate is a versatile chemical probe designed for reactivity-based profiling of the proteome. Its structure features two key functionalities:

  • An α,β-unsaturated ester : This moiety acts as a Michael acceptor, a mild electrophile that can form a stable covalent bond with hyper-reactive, nucleophilic amino acid residues.[2][7] Due to the high nucleophilicity of its thiol group under physiological conditions, cysteine is a primary target for this class of electrophiles.[1][8]

  • A terminal alkyne : This bioorthogonal handle does not react with native biological molecules but can be selectively derivatized using "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9] This allows for the attachment of reporter tags, such as biotin for affinity enrichment or fluorophores for imaging.

This combination makes ethyl 2-nonynoate an effective tool for identifying proteins with reactive nucleophiles, providing insights into enzyme activity, ligandability of proteins, and the discovery of novel targets for covalent drug development.

Principle of the Method: A Two-Step Approach to Target Identification

The application of ethyl 2-nonynoate in proteomics follows a two-step workflow common to many ABPP experiments.[4][10] First, the probe is introduced to a complex proteome (either in living cells or in cell lysate), where it covalently labels proteins bearing accessible and reactive nucleophilic residues. Second, the alkyne handle is used to "click" on a reporter tag, enabling the subsequent enrichment and identification of the labeled proteins by mass spectrometry.

Mechanism of Covalent Labeling

The core of this methodology is the covalent modification of proteins by ethyl 2-nonynoate via a Michael addition reaction. The electron-withdrawing ester group polarizes the α,β-alkyne bond, making the β-carbon susceptible to nucleophilic attack by the thiolate side chain of a reactive cysteine residue.

Caption: Covalent labeling of a protein cysteine via Michael addition.

Experimental Workflow

The overall workflow for identifying protein targets of ethyl 2-nonynoate is a multi-stage process that integrates cell biology, chemical biology, and mass spectrometry-based proteomics.

G A Step 1: Labeling Incubate cells or lysate with Ethyl 2-nonynoate B Step 2: Lysis (if labeling in-cell) A->B C Step 3: Click Chemistry Attach Biotin-Azide tag via CuAAC A->C Lysate Labeling B->C D Step 4: Enrichment Purify biotinylated proteins with Streptavidin beads C->D E Step 5: On-Bead Digestion Reduce, alkylate, and digest proteins with trypsin D->E F Step 6: LC-MS/MS Analysis Separate and analyze peptides E->F G Step 7: Data Analysis Identify and quantify proteins F->G

Caption: Overall workflow for proteome profiling with ethyl 2-nonynoate.

Detailed Protocols

The following protocols provide a step-by-step guide for performing a chemical proteomics experiment using ethyl 2-nonynoate. These should be considered as a starting point and may require optimization for specific cell lines or experimental goals.

Protocol 1: In-Cell Protein Labeling

This protocol is for labeling proteins within intact, living cells to profile reactive residues in their native environment.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Ethyl 2-nonynoate (stock solution in DMSO, e.g., 10 mM)

  • Cell scrapers

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture: Plate cells (e.g., HeLa or HEK293T) in a 10 cm dish and grow to ~80-90% confluency.

  • Probe Incubation: Replace the culture medium with fresh, serum-free medium. Add ethyl 2-nonynoate to a final concentration of 10-50 µM. For a negative control, add an equivalent volume of DMSO.

  • Labeling: Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. The optimal time and concentration should be determined empirically.

  • Harvesting: Aspirate the medium and wash the cells twice with cold PBS.

  • Cell Lysis: Add 1 mL of cold Lysis Buffer to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Incubate the lysate on ice for 20 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay). Normalize all samples to a concentration of 1-2 mg/mL. The lysate is now ready for the click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol attaches a biotin-azide reporter tag to the alkyne-labeled proteins in the cell lysate.[11][12][13][14]

Materials:

  • Labeled cell lysate (1-2 mg/mL)

  • Biotin-Azide (e.g., Azido-PEG3-Biotin, 10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or THPTA ligand (1.7 mM stock in DMSO/t-butanol)

  • Copper(II) Sulfate (CuSO₄, 50 mM stock in water)

  • Sodium Ascorbate (50 mM stock in water, freshly prepared)

Procedure:

  • Prepare Click-Chemistry Cocktail: For each 1 mL of lysate, prepare the cocktail by adding the following reagents in order, vortexing gently after each addition:

    • Biotin-Azide: 10 µL (100 µM final concentration)

    • TCEP: 20 µL (1 mM final concentration)

    • TBTA/THPTA: 60 µL (100 µM final concentration)

    • CuSO₄: 20 µL (1 mM final concentration)

  • Initiate Reaction: Add 20 µL of Sodium Ascorbate (1 mM final concentration) to the lysate/cocktail mixture.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

Protocol 3: Enrichment of Biotinylated Proteins

This protocol uses streptavidin-coated magnetic beads to capture the biotin-tagged proteins.[15]

Materials:

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1 (1% SDS in PBS)

  • Wash Buffer 2 (6 M Urea in PBS)

  • Wash Buffer 3 (PBS)

Procedure:

  • Bead Preparation: For each sample, take ~50 µL of streptavidin bead slurry. Place the tube on a magnetic rack and remove the storage buffer. Wash the beads three times with 1 mL of Wash Buffer 1.

  • Protein Binding: Resuspend the washed beads in the lysate from the click chemistry reaction. Incubate for 1.5 hours at room temperature on a rotator.

  • Washing: Pellet the beads on a magnetic rack and discard the supernatant. Perform the following series of washes, each with 1 mL of buffer for 5 minutes:

    • Wash 2x with Wash Buffer 1.

    • Wash 1x with Wash Buffer 2.

    • Wash 3x with Wash Buffer 3.

  • After the final wash, remove all residual buffer. The beads are now ready for on-bead digestion.

Protocol 4: On-Bead Digestion and Sample Preparation for MS

This protocol details the elution of peptides from the beads for mass spectrometry analysis.[16][17]

Materials:

  • Reduction Buffer (20 mM DTT in 50 mM Ammonium Bicarbonate)

  • Alkylation Buffer (55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate)

  • Trypsin (sequencing grade)

  • Formic Acid (FA)

  • Acetonitrile (ACN)

Procedure:

  • Reduction: Resuspend the beads in 100 µL of Reduction Buffer. Incubate at 60°C for 30 minutes with shaking.

  • Alkylation: Cool the sample to room temperature. Add 100 µL of Alkylation Buffer and incubate in the dark for 30 minutes.

  • Digestion: Pellet the beads and remove the supernatant. Wash the beads three times with 50 mM Ammonium Bicarbonate. Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate containing 1 µg of trypsin. Incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and transfer the supernatant (containing the peptides) to a new low-binding tube.

  • Second Elution: To elute any remaining peptides, wash the beads with 100 µL of 60% ACN / 1% FA. Combine this supernatant with the first one.

  • Sample Clean-up: Dry the pooled peptides in a vacuum centrifuge. Resuspend in 0.1% TFA for desalting using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Data Presentation and Interpretation

The output of the LC-MS/MS analysis will be a list of identified proteins. For quantitative analysis, a competitive profiling experiment is highly recommended. In this setup, cells are treated with either the probe alone or the probe in the presence of an excess of a non-alkyne-tagged competitor molecule. Proteins that are specifically targeted by the probe will show a reduced signal in the competitor-treated sample.

Table 1: Representative Data from a Competitive Profiling Experiment

Protein IDGene NameProtein NamePeptide Count (Probe)Spectral Count (Probe + Competitor)Fold Change
P04035GAPDHGlyceraldehyde-3-phosphate dehydrogenase1527.5
P62258PPIAPeptidyl-prolyl cis-trans isomerase A12111.1
Q06830PRDX1Peroxiredoxin-11836.0
P31946HSP90AA1Heat shock protein HSP 90-alpha25231.1
P12345ENZYMEXExample Specific Target Enzyme22122.0

Data is illustrative and not from an actual experiment.

Interpretation:

  • High Fold Change (e.g., GAPDH, PRDX1, ENZYMEX): These proteins are likely specific targets of the ethyl 2-nonynoate probe, as their labeling is significantly reduced by the competitor. These often represent proteins with hyper-reactive cysteines.

  • Low Fold Change (e.g., PPIA, HSP90AA1): These proteins are likely non-specific binders or background proteins, as their presence is not affected by the competitor.

Conclusion and Future Perspectives

Ethyl 2-nonynoate serves as a powerful chemical tool for the global profiling of reactive nucleophilic sites within the proteome. The protocols outlined here provide a robust framework for identifying covalent protein targets, which can accelerate the discovery of new enzyme functions, biomarkers, and druggable sites. By coupling this approach with quantitative mass spectrometry techniques, researchers can gain deep insights into the dynamic regulation of protein activity and identify novel leads for the development of targeted covalent therapies.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Bar-Peled, L., & Sabatini, D. M. (2014). The proteome-wide potential for reversible covalency at cysteine. Cell chemical biology, 21(11), 1470-1483.
  • LoPachin, R. M., & DeCaprio, A. P. (2005). α,β-Unsaturated carbonyls: a review of toxicological mechanisms. Critical reviews in toxicology, 35(10), 851-875.
  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & biology, 11(4), 535-546.
  • Boisvert, F.-M. (2020). On-Beads Trypsin Digestion. Université de Sherbrooke. Retrieved from [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]

  • Willems, L. I., et al. (2013).
  • Wright, M. H., & Sieber, S. A. (2016). Quantitative approaches for chemical proteomics experiments.
  • de Bruin, G., et al. (2022). ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. International Journal of Molecular Sciences, 23(6), 3263.
  • Steigenberger, B., et al. (2020). Protease-resistant streptavidin for interaction proteomics. Molecular systems biology, 16(5), e9370.
  • Evans, M. J., & Cravatt, B. F. (2006). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current protocols in chemical biology, 1(1), 1.1.
  • The Rockefeller University Proteomics Resource Center. (2019). Biotin-streptavidin based purification guide lines. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • de Bruin, G., et al. (2022). ABPP-HT* - Deep meets fast for activity-based profiling of deubiquitylating enzymes using advanced DIA mass spectrometry methods. bioRxiv.
  • de Bruin, G., et al. (2022). ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. International Journal of Molecular Sciences, 23(6), 3263.
  • Bartolemé, N., et al. (2023). Automated workflow for BioID improves reproducibility and identification of protein-protein interactions. bioRxiv.
  • Li, Z., et al. (2022). Benchmarking and Automating the Biotinylation Proteomics Workflow. Journal of proteome research, 21(11), 2736-2745.
  • An, Y., & Moellering, R. E. (2019). MS analysis of protein-metabolite interaction. In Mass Spectrometry-based Metabolomics, Analysis of Metabolite-Protein Interactions, and imaging.
  • Donovan, K. A., et al. (2021). Proteomic discovery of chemical probes that perturb protein complexes in human cells.
  • Liu, J., et al. (2021). Covalent Probes for Aggregated Protein Imaging via Michael Addition.
  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Biotai PegBio. (n.d.). Activity-Based Protein Profiling Principles and Applications Comprehensive Analysis. Retrieved from [Link]

  • Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). Activity-based protein profiling in vivo using a copper (i)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(16), 4686-4687.
  • Willems, L. I., et al. (2014). Activity-Based Protein Profiling. Journal of the American Chemical Society, 136(30), 10582-10585.
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Sources

Application

Application Notes &amp; Protocols: Ethyl 2-nonynoate as a Substrate for Enzymatic Reactions

Introduction: Unlocking the Biocatalytic Potential of Ethyl 2-Nonynoate Ethyl 2-nonynoate (CAS 10031-92-2) is an unsaturated fatty acid ester characterized by a triple bond at the second carbon position.[1][2] With its d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Biocatalytic Potential of Ethyl 2-Nonynoate

Ethyl 2-nonynoate (CAS 10031-92-2) is an unsaturated fatty acid ester characterized by a triple bond at the second carbon position.[1][2] With its distinct green and violet-like aroma, it finds applications as a flavoring agent and fragrance component.[2][3] While traditionally synthesized via chemical routes, the use of enzymes—biocatalysts—offers a compelling alternative for its transformation under mild, highly specific, and environmentally benign conditions.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the utility of ethyl 2-nonynoate as a substrate in enzymatic reactions. Given the limited direct literature on this specific molecule, we will leverage established principles of biocatalysis, using ethyl 2-nonynoate as a model substrate for reactions catalyzed by hydrolases, such as lipases and esterases. These enzymes are renowned for their ability to catalyze the hydrolysis and synthesis of ester bonds.[4] We will focus on protocols using robust and versatile enzymes like Candida antarctica Lipase B (CALB) and Pig Liver Esterase (PLE), which exhibit broad substrate specificity, making them ideal candidates for novel substrate evaluation.[5][6][7]

The protocols herein are designed not merely as procedural steps but as self-validating systems, explaining the causality behind experimental choices to empower researchers to adapt and innovate.

Part 1: Enzymatic Hydrolysis – Screening and Analysis

Enzymatic hydrolysis is the cleavage of the ester bond in ethyl 2-nonynoate to yield 2-nonynoic acid and ethanol. This reaction is fundamental for screening potential biocatalysts and for applications requiring the generation of the corresponding carboxylic acid, a potentially valuable chiral synthon or bioactive molecule.

Principle of Hydrolysis and Biocatalyst Selection

Esterases (EC 3.1.1) and lipases (EC 3.1.1.3) are the primary enzyme classes for ester hydrolysis.[4] They operate via a serine hydrolase mechanism, forming a covalent acyl-enzyme intermediate that is subsequently hydrolyzed by water.

  • Candida antarctica Lipase B (CALB): A highly stable and versatile lipase with a broad substrate range, often considered a benchmark in biocatalysis.[5][6] It is commercially available in both free and immobilized forms (e.g., Novozym® 435).[8]

  • Pig Liver Esterase (PLE): A classic biocatalyst known for its ability to hydrolyze a wide variety of esters, often with high enantioselectivity, making it valuable for producing chiral acids.[7]

The primary method for monitoring this reaction is pH-stat titration. As the acidic product (2-nonynoic acid) is formed, the pH of the reaction medium decreases. A pH-stat instrument automatically titrates a standard base (e.g., NaOH) into the reactor to maintain a constant pH. The rate of base addition is directly proportional to the rate of the enzymatic reaction, providing real-time kinetic data.

Experimental Workflow: Hydrolysis Screening

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_sub Prepare Substrate Stock (Ethyl 2-nonynoate in Emulsifier) add_sub Add Substrate (e.g., 0.100 mL) prep_sub->add_sub prep_enz Prepare Enzyme Solution (e.g., CALB or PLE in Buffer) add_enz Initiate Reaction (Add Enzyme Solution) prep_enz->add_enz prep_buf Prepare Reaction Buffer (e.g., 10 mM Borate, pH 8.0) setup Assemble pH-Stat Titrator (Vessel, Electrode, Stirrer) prep_buf->setup 1. Setup equil Equilibrate Buffer (25.0 mL at 25°C) setup->equil equil->add_sub add_sub->add_enz monitor Monitor NaOH Consumption (Record Volume vs. Time) add_enz->monitor 2. Run plot Plot Data (Volume of NaOH vs. Time) monitor->plot 3. Analyze blank Run Blank Control (No Enzyme) blank->plot Correct for non-enzymatic hydrolysis calc Calculate Activity (μmol/min/mg enzyme) plot->calc

Caption: Workflow for screening hydrolytic activity using a pH-stat titrator.

Protocol 1: Screening for Hydrolytic Activity using pH-Stat Titration

This protocol is adapted from standard esterase assay procedures and is suitable for determining the activity of enzymes like PLE or CALB on ethyl 2-nonynoate.

Materials:

  • Ethyl 2-nonynoate (Substrate)

  • Enzyme: Candida antarctica Lipase B or Pig Liver Esterase

  • Buffer: 10 mM Borate Buffer, pH 8.0

  • Titrant: Standardized 0.01 N Sodium Hydroxide (NaOH)

  • Equipment: Thermostated reaction vessel, magnetic stirrer, pH meter with electrode, automated burette (pH-stat titrator).

Procedure:

  • System Setup: Configure the pH-stat system to maintain a pH of 8.0 at 25°C.

  • Reaction Mixture Preparation: In the thermostated reaction vessel, pipette 25.0 mL of 10 mM Borate Buffer. Allow it to equilibrate to 25°C with gentle stirring.

  • Substrate Addition: Add 0.100 mL of ethyl 2-nonynoate to the buffer. The mixture may form an emulsion, which is acceptable. Allow the system to re-equilibrate and ensure the pH is stable at 8.0.

  • Enzyme Preparation: Immediately before use, prepare an enzyme solution (e.g., 1 mg/mL, approximately 50 units/mL) in cold Borate Buffer. The exact concentration should be adjusted based on enzyme activity to achieve a measurable rate.

  • Reaction Initiation: Start the pH-stat monitoring and initiate the reaction by adding a known volume (e.g., 0.1 mL) of the enzyme solution to the vessel.

  • Data Collection: The titrator will automatically add 0.01 N NaOH to maintain the pH at 8.0. Record the volume of NaOH added over time for a period of 5-10 minutes, ensuring a linear rate.

  • Blank Measurement: Perform a control run by adding the buffer used for the enzyme solution (without enzyme) to the reaction mixture to account for any non-enzymatic hydrolysis of the substrate.

  • Calculation of Enzyme Activity:

    • Determine the rate of reaction (ΔV/Δt) from the linear portion of the plot of NaOH volume (mL) versus time (min).

    • Subtract the rate of the blank reaction.

    • Use the following formula to calculate the specific activity:

    Specific Activity (U/mg) = (Rate [mL/min] × Normality of NaOH [mol/L] × 1000) / (mg of enzyme in reaction)

    Unit Definition: One unit (U) will hydrolyze 1.0 µmol of ethyl 2-nonynoate per minute at pH 8.0 at 25°C.

ParameterRecommended ValueRationale
pH 8.0Optimal for many lipases/esterases; prevents significant non-enzymatic hydrolysis.
Temperature 25°CStandard condition for esterase assays, allows for comparison across enzymes.
Buffer 10 mM BorateLow buffering capacity is essential for the pH-stat method to be sensitive.
Substrate Conc. ~20 mM (0.1 mL in 25 mL)Should be near or above the expected Km to approach Vmax. Adjust if substrate inhibition is observed.
Titrant 0.01 N NaOHA low normality titrant provides better resolution for enzymes with moderate to low activity.

Part 2: Enzymatic Transesterification in Non-Aqueous Media

Transesterification is the reaction of an ester with an alcohol to form a new ester and a new alcohol. This is a powerful technique for creating novel esters from ethyl 2-nonynoate by reacting it with different alcohols (e.g., propanol, butanol) to generate new flavor and fragrance compounds.

Principle of Transesterification and System Design

In non-aqueous (organic) media, the hydrolytic activity of lipases is suppressed, and the catalytic equilibrium shifts towards synthesis (esterification or transesterification).[9] This is a cornerstone of green chemistry for producing high-value esters.[10][11]

  • Biocatalyst Choice: Immobilized lipases, particularly Novozym 435 (immobilized CALB), are the industry standard.[12] Immobilization enhances stability in organic solvents, prevents enzyme aggregation, and simplifies catalyst removal and reuse.

  • Solvent Selection: A non-polar, hydrophobic solvent like n-hexane or heptane is ideal. It dissolves the substrates while minimizing the stripping of essential water from the enzyme's hydration layer, which is crucial for maintaining catalytic activity.[13]

  • Water Control: Water is a product of esterification and a reactant in the competing hydrolysis reaction. Its concentration must be strictly controlled. The addition of molecular sieves effectively removes water, driving the reaction equilibrium towards product formation.

Experimental Workflow: Transesterification

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactants (Ethyl 2-nonynoate, Alcohol) setup Combine Reactants, Solvent, and Biocatalyst in Sealed Vial prep_reactants->setup prep_solvent Prepare Solvent (e.g., n-Hexane) prep_solvent->setup prep_cat Prepare Biocatalyst (Immobilized Lipase, Molecular Sieves) prep_cat->setup incubate Incubate with Agitation (e.g., 50°C, 200 rpm) setup->incubate 1. Run Reaction sampling Take Aliquots Over Time (e.g., 0, 2, 4, 8, 24 h) incubate->sampling quench Quench Reaction (Filter out enzyme) sampling->quench 2. Process Sample analyze Analyze by GC-MS (Quantify Substrate and Product) quench->analyze calc Calculate Conversion (%) ([Product]/[Initial Substrate] x 100) analyze->calc 3. Quantify

Caption: Workflow for a lipase-catalyzed transesterification reaction in organic solvent.

Protocol 2: Lipase-Catalyzed Transesterification in n-Hexane

This protocol provides a general method for the synthesis of a new ester from ethyl 2-nonynoate and a target alcohol (e.g., 1-butanol) using an immobilized lipase.

Materials:

  • Ethyl 2-nonynoate

  • Target Alcohol (e.g., 1-butanol, >99% purity)

  • Immobilized Lipase: Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin)

  • Solvent: n-Hexane (anhydrous)

  • Drying Agent: Molecular Sieves (3Å, activated)

  • Equipment: Screw-capped vials, orbital shaking incubator, gas chromatograph with mass spectrometer (GC-MS).

Procedure:

  • Reactant Preparation: In a 20 mL screw-capped vial, combine ethyl 2-nonynoate (e.g., 0.1 M), 1-butanol (e.g., 0.2 M), and 10 mL of anhydrous n-hexane.

    • Causality: A molar excess of the reactant alcohol is used to shift the equilibrium towards the formation of the desired product, butyl 2-nonynoate.

  • Biocatalyst Addition: Add the immobilized lipase (e.g., 10-15% w/v, 100-150 mg) and activated molecular sieves (e.g., 50 mg) to the vial.[14]

  • Reaction Incubation: Seal the vial tightly and place it in an orbital shaking incubator set to 50°C and 200 rpm.[11][15]

    • Causality: 50°C is often a good balance between reaction rate and enzyme stability for CALB.[11] Agitation is crucial to overcome mass transfer limitations between the substrates and the immobilized enzyme surface.[12]

  • Reaction Monitoring: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Sample Preparation for Analysis: Immediately filter the aliquot through a 0.22 µm syringe filter to remove the enzyme and stop the reaction. Dilute the sample with additional n-hexane for GC-MS analysis.

  • GC-MS Analysis: Inject the diluted sample into the GC-MS to separate and quantify the amounts of ethyl 2-nonynoate (substrate), 1-butanol, ethanol (byproduct), and the new product ester (butyl 2-nonynoate).

  • Data Analysis: Calculate the percent conversion by comparing the peak area of the product ester to the initial peak area of the substrate ester, using appropriate calibration curves.

ParameterRecommended ValueRationale
Enzyme Novozym 435High stability in organic media, easy to remove and recycle.[8][12]
Solvent n-Hexane or HeptaneHydrophobic solvent that maintains enzyme activity.[13]
Temperature 40-50°COptimal range for CALB activity and stability.[11][14]
Substrate Ratio 1:2 (Ester:Alcohol)Excess alcohol drives the reaction equilibrium towards the product.
Water Control Molecular Sieves (3Å)Removes water byproduct, preventing reverse hydrolysis and increasing yield.

Part 3: Data Interpretation and Advanced Considerations

Enzyme Kinetics

To fully characterize an enzyme's performance with ethyl 2-nonynoate, determining its kinetic parameters (Km and Vmax) is essential. This is achieved by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[16]

Table of Hypothetical Kinetic Data for Hydrolysis:

[Ethyl 2-nonynoate] (mM)Initial Velocity (µmol/min)
0.50.24
1.00.42
2.50.77
5.01.11
10.01.43
20.01.72
40.01.89
80.01.95

From a non-linear regression fit of this data, one could determine:

  • Vmax: The maximum reaction rate (e.g., ~2.0 µmol/min).

  • Km: The Michaelis constant, representing the substrate concentration at half Vmax (e.g., ~4.5 mM). A lower Km indicates a higher affinity of the enzyme for the substrate.

Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Activity Inactive enzyme; Incorrect pH or temperature; Presence of inhibitors.Verify enzyme activity with a standard substrate (e.g., p-nitrophenyl butyrate). Optimize pH and temperature. Check for known inhibitors in the reaction mixture.
Non-linear Reaction Rate Substrate depletion; Enzyme instability; Substrate or product inhibition.Use a higher substrate concentration or measure only the initial rate (first 5-10% of conversion). Check enzyme stability under reaction conditions. Perform a substrate inhibition study by testing very high substrate concentrations.[11]
Low Yield in Transesterification Unfavorable equilibrium; Water present in the system.Increase the molar ratio of the reactant alcohol. Ensure all reagents and solvents are anhydrous. Add more activated molecular sieves.
Poor Reproducibility Inaccurate pipetting; Inconsistent enzyme mass; Temperature/pH fluctuations.Use calibrated pipettes. Weigh the immobilized enzyme carefully. Ensure the reaction vessel is properly thermostated and the pH controller is calibrated.

References

  • [Expression of Candida antarctica lipase B on yeast surface and synthesis of ethyl hexanoate catalyzed by CALB] - PubMed. [Link]

  • Lipase B Candida Antarctica Immobilized - Cenmed Enterprises. [Link]

  • Production of flavor esters catalyzed by lipase B from Candida antarctica immobilized on magnetic nanoparticles - SciELO. [Link]

  • Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2 - MDPI. [Link]

  • Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) - Organic Syntheses Procedure. [Link]

  • Enzyme Assay Protocol - San Diego State University. [Link]

  • Promiscuous Lipase-Catalyzed Knoevenagel–Phospha–Michael Reaction for the Synthesis of Antimicrobial β-Phosphono Malonates - MDPI. [Link]

  • Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis - NIH. [Link]

  • Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro - protocols.io. [Link]

  • Esterases: Mechanisms of Action, Biological Functions, and Application Prospects - MDPI. [Link]

  • Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - Springer. [Link]

  • Aerobic biotransformation of alkyl branched aromatic alkanoic naphthenic acids via two different pathways by a new isolate of Mycobacterium - PubMed. [Link]

  • Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf. [Link]

  • Effect of different types of immobilized lipase on the synthesis of ethyl valerate and nonyl caprylate - ResearchGate. [Link]

  • Lipases and lipase-catalyzed esterification in non-aqueous media - ResearchGate. [Link]

  • Ethyl-2-nonynoate | C11H18O2 | CID 61451 - PubChem. [Link]

  • Octynoic and nonynoic acid esters - Evaluation statement - Australian Government Department of Health. [Link]

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - ResearchGate. [Link]

  • Aerobic biotransformation of alkyl branched aromatic alkanoic naphthenic acids via two different pathways by a new isolate of Mycobacterium | Request PDF - ResearchGate. [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Biotransformations with Photobiocatalysts for Enantioselective Ester Hydrolysis - MDPI. [Link]

  • Ethyl 2-Nonynoate - MySkinRecipes. [Link]

  • Unravelling the hidden power of esterases for biomanufacturing of short-chain esters - NIH. [Link]

  • Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study - ResearchGate. [Link]

  • Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase - ResearchGate. [Link]

  • Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports - MDPI. [Link]

  • Enantioselective Hydrolysis of Butyl 2-Ethylhexanoate by a Strain of Nocardia corynebacteroides - ResearchGate. [Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed. [Link]

  • (PDF) Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM) - ResearchGate. [Link]

  • Application of commercial and non-commercial immobilized lipases for biocatalytic production of ethyl lactate in organic solvents - PubMed. [Link]

  • The Use of Natural Fatty Acids for the Biotechnological Production of Natural Flavour Compounds: Application to Ethyl trans-2,cis-4-decadienoate - ResearchGate. [Link]

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone - MDPI. [Link]

  • Nano-Biocatalysts: Potential Biotechnological Applications - PMC - NIH. [Link]

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Method

Application Notes and Protocols: Michael Addition Reactions with Ethyl 2-nonynoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Michael Additions to Alkynoates The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Michael Additions to Alkynoates

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] When applied to α,β-alkynoic esters, such as ethyl 2-nonynoate, this reaction class opens a gateway to a diverse array of vinyl derivatives with defined stereochemistry. These products are not merely chemical curiosities; they are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, natural products, and materials.[2]

Unlike their alkene counterparts, activated alkynes present a unique electronic environment. The polarization of the triple bond by the ester group renders the β-carbon highly electrophilic and susceptible to attack by a wide range of "soft" nucleophiles, including thiolates, amines, phosphines, and stabilized carbanions.[3][4] The resulting adducts, typically β-substituted α,β-unsaturated esters, are versatile building blocks, primed for further synthetic transformations.

This guide provides an in-depth exploration of Michael addition reactions using ethyl 2-nonynoate as a representative substrate. It moves beyond simple procedural descriptions to explain the underlying mechanisms and the rationale behind catalyst and condition selection. Detailed, field-tested protocols are provided for key nucleophile classes, alongside insights into reaction optimization and troubleshooting.

Mechanistic Overview

The fundamental mechanism proceeds in distinct steps:

  • Nucleophilic Attack: A nucleophile adds to the electrophilic β-carbon of the alkyne.[4]

  • Intermediate Formation: This addition generates a vinyl anion or a zwitterionic intermediate, depending on the nature of the nucleophile and catalyst.[1]

  • Protonation/Transformation: The intermediate is subsequently protonated (often by the solvent or a conjugate acid) or undergoes further reaction to yield the final, stable vinyl adduct.[5]

The stereochemical outcome of the addition (yielding either the E or Z isomer) is a critical consideration and is highly dependent on the reaction conditions, the nucleophile, and the catalyst employed.

G cluster_0 Michael Addition Mechanism: Thiolate Addition R_S_minus R-S⁻ (Nucleophile) alkyne Hex-C≡C-COOEt (Ethyl 2-nonynoate) R_S_minus->alkyne 1. Attack at β-carbon intermediate [Hex-C(S-R)=C⁻-COOEt] (Vinyl Anion Intermediate) product Hex-C(S-R)=CH-COOEt (Thiol Adduct) intermediate->product 2. Protonation proton_source H-A (Proton Source) A_minus A⁻

Caption: Generalized mechanism for thiolate Michael addition.

Section 1: Base-Catalyzed Thia-Michael Addition

The addition of thiols (thia-Michael addition) to activated alkynes is a highly efficient and reliable transformation, often proceeding under mild, base-catalyzed conditions.[6] Thiols are excellent "soft" nucleophiles, and their corresponding thiolates, generated in situ by a base, react rapidly with ethyl 2-nonynoate. These reactions are crucial for synthesizing sulfur-containing compounds, which are prevalent in many biologically active molecules.[7]

Expertise & Causality: Why Base Catalysis?

The role of the base is to deprotonate the thiol (R-SH) to form the much more nucleophilic thiolate anion (R-S⁻).[8] The choice of base is critical:

  • Weak Bases (e.g., Triethylamine, Et₃N): Often sufficient for activating thiols. They minimize side reactions like saponification of the ester group.

  • Stronger Bases (e.g., Sodium Ethoxide, NaOEt): Can be used for less acidic thiols but increase the risk of competing reactions.

The reaction is typically governed by an anionic cycle where the thiolate adds to the alkyne, and the resulting vinyl anion is protonated by another molecule of the thiol, regenerating the thiolate catalyst.[9] This catalytic cycle makes the reaction efficient even with sub-stoichiometric amounts of base.

Protocol 1: Base-Catalyzed Addition of 1-Hexanethiol

This protocol details the addition of 1-hexanethiol to ethyl 2-nonynoate using triethylamine as a catalyst.

Materials:

  • Ethyl 2-nonynoate

  • 1-Hexanethiol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 2-nonynoate (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Reagent Addition: Add 1-hexanethiol (1.1 eq) to the solution via syringe.

  • Catalyst Initiation: Add triethylamine (0.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting alkyne is a key indicator. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure β-thioether product.

ParameterConditionRationale
Solvent Anhydrous DCMAprotic, inert solvent that dissolves reactants well.
Catalyst Triethylamine (Et₃N)Mild base, minimizes ester saponification.[7]
Stoichiometry 1.1 eq ThiolA slight excess ensures complete consumption of the limiting reagent.
Temperature Room TemperatureSufficient for activating the thiol without promoting side reactions.
Work-up NH₄Cl quenchNeutralizes the base catalyst and any remaining thiolate.

Section 2: Phosphine-Catalyzed Michael Additions

Tertiary phosphines, such as triphenylphosphine (PPh₃), are exceptional catalysts for Michael additions to activated alkynes.[10][11] They function as nucleophilic catalysts, initiating a distinct reaction pathway compared to base catalysis. This method is particularly useful for adding nucleophiles that are not easily deprotonated or for achieving different regioselectivity in certain substrates.

Expertise & Causality: The Phosphine Catalytic Cycle

The mechanism of phosphine catalysis is elegant and powerful:

  • Nucleophilic Attack: The phosphine adds to the β-carbon of the alkyne, forming a zwitterionic phosphonium vinyl anion intermediate.[10]

  • Proton Transfer: This intermediate is a strong base and deprotonates the nucleophile (e.g., an alcohol or a 1,3-dicarbonyl compound).

  • Second Addition: The newly formed nucleophilic anion adds to the α-position of the vinylphosphonium intermediate.

  • Catalyst Regeneration: The resulting adduct undergoes elimination of the phosphine catalyst to generate the final product and regenerate the catalyst.

This pathway effectively uses the phosphine to activate both the Michael acceptor and the nucleophile.

G cluster_1 General Experimental Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Substrate & Nucleophile setup->reagents catalyst 3. Add Catalyst (Base or Phosphine) reagents->catalyst monitor 4. Monitor via TLC catalyst->monitor workup 5. Aqueous Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify analyze 7. Characterization (NMR, MS, IR) purify->analyze

Caption: Standard laboratory workflow for Michael additions.

Protocol 2: Phosphine-Catalyzed Addition of Diethyl Malonate

This protocol describes the carbon-carbon bond-forming addition of a soft carbon nucleophile, diethyl malonate, catalyzed by triphenylphosphine.

Materials:

  • Ethyl 2-nonynoate

  • Diethyl malonate

  • Triphenylphosphine (PPh₃)

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add triphenylphosphine (0.1 eq).

  • Reagent Addition: Add anhydrous toluene (approx. 0.5 M), followed by ethyl 2-nonynoate (1.0 eq) and diethyl malonate (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction may require 12-24 hours for completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent directly under reduced pressure. The crude product will contain triphenylphosphine oxide as a common byproduct.

  • Purification: Purify the residue by flash column chromatography. A non-polar flush (hexanes) can help remove some phosphine-related impurities before eluting the product with a hexanes/ethyl acetate gradient.

ParameterConditionRationale
Catalyst Triphenylphosphine (PPh₃)Effective nucleophilic catalyst for C-C bond formation.[10]
Nucleophile Diethyl malonateA classic "soft" carbon nucleophile (Michael donor).[12]
Solvent TolueneHigher boiling point allows for elevated temperatures to drive the reaction.
Temperature 80 °CIncreased thermal energy is often required for C-C bond formation.

Section 3: Asymmetric Michael Additions in Drug Development

For professionals in drug development, controlling stereochemistry is paramount. Enantioselective Michael additions create chiral centers that are fundamental to the biological activity of many drugs.[13][14] This is achieved using chiral catalysts that create a chiral environment, influencing the trajectory of the nucleophilic attack to favor one enantiomer over the other.[15][16]

Expertise & Causality: The Role of Chiral Catalysts

Chiral organocatalysts, such as cinchona alkaloid derivatives or prolinol ethers, and chiral metal complexes are employed to induce enantioselectivity.[17][18] These catalysts typically work by:

  • Activating the Acceptor: Forming a chiral iminium ion or coordinating via a Lewis acid site to shield one face of the electrophile.[19]

  • Orienting the Nucleophile: Using hydrogen bonding or other non-covalent interactions to position the nucleophile for a stereoselective attack.

The development of a successful asymmetric Michael addition often requires extensive screening of catalysts, solvents, and additives to achieve high yield and high enantiomeric excess (ee).

Protocol 3: Conceptual Framework for an Asymmetric Thia-Michael Addition

This section provides a conceptual protocol, as specific conditions are highly substrate- and catalyst-dependent and require empirical optimization.

Objective: To synthesize an enantioenriched β-thioether from ethyl 2-nonynoate and a thiol using a chiral catalyst.

Conceptual Workflow:

  • Catalyst Selection: Choose a class of catalysts known to be effective for asymmetric conjugate additions, such as bifunctional thiourea or squaramide catalysts derived from cinchona alkaloids.[16]

  • Condition Screening (Table Format):

    • Set up an array of small-scale reactions in parallel.

    • Vary key parameters systematically.

    • Analyze the yield (by ¹H NMR with an internal standard) and enantiomeric excess (by chiral HPLC) for each reaction.

EntryCatalyst (mol%)SolventTemp (°C)AdditiveYield (%)ee (%)
1Catalyst A (10)Toluene25NoneAnalyzeAnalyze
2Catalyst A (10)CH₂Cl₂25NoneAnalyzeAnalyze
3Catalyst A (10)Toluene0NoneAnalyzeAnalyze
4Catalyst B (10)Toluene25NoneAnalyzeAnalyze
.....................
  • Scale-up and Optimization: Once optimal conditions are identified from the screen, perform the reaction on a larger scale. Further optimization of catalyst loading and reaction time may be necessary.

  • Purification and Analysis: Purify the product via column chromatography and confirm its structure and enantiopurity.

The products of these reactions serve as key building blocks for synthesizing complex chiral molecules, where the stereocenter introduced by the Michael addition dictates the stereochemistry of subsequent transformations.[20][21]

References

  • Michael Addition Reaction Mechanism - Chemistry Steps . Provides a detailed overview of the Michael addition mechanism, including with activated alkynes.

  • Michael addition reaction - Wikipedia . Offers a comprehensive definition and mechanistic description of the Michael reaction.

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry . Explains the key steps and general patterns of the Michael reaction with various nucleophiles.

  • Michael Addition Reaction Mechanism - YouTube . A video tutorial providing a basic introduction to the Michael addition reaction mechanism.

  • Nucleophilic conjugate 1,3-addition of phosphines to oligoynoates - RSC Publishing . Discusses unconventional addition patterns of phosphines to activated alkyne systems.

  • Michael Addition - Organic Chemistry Portal . A resource with examples and recent literature references for the Michael addition.

  • Organocatalytic atropo- and E/Z-selective Michael addition reaction of ynones with α-amido sulfones as sulfone-type nucleophile - Organic Chemistry Frontiers (RSC Publishing) . Describes an advanced, enantioselective Michael addition to ynones.

  • Nucleophilic additions to allenic esters. | Download Scientific Diagram - ResearchGate . Provides context on phosphine-catalyzed additions to related unsaturated systems.

  • PHOSPHINE-CATALYZED ADDITIONS OF NUCLEOPHILES AND ELECTROPHILES TO α,β–UNSATURATED CARBONYL COMPOUNDS - University of Illinois . A detailed report on the mechanisms and applications of phosphine catalysis.

  • Base catalyzed one-pot thia-Michael addition-oxidation reaction... - New Journal of Chemistry (RSC Publishing) . Details a base-mediated thia-Michael addition protocol.

  • Advances in nucleophilic phosphine catalysis of alkenes, allenes, alkynes, and MBHADs - Chemical Communications (RSC Publishing) . Reviews the broad applications of nucleophilic phosphine catalysis.

  • Phosphine‐Catalyzed β‐Selective Conjugate Addition of α‐Fluoro‐β‐ketoamides to Allenic Esters | Request PDF - ResearchGate . A specific example of phosphine-catalyzed Michael addition.

  • Enantioselective Michael Addition of Malonates to Enones | Request PDF - ResearchGate . Discusses various catalysts for asymmetric Michael additions.

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis - ChemRxiv . An educational resource detailing an asymmetric Michael addition experiment.

  • Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? - ResearchGate . A computational and experimental study on the mechanism of thiol-Michael additions.

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis - Amazon S3 . Supporting information for an asymmetric synthesis experiment, including catalyst preparation.

  • Thia-Michael Addition in Diverse Organic Synthesis - Croatica Chemica Acta . A review on the applications of thia-Michael additions.

  • Thiol Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? – Supporting Information . Provides supplementary data for a detailed mechanistic study.

  • Applications of Michael Addition Reaction in Organic Synthesis | Bentham Science . Reviews the use of Michael additions in the synthesis of natural products and drugs.

  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) . A detailed kinetic and mechanistic study.

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs... - PubMed Central . Highlights the importance of Michael adducts in drug discovery.

  • MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS | ADICHEMISTRY . A general overview of Michael donors and acceptors.

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs... - PubMed . Abstract detailing the synthesis and evaluation of Michael adducts as potential drugs.

  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition - MDPI . An example of a stereoselective Michael addition to create a quaternary stereocenter.

  • Organocatalytic Regioselective Michael Additions of Cyclic Enones via Asymmetric Phase Transfer Catalysis | Request PDF - ResearchGate . Discusses asymmetric catalysis for Michael additions.

  • Applications of Michael Addition Reaction in Organic Synthesis - ResearchGate . A review covering the broad applications of the Michael reaction in complex synthesis.

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling with Ethyl 2-nonynoate

Abstract The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium and copper co-catalyzed transformation has become an indispensable tool in organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][3] These attributes make it highly valuable in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][4][5] This guide provides a detailed examination of the Sonogashira coupling, with a specific focus on the use of ethyl 2-nonynoate, an electron-deficient terminal alkyne. We present an in-depth analysis of the reaction mechanism, key experimental parameters, and provide detailed, validated protocols for both traditional copper-co-catalyzed and copper-free conditions.

The Mechanism of the Sonogashira Coupling

Understanding the reaction mechanism is critical for troubleshooting and optimizing reaction conditions. The Sonogashira coupling is generally accepted to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] A copper-free variant operates via a modified mechanism.[6][8]

The Palladium/Copper Co-catalyzed Cycle

The dual-catalyst system allows the reaction to proceed under very mild conditions, often at room temperature.[1]

  • Palladium Cycle: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[1]

  • Copper Cycle: Concurrently, the copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base. This forms a copper(I) acetylide intermediate, which is a more potent nucleophile than the deprotonated alkyne alone.[6][9][10] The formation of a π-alkyne-copper complex increases the acidity of the terminal proton, facilitating its removal by the amine base.[6][11]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) salt and forming a diorganopalladium(II) intermediate.[6][12]

  • Reductive Elimination: This intermediate undergoes reductive elimination to yield the final coupled product (the aryl-alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6][9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)L₂-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkyne Ar-Pd(II)L₂-C≡CR transmetalation->pd2_alkyne cu_x Cu(I)X transmetalation->cu_x reductive_elim Reductive Elimination pd2_alkyne->reductive_elim reductive_elim->pd0 product Ar-C≡CR reductive_elim->product arx Ar-X arx->oxidative_add alkyne_complex [Cu(I)-π-Alkyne]⁺ cu_x->alkyne_complex deprotonation Deprotonation (Base) alkyne_complex->deprotonation cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation deprotonation->cu_acetylide alkyne H-C≡CR alkyne->alkyne_complex

Caption: The interconnected catalytic cycles of the Pd/Cu co-catalyzed Sonogashira reaction.

The Copper-Free Cycle

Concerns over the environmental impact of copper and the formation of alkyne homocoupling (Glaser coupling) byproducts have led to the development of copper-free protocols.[8][13][14] These reactions typically require more forcing conditions or highly efficient ligand systems.

In the absence of a copper co-catalyst, the mechanism is thought to proceed via a single palladium cycle.[6] The key difference lies in the activation of the alkyne. It has been proposed that the reaction proceeds through a tandem Pd/Pd double-cycle, where one palladium complex activates the aryl halide and another activates the alkyne, facilitating a Pd-Pd transmetalation.[8] Another proposed mechanism involves the formation of a π-alkyne-palladium complex, followed by deprotonation by the base to form the crucial σ-alkynylpalladium(II) species directly.[6]

Copper_Free_Sonogashira pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)L₂-X oxidative_add->pd2_complex alkyne_activation Alkyne Activation & Deprotonation pd2_complex->alkyne_activation pd2_alkyne Ar-Pd(II)L₂-C≡CR alkyne_activation->pd2_alkyne reductive_elim Reductive Elimination pd2_alkyne->reductive_elim reductive_elim->pd0 product Ar-C≡CR reductive_elim->product arx Ar-X arx->oxidative_add alkyne H-C≡CR + Base alkyne->alkyne_activation

Caption: A proposed catalytic cycle for the copper-free Sonogashira reaction.

Key Parameters for Coupling with Ethyl 2-nonynoate

The success of the Sonogashira coupling hinges on the careful selection of several key components. The electronic nature of ethyl 2-nonynoate, which contains an electron-withdrawing ester group, influences these choices.

ParameterRecommended Choice & Rationale
Aryl/Vinyl Halide Reactivity Order: I > OTf > Br >> Cl .[1][12] Aryl iodides are highly reactive and often allow for room temperature reactions.[3] Aryl bromides are also common but may require higher temperatures or more active catalyst systems.[1] The reactivity is enhanced by electron-withdrawing groups on the aryl halide.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂. The active catalyst is the Pd(0) species, which can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂ or Pd(OAc)₂.[1][10] Catalyst loading is typically low, ranging from 0.01 to 5 mol%.[15][16]
Copper (I) Co-catalyst CuI (Copper(I) iodide). Used in the traditional method to increase the reaction rate and allow for milder conditions.[10] Typically used in catalytic amounts (e.g., 2-20 mol%).[9][12] Its omission defines the "copper-free" variant.
Ligand Phosphine Ligands (e.g., PPh₃, P(t-Bu)₃). Ligands stabilize the palladium catalyst. Electron-rich and sterically bulky phosphine ligands can increase the rate of oxidative addition and promote catalyst efficiency.[6] For copper-free systems, N-heterocyclic carbene (NHC) ligands have also proven highly effective.[1]
Base Amines (Et₃N, DIPEA, piperidine) or Inorganic Bases (K₂CO₃, Cs₂CO₃). The base is required to deprotonate the terminal alkyne.[17] An amine base often serves as the solvent as well.[10] For ethyl 2-nonynoate, a milder base like Et₃N is often sufficient. Stronger inorganic bases may be required for less reactive substrates.
Solvent THF, DMF, Acetonitrile, or the amine base itself. The choice of solvent depends on the solubility of the substrates and the reaction temperature. Anhydrous and anaerobic conditions are traditionally required, though robust protocols in aqueous media have been developed.[1][18]

Experimental Protocols

The following protocols are designed as a starting point for the Sonogashira coupling of an aryl halide with ethyl 2-nonynoate. All manipulations involving catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.[9]

Protocol 1: Standard Palladium/Copper Co-catalyzed Coupling

This protocol is suitable for coupling ethyl 2-nonynoate with a reactive aryl iodide at room temperature.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 eq)

  • Ethyl 2-nonynoate (1.2 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide [CuI] (0.03 mmol, 3 mol%)

  • Triethylamine (Et₃N) (3 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (5.7 mg, 0.03 mmol).

  • Solvent Addition: Add anhydrous THF (5 mL) and anhydrous Et₃N (3 mL) to the flask. Stir the mixture for 5 minutes to ensure dissolution.

  • Alkyne Addition: Add ethyl 2-nonynoate (202 mg, 1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the aryl iodide is consumed (typically 2-6 hours).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

    • Redissolve the residue in ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove the catalyst residues and inorganic salts.[12][19] Wash the Celite® pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove residual copper salts, followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[12][20]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure coupled product.[19][20]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates sensitive to copper or to avoid homocoupling byproducts. It is demonstrated with a less reactive aryl bromide, often requiring elevated temperatures.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq)

  • Ethyl 2-nonynoate (1.5 mmol, 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Cesium carbonate [Cs₂CO₃] (2.0 mmol, 2.0 eq)

  • Acetonitrile (MeCN), anhydrous (8 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Solvent and Alkyne Addition: Add anhydrous acetonitrile (8 mL) followed by ethyl 2-nonynoate (252 mg, 1.5 mmol).

  • Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction to room temperature. Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).[20]

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed). 2. Insufficiently reactive aryl halide (e.g., chloride). 3. Reaction temperature too low. 4. Poor quality reagents or solvents (presence of oxygen/moisture).1. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or add a reducing agent. 2. Switch to the corresponding aryl bromide or iodide.[1] 3. Increase the reaction temperature. 4. Use freshly distilled/degassed solvents and high-purity reagents.
Formation of Alkyne Homocoupling Product (Glaser Coupling) 1. Presence of oxygen in a copper-catalyzed reaction. 2. High catalyst loading or prolonged reaction time.1. Ensure the reaction is run under strictly anaerobic conditions. 2. Switch to a copper-free protocol.[16]
Decomposition of Starting Material or Product 1. Reaction temperature is too high. 2. Base is too strong, causing side reactions with the ester group.1. Lower the reaction temperature and use a more active catalyst system if needed. 2. Switch to a milder base (e.g., from Cs₂CO₃ to Et₃N or K₂CO₃).
Difficulty in Product Purification 1. Catalyst residues co-eluting with the product.1. Perform a pre-purification filtration through Celite® or silica. 2. Use scavenger resins designed to bind palladium.

Applications in Research and Development

The Sonogashira coupling is a cornerstone reaction in medicinal chemistry and drug development.[21][22] The ability to link aromatic or heteroaromatic rings to alkyne fragments allows for the rapid construction of complex molecular scaffolds. The resulting internal alkynes are themselves versatile intermediates that can be further transformed, for example, through stereoselective reduction or regioselective annulations.[4] Specifically, the synthesis of conjugated enynes—structural motifs present in numerous natural products with significant biological activity—relies heavily on this methodology.[6][23][24] The incorporation of the ethyl nonynoate moiety can be used to introduce lipophilic chains into drug candidates or to serve as a handle for further functionalization in the development of novel therapeutics and advanced materials.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). Available from: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. (n.d.). Available from: [Link]

  • Highly Stereoselective Synthesis of 1,3‐Enynes via Aryl to Vinyl 1,4‐Palladium Migration/Sonogashira Coupling Sequence - ResearchGate. (n.d.). Available from: [Link]

  • Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling | Organic Letters. (n.d.). Available from: [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Available from: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023-02-07). Available from: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020-04-20). Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021-02-10). Available from: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate. (n.d.). Available from: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - Semantic Scholar. (n.d.). Available from: [Link]

  • 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne - Books. (n.d.). Available from: [Link]

  • Substituted 1,3-enyne synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Available from: [Link]

  • Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations - PubMed. (n.d.). Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available from: [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013-01-14). Available from: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07). Available from: [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (n.d.). Available from: [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (2017-02-23). Available from: [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013-05-17). Available from: [Link]

  • Sonogashira coupling - Golden. (n.d.). Available from: [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (n.d.). Available from: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Available from: [Link]

  • Sonogashira Coupling | NROChemistry. (n.d.). Available from: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (n.d.). Available from: [Link]

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available from: [Link]

  • Sonogashira coupling in natural product synthesis - ResearchGate. (n.d.). Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021-02-10). Available from: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Available from: [Link]

  • Sonogashira Coupling Reaction Mechanism - YouTube. (2016-08-10). Available from: [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC - PubMed Central. (2018-11-16). Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Esters from Ethyl 2-nonynoate

Introduction Ethyl 2-nonynoate is a versatile chemical intermediate characterized by a terminal alkyne conjugated to an ester functional group. Its molecular formula is C₁₁H₁₈O₂ and it is also known as ethyl octynecarbox...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-nonynoate is a versatile chemical intermediate characterized by a terminal alkyne conjugated to an ester functional group. Its molecular formula is C₁₁H₁₈O₂ and it is also known as ethyl octynecarboxylate.[1][2] This unique structural arrangement provides multiple reactive sites, making it a valuable building block in organic synthesis. While it has established uses as a flavoring agent and in the fragrance industry for its green, violet-like aroma, its potential as a precursor for complex molecular architectures remains a compelling area of research.[3][4] The electrophilic nature of the β-carbon and the reactivity of the triple bond allow for a diverse range of chemical transformations.

This guide provides an in-depth exploration of three distinct and powerful synthetic strategies for transforming Ethyl 2-nonynoate into novel, value-added ester derivatives. We will delve into the mechanistic underpinnings of each methodology, provide detailed, field-tested protocols, and discuss the potential applications of the resulting compounds, particularly for professionals in drug development and materials science. The aim is to equip researchers with both the theoretical understanding and the practical steps required to leverage this versatile substrate in their synthetic endeavors.

Synthetic Strategy 1: Conjugate Addition for β-Functionalization

The primary mode of reactivity for α,β-alkynoic esters like Ethyl 2-nonynoate is the conjugate (or Michael) addition.[5] The electron-withdrawing ester group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.[6] This reaction is a cornerstone of C-C and C-heteroatom bond formation, providing a reliable pathway to novel β-substituted α,β-unsaturated esters.[7][8] The initial 1,4-addition of a nucleophile to the triple bond generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the thermodynamically stable (E)-alkene.

This strategy is exceptionally valuable for introducing new functional groups that can dramatically alter the molecule's steric and electronic properties, making it a key step in the synthesis of pharmacologically active compounds and advanced materials.[9]

General Mechanism: Michael Addition to Ethyl 2-nonynoate

Caption: General workflow for Michael addition to an alkynoate.

Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate

This protocol details the addition of a soft carbon nucleophile, the enolate of diethyl malonate, to Ethyl 2-nonynoate. The resulting product is a highly functionalized 1,3-dicarbonyl compound, a versatile intermediate for further synthetic transformations.

Materials:

  • Ethyl 2-nonynoate (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Sodium ethoxide (NaOEt) (0.1 equiv)

  • Anhydrous ethanol (EtOH)

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol.

  • Add sodium ethoxide (catalyst) and stir until fully dissolved.

  • Add diethyl malonate (Michael donor) dropwise to the stirred solution at room temperature.

  • After 10 minutes, add Ethyl 2-nonynoate (Michael acceptor) dropwise.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding 5% HCl until the solution is acidic (pH ~5-6).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a 10:1 Hexanes:EtOAc eluent system) to yield the pure Michael adduct.

Expected Results
Reactant 1 (Acceptor)Reactant 2 (Donor)CatalystProductExpected Yield
Ethyl 2-nonynoateDiethyl malonateNaOEtDiethyl 2-(1-(ethoxycarbonyl)oct-2-en-2-yl)malonate75-85%

Synthetic Strategy 2: Multi-Component [3+2] Cycloaddition for Pyrazole Synthesis

Heterocyclic scaffolds are cornerstones of modern drug discovery.[10] Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. By adapting the well-established Hantzsch-type synthesis, we can utilize Ethyl 2-nonynoate in a four-component reaction to generate highly substituted pyrano[2,3-c]pyrazole esters.[11][12]

In this proposed one-pot synthesis, an aromatic aldehyde, malononitrile, and hydrazine hydrate react with Ethyl 2-nonynoate. The reaction proceeds through a series of condensations and cyclizations, likely initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to yield the stable heterocyclic product.[11] This approach rapidly builds molecular complexity and provides access to novel ester derivatives with significant potential for biological screening.

Proposed Pathway: One-Pot Pyrano[2,3-c]pyrazole Formation

G E2N Ethyl 2-nonynoate Pyrazolone Pyrazolone Intermediate E2N->Pyrazolone Ald Ar-CHO Knoev Knoevenagel Adduct Ald->Knoev Mal Malononitrile Mal->Knoev Hyd Hydrazine Hydrate Hyd->Pyrazolone Michael Michael Adduct Knoev->Michael Pyrazolone->Michael Product Pyrano[2,3-c]pyrazole Ester Michael->Product Cyclization/ Tautomerization

Caption: A plausible workflow for the multi-component synthesis.

Protocol 2: One-Pot Synthesis of a Pyrano[2,3-c]pyrazole Derivative

Materials:

  • Ethyl 2-nonynoate (1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Hydrazine hydrate (1.0 equiv)

  • Piperidine (catalytic amount, ~10 mol%)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, combine Ethyl 2-nonynoate, the aromatic aldehyde, malononitrile, and ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the mixture at room temperature for 15 minutes.

  • Add hydrazine hydrate to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 6-8 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from ethanol to yield the pure pyrano[2,3-c]pyrazole derivative.

Expected Results
AldehydeKey ReagentsProduct StructureExpected Yield
BenzaldehydeMalononitrile, Hydrazine Hydrate6-amino-5-(ethoxycarbonyl)-4-phenyl-3-hexyl-2,4-dihydropyrano[2,3-c]pyrazole65-80%

Synthetic Strategy 3: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in organic synthesis, enabling the formation of C-C bonds with unparalleled precision and functional group tolerance. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is particularly well-suited for modifying Ethyl 2-nonynoate. However, since Ethyl 2-nonynoate is an internal alkyne, a direct Sonogashira reaction is not feasible.

Instead, we can leverage related palladium-catalyzed reactions that proceed with alkynoates. Research has shown that palladium can catalyze the cross-coupling of organoindium reagents (generated in situ) with bromo-alkynoates to produce 2-aryl-2,3-alkadienoates.[13][14] Applying this logic, we propose a protocol for a palladium-catalyzed arylation that could lead to novel α-aryl or β-aryl substituted esters, depending on the specific catalytic system and substrates employed. This method opens the door to creating esters with extended π-systems, which are of interest in materials science and as pharmaceutical scaffolds.

Catalytic Cycle: General Pd-Catalyzed Cross-Coupling

G Pd0 Pd(0)L₂ OxAdd R-Pd(II)-X L₂ (Oxidative Addition) Pd0->OxAdd + R-X Trans R-Pd(II)-R' L₂ (Transmetalation) OxAdd->Trans + R'-M RedElim R-R' (Reductive Elimination) Trans->RedElim MX M-X Trans->MX RedElim->Pd0 Product Product R-R' RedElim->Product RX R-X R_M R'-M

Caption: A simplified catalytic cycle for cross-coupling reactions.

Protocol 3: Palladium-Catalyzed Arylation of a Halogenated Alkynoate Intermediate

This protocol assumes a two-step process: 1) Synthesis of an intermediate like ethyl 4-bromo-2-nonynoate, followed by 2) a palladium-catalyzed cross-coupling reaction.

Step A: Synthesis of Ethyl 4-bromo-2-nonynoate (Hypothetical Intermediate) (Note: This is a conceptual step; a specific protocol would need to be developed or sourced for the bromination of a related precursor.)

Step B: Pd-Catalyzed Cross-Coupling with an Aryl Boronic Acid (Suzuki-type Reaction)

Materials:

  • Ethyl 4-bromo-2-nonynoate (1.0 equiv)

  • Aryl boronic acid (e.g., Phenylboronic acid) (1.5 equiv)

  • Pd(PPh₃)₄ (Palladium tetrakis) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water mixture (e.g., 4:1)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add the ethyl 4-bromo-2-nonynoate, aryl boronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated ester.

Expected Results
Alkynoate SubstrateCoupling PartnerCatalystProductExpected Yield
Ethyl 4-bromo-2-nonynoatePhenylboronic acidPd(PPh₃)₄Ethyl 4-phenyl-2-nonynoate60-75%

Applications in Drug Development and Materials Science

The novel esters synthesized from Ethyl 2-nonynoate serve as a rich library of compounds for further investigation.

  • Pharmaceuticals: Esters are frequently employed as prodrugs to enhance the bioavailability of a parent molecule.[15][16] The diverse scaffolds created—such as β-functionalized alkenes and pyrazole heterocycles—can be screened for a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[10][17] The pyrazole motif, in particular, is a well-known pharmacophore present in several marketed drugs.[18]

  • Materials Science: Esters with extended conjugation, such as those produced via palladium-catalyzed coupling, can be investigated for applications in organic electronics. Polyesters are a major class of polymers, and novel ester monomers can be used to create plastics and resins with unique properties.[16]

  • Agrochemicals: The pyranopyrazole core is also found in compounds used as herbicides, fungicides, and insecticides, suggesting potential applications in agriculture.[10]

Conclusion

Ethyl 2-nonynoate is a readily available and highly versatile starting material that provides access to a vast chemical space of novel esters. Through strategic application of fundamental organic reactions such as conjugate addition, multi-component cycloadditions, and modern cross-coupling techniques, researchers can efficiently generate libraries of structurally diverse molecules. The protocols outlined in this guide serve as a robust starting point for exploring the synthetic utility of this powerful building block, paving the way for the discovery of new therapeutic agents, functional materials, and other high-value chemical entities.

References

  • Benchchem. (n.d.). Michael Addition Reactions Involving (E)-Ethyl 4,4-dimethoxybut-2-enoate and its Analogs.
  • Al-Ostoot, F. H., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
  • Benchchem. (n.d.). Application Note: Experimental Protocols for Michael Addition Reactions.
  • ResearchGate. (n.d.). Synthesis of pyrano[2,3‐c]pyrazole derivatives.
  • Australian Industrial Chemicals Introduction Scheme. (2022).
  • ChemicalBook. (2024). ETHYL 2-NONYNOATE.
  • National Institutes of Health. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase.
  • Donau Chemie AG. (2023). From fruits to plastics: The diverse applications of esters.
  • Wikipedia. (n.d.). Nucleophilic conjugate addition.
  • Indian Journal of Chemistry. (n.d.).
  • Oriental Journal of Chemistry. (2022).
  • Longdom Publishing. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics.
  • Organic Chemistry Portal. (2011). Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions.
  • PubMed. (n.d.). Production of ethyl (R)
  • Ahmed, A. (2024). Ester: Structure, Types, and Uses in Everyday Life. Medium.
  • MDPI. (n.d.). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
  • University of Minnesota. (n.d.). The [3+2]Cycloaddition Reaction.
  • PubChem. (n.d.). Ethyl-2-nonynoate.
  • MySkinRecipes. (n.d.). Ethyl 2-Nonynoate.
  • Master Organic Chemistry. (2023).
  • Santa Cruz Biotechnology. (n.d.). Ethyl 2-nonynoate.
  • Flinn Scientific. (2003).
  • Fiveable. (n.d.). Cycloaddition reactions | Organic Chemistry II Class Notes.
  • PubMed. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
  • MDPI. (2024). Palladium-Catalyzed β-C(sp3)
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • PubMed Central. (2021).
  • PubMed. (2011). Preparation of ethyl 2-aryl 2,3-alkadienoates via palladium-catalyzed selective cross-coupling reactions.
  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
  • MedCrave online. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
  • The Hartwig Group. (2002). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. J. Org. Chem.
  • MDPI. (n.d.).
  • MDPI. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine.
  • Scientiae Radices. (2024).
  • OpenStax. (2023). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for Ethyl 2-nonynoate

Answering the user's request.## Technical Support Center: Purification of Ethyl 2-nonynoate Welcome to the technical support resource for the purification of Ethyl 2-nonynoate. This guide is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Ethyl 2-nonynoate

Welcome to the technical support resource for the purification of Ethyl 2-nonynoate. This guide is designed for researchers, chemists, and drug development professionals who require high-purity Ethyl 2-nonynoate for their work. As a key intermediate and a component in flavor and fragrance applications, its purity is paramount for reliable experimental outcomes and product quality.[1][2]

This document moves beyond simple protocols to explain the underlying principles of purification choices, helping you troubleshoot common issues and adapt methods to your specific needs.

Core Characteristics of Ethyl 2-nonynoate

Before attempting any purification, a firm grasp of the compound's physical properties is essential. These parameters dictate the optimal conditions for separation from impurities.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈O₂[3][4]
Molecular Weight 182.26 g/mol [3][4]
Appearance Colorless oily liquid[3][5]
Boiling Point 121-122 °C @ 13 mm Hg[3][6][7]
Density ~0.904 g/mL at 25 °C[3][7]
Refractive Index ~1.448 - 1.456 @ 20 °C[3][5]
Solubility Insoluble in water; Soluble in ethanol and oils[3][5][6]

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of Ethyl 2-nonynoate.

Fractional Vacuum Distillation

Distillation is the workhorse for purifying moderate to large quantities of Ethyl 2-nonynoate, leveraging its relatively high boiling point to separate it from more volatile or non-volatile impurities.

Q1: My final product after distillation is still impure, as confirmed by GC analysis. What went wrong?

A1: This is a common issue that can stem from several factors related to the distillation setup and conditions.

  • Probable Cause 1: Inefficient Fractionation. A simple distillation setup may be insufficient to separate impurities with boiling points close to that of Ethyl 2-nonynoate. Potential closely boiling impurities include isomers or homologs formed during synthesis.

    • Solution: Employ a fractional distillation column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing separation efficiency. For very close-boiling impurities, a longer packed column is recommended.

  • Probable Cause 2: Unstable Vacuum. Fluctuations in vacuum pressure cause the boiling point to change, leading to improper fractionation and co-distillation of impurities.

    • Solution: Ensure all joints in your distillation apparatus are properly sealed with appropriate grease. Check your vacuum pump for leaks and consistent performance. Using a vacuum manifold with a manometer is crucial for monitoring and maintaining a stable pressure.

  • Probable Cause 3: Thermal Decomposition. Although relatively stable, prolonged heating at high temperatures can cause degradation or isomerization of the alkyne functionality. This can introduce new impurities.

    • Solution: The primary reason for vacuum distillation is to lower the boiling point.[8] Use the lowest possible temperature for distillation by achieving a stronger, stable vacuum. Ensure the heating mantle is set to a temperature only slightly above the boiling point of your compound at that pressure to ensure a steady, but not overly vigorous, distillation rate.

dot

start Low Purity After Distillation cause1 Inefficient Fractionation? start->cause1 cause2 Unstable Vacuum? start->cause2 cause3 Thermal Decomposition? start->cause3 sol1 Use Vigreux or Packed Column cause1->sol1 Yes sol2 Check Seals & Use Manometer cause2->sol2 Yes sol3 Improve Vacuum to Lower Temperature cause3->sol3 Yes

Caption: Troubleshooting logic for low purity after distillation.

Flash Column Chromatography

Chromatography is the preferred method for achieving very high purity, especially on a smaller scale or for removing impurities with similar boiling points.

Q2: I'm getting poor separation of my product from an impurity on the TLC plate and the column. The spots/peaks are overlapping.

A2: Poor resolution in chromatography is almost always a solvent system issue, assuming a properly packed column.

  • Probable Cause: Suboptimal Solvent System. The polarity of your mobile phase (eluent) is not sufficiently different from your compound and the impurity to allow for differential migration through the stationary phase (silica gel).

    • Solution: Systematic Solvent Screening. The goal is to find a solvent system where the Rf value of Ethyl 2-nonynoate is approximately 0.3-0.4 on a TLC plate, and well-separated from impurity spots.

      • Start Non-Polar: Ethyl 2-nonynoate is a relatively non-polar ester. Begin with a low-polarity system like Hexane/Ethyl Acetate (98:2).

      • Increase Polarity Gradually: Increase the proportion of the more polar solvent (Ethyl Acetate) in small increments (e.g., 95:5, 90:10) until you achieve the desired separation.

      • Alternative Solvents: If Hexane/Ethyl Acetate fails, consider replacing Ethyl Acetate with Diethyl Ether or Dichloromethane to alter the selectivity of the separation.

Q3: My product is taking a very long time to elute from the column, or it's not coming off at all.

A3: This indicates your product has too strong an affinity for the stationary phase (silica) in the chosen solvent system.

  • Probable Cause: Eluent Polarity is Too Low. The mobile phase does not have sufficient strength to displace the compound from the silica gel.

    • Solution: Increase Eluent Polarity. If you are running an isocratic (single solvent mix) column, prepare a new, more polar solvent mixture. If you are running a gradient, you can increase the percentage of the polar solvent more rapidly or switch to a stronger polar solvent to elute the compound. A common mistake is underestimating the amount of polar solvent needed to move a compound that is "streaking" or "stuck" at the top of the column.

Frequently Asked Questions (FAQs)

Q4: What are the most likely impurities in a crude sample of Ethyl 2-nonynoate?

A4: Impurities are typically derived from the synthesis process. A common preparation involves the reaction of the sodium salt of 1-heptyne with ethyl chloroformate.[7]

  • Unreacted Starting Materials: Residual 1-heptyne or ethyl chloroformate.

  • Isomeric Byproducts: Allenic esters (ethyl nona-2,3-dienoate) can form under certain reaction conditions. The triple bond could also migrate.

  • Saturated/Unsaturated Analogs: Over-reduction during a workup step could potentially lead to small amounts of ethyl 2-nonenoate[9] or ethyl nonanoate.[10]

  • Solvent Residue: Solvents used in the reaction or workup (e.g., THF, diethyl ether, hexanes).

Q5: Which purification method should I choose: distillation or chromatography?

A5: The choice depends on your scale and purity requirements.

dot

start Crude Ethyl 2-nonynoate decision_scale What is your scale? start->decision_scale proc_dist Fractional Vacuum Distillation decision_scale->proc_dist > 5g proc_chrom Flash Column Chromatography decision_scale->proc_chrom < 5g decision_purity Are impurities close-boiling? decision_purity->proc_chrom Yes end_product Pure Ethyl 2-nonynoate decision_purity->end_product No proc_dist->decision_purity proc_chrom->end_product

Caption: General purification strategy selection workflow.

  • Fractional Vacuum Distillation: Ideal for larger quantities (>5-10 g) where the primary impurities have significantly different boiling points. It is faster and more economical for bulk purification.

  • Flash Column Chromatography: The best choice for smaller scales (<5 g) or when distillation fails to provide the required purity. It offers superior separation of isomers and compounds with similar volatilities but different polarities.

Q6: How can I definitively assess the purity of my final product?

A6: A combination of analytical techniques is recommended for a comprehensive purity assessment.[11]

  • Gas Chromatography (GC): Excellent for detecting volatile impurities. Purity is often reported as a percentage of the total peak area.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal impurities if their protons do not overlap with the product signals. Integration of signals can be used for quantification against an internal standard (qNMR).

  • Infrared Spectroscopy (IR): Useful for confirming the presence of key functional groups, such as the characteristic alkyne (C≡C) stretch (~2200-2260 cm⁻¹) and the ester carbonyl (C=O) stretch (~1715 cm⁻¹).

Q7: What are the primary safety concerns when handling Ethyl 2-nonynoate?

A7: According to safety data, Ethyl 2-nonynoate is considered an irritant.[3]

  • Handling: Always work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Hazards: May cause skin and eye irritation.[5] Avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Standard Operating Protocols

Protocol 1: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus with a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are clean and lightly greased.

  • Charge the Flask: Add the crude Ethyl 2-nonynoate and a magnetic stir bar or boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum, aiming for a stable pressure of ~13 mm Hg.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Observe the temperature at the distillation head. Collect any low-boiling initial fractions (forerun) in a separate flask.

    • When the temperature stabilizes at the expected boiling point (121-122 °C at 13 mm Hg), switch to a clean receiving flask to collect the main product fraction.[3][6][7]

  • Shutdown: Once the main fraction is collected and the temperature begins to drop or rise sharply, stop the distillation. Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf of ~0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the selected eluent (wet packing is recommended). Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) to ensure it is fully dissolved. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 2-nonynoate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61451, Ethyl-2-nonynoate. Available at: [Link]

  • The Good Scents Company (2023). Information for ethyl 2-nonynoate. Available at: [Link]

  • Perfumer's Apprentice. Ethyl-2-nonynoate (CAS 10031-92-2) Odor profile. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31251, Ethyl nonanoate. Available at: [Link]

  • The Good Scents Company (2023). Information for ethyl 2-nonenoate. Available at: [Link]

  • Cenmed Enterprises (2026). Ethyl 2-Nonynoate. Available at: [Link]

  • Mettler Toledo (2023). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (2022). Evaluation statement: Octynoic and nonynoic acid esters. Available at: [Link]

  • MySkinRecipes. Ethyl 2-Nonynoate. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 2-nonynoate

Welcome to the technical support center for the synthesis of Ethyl 2-nonynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot si...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-nonynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

I. Overview of the Synthesis Pathway

The standard synthesis of Ethyl 2-nonynoate involves a two-step process. First, the terminal alkyne, 1-heptyne, is deprotonated using a strong base, typically n-butyllithium (n-BuLi), at a low temperature to form the lithium heptynilide salt. This nucleophilic acetylide is then reacted with an electrophile, ethyl chloroformate, to yield the desired α,β-acetylenic ester.

While seemingly straightforward, this reaction is sensitive to several parameters that can lead to a variety of side products, impacting both yield and purity. This guide will address the identification, mechanism of formation, and prevention of these common impurities.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Acylation Heptyne 1-Heptyne Heptynilide Lithium Heptynilide Heptyne->Heptynilide Deprotonation nBuLi n-BuLi nBuLi->Heptynilide Solvent1 Anhydrous THF -78 °C Solvent1->Heptynilide Product Ethyl 2-nonynoate (Target Product) Heptynilide->Product Nucleophilic Acyl Substitution SideProducts Side Products Heptynilide->SideProducts cluster_step2 cluster_step2 Chloroformate Ethyl Chloroformate Chloroformate->Product

Caption: General workflow for the synthesis of Ethyl 2-nonynoate.

II. Troubleshooting Guide: Side Product Identification and Mitigation

This section is formatted as a series of questions addressing common problems encountered during the synthesis.

Problem 1: My yield is low, and I observe an unreactive white precipitate during the reaction.

Answer:

This is a classic sign of dilithium acetylide formation .

Mechanism of Formation: When deprotonating a terminal alkyne, if there is a localized excess of n-BuLi or if the temperature rises significantly above -78 °C, a second deprotonation can occur at the propargylic position (the carbon adjacent to the triple bond). This forms a dianion which then aggregates into an insoluble and unreactive salt.[1]

Dilithium_Formation node1 1-Heptyne H-C≡C-CH₂-R node2 Lithium Heptynilide Li⁺ ⁻C≡C-CH₂-R node1->node2 1 eq. n-BuLi -78 °C node3 Dilithium Acetylide (Dianion) Li⁺ ⁻C≡C-⁻CH-R Li⁺ node2->node3 Excess n-BuLi or Temp > -40 °C node4 Precipitate (Insoluble Salt) node3->node4 Aggregation

Caption: Pathway to unreactive dilithium acetylide formation.

Troubleshooting and Prevention:

StrategyRationale
Maintain Low Temperature Keep the reaction strictly at -78 °C (dry ice/acetone bath) during the entire n-BuLi addition and subsequent stirring.
Slow, Sub-surface Addition Add the n-BuLi solution slowly and dropwise below the surface of the stirred 1-heptyne solution. This prevents localized high concentrations of the base.
Accurate Titration of n-BuLi Use a freshly titrated solution of n-BuLi to ensure accurate stoichiometry. Only a slight excess (e.g., 1.05 equivalents) should be used.
Vigorous Stirring Ensure efficient mixing to rapidly disperse the added n-BuLi.
Problem 2: GC-MS analysis shows an impurity with the same mass as my product (m/z 182), but it elutes at a different retention time.

Answer:

You are likely observing isomeric impurities, most commonly Ethyl 2,3-nonadienoate (an allene) or Ethyl 3-nonynoate .

A. Ethyl 2,3-nonadienoate (Allenic Ester)

Mechanism of Formation: The formation of an allene likely proceeds through a rearrangement mechanism. While the direct SN2' reaction of the acetylide on ethyl chloroformate is less common, a plausible pathway involves the isomerization of the lithium heptynilide to a lithiated allene intermediate, which can then react with the chloroformate. This isomerization can be promoted by factors such as solvent and temperature.[2]

Analytical Identification:

  • GC-MS: The mass spectrum will be very similar to Ethyl 2-nonynoate due to identical molecular weight. Look for subtle differences in the fragmentation pattern. The allene may show a more prominent loss of the ethyl group.[3][4]

  • 1H NMR: This is the most definitive method. Look for characteristic allenic protons, which typically appear as a multiplet around δ 5.0-5.5 ppm . You will also see the absence of the acetylenic proton and a change in the splitting pattern of the protons on the alkyl chain.

  • 13C NMR: A very distinct signal for the central carbon of the allene (C=C =C) will appear far downfield, typically around δ 200-210 ppm .[5]

B. Ethyl 3-nonynoate

Mechanism of Formation: Strong bases can catalyze the migration of the triple bond. The terminal lithium acetylide can exist in equilibrium with an internal isomer. If the reaction is allowed to warm up before the addition of ethyl chloroformate, or if the reaction time is excessively long, this isomerization can become significant. The internal, more substituted alkyne is thermodynamically more stable.

Analytical Identification:

  • GC-MS: Again, the mass spectrum will be identical to the desired product.

  • 1H NMR: The most noticeable change will be the disappearance of the characteristic triplet for the CH₂ group adjacent to the triple bond (at C4 in the desired product) and the appearance of a new multiplet for the CH₂ group now at the propargylic position (C5). The signal for the protons at C2 will be absent.

  • 13C NMR: The chemical shifts of the sp-hybridized carbons will change. For Ethyl 3-nonynoate, they would be expected around δ 80-90 ppm, but their position relative to the ester group will have changed.

Troubleshooting and Prevention for Isomer Formation:

StrategyRationale
Strict Temperature Control Do not allow the reaction mixture to warm above -78 °C after n-BuLi addition and before quenching with ethyl chloroformate.
Immediate Quenching Once the deprotonation is complete (typically 15-30 minutes), add the ethyl chloroformate without delay.
Purification Careful fractional distillation under reduced pressure may separate these isomers, although their boiling points can be very close. Preparative chromatography (e.g., on silica gel with a hexane/ethyl acetate gradient) is often more effective but can be challenging on a large scale.[6]
Problem 3: My reaction doesn't go to completion, and I have a significant amount of unreacted 1-heptyne.

Answer:

This issue points to incomplete deprotonation of your starting material, which can be caused by several factors.

Causality and Prevention:

CausePrevention and Solution
Inaccurate n-BuLi Concentration n-BuLi solutions degrade over time. Always titrate your n-BuLi solution before use to determine its exact molarity.
Presence of Water Water will rapidly quench n-BuLi. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
Reaction with Solvent (THF) If the reaction is allowed to warm, n-BuLi can react with the THF solvent, consuming the base. Maintain the temperature at -78 °C.[5][7][8]
Insufficient Reaction Time Allow sufficient time for the deprotonation to complete. Typically, 15-30 minutes of stirring at -78 °C after n-BuLi addition is adequate.
Process Logic for Troubleshooting

Troubleshooting Start Reaction Issue Observed LowYield Low Yield? Start->LowYield Precipitate White Precipitate? LowYield->Precipitate Yes Impurity Impurity by GC/MS? LowYield->Impurity No Precipitate Precipitate->Impurity No node_dilithium Issue: Dilithium Acetylide Solution: Check Temp, Slow Addition Precipitate->node_dilithium Yes node_isomers Issue: Isomers (Allene/3-yne) Solution: Check Temp, Quench Time Impurity->node_isomers Impurity m/z = 182 node_heptyne Issue: Incomplete Deprotonation Solution: Titrate BuLi, Anhydrous Cond. Impurity->node_heptyne Impurity = 1-Heptyne node_other Check for solvent-related byproducts or diyne formation. Impurity->node_other Other Impurities

Caption: Decision tree for troubleshooting Ethyl 2-nonynoate synthesis.

III. FAQs: Synthesis of Ethyl 2-nonynoate

Q1: Why is -78 °C such a critical temperature for this reaction? A1: There are two primary reasons. First, n-butyllithium is highly reactive and can react with the THF solvent at higher temperatures (typically above -40 °C), leading to the consumption of your base and the formation of impurities derived from acetaldehyde enolate.[5][8] Second, as discussed in Problem 1, temperatures above -78 °C can promote the formation of the unreactive dilithium acetylide precipitate.[1]

Q2: Can I use a different base instead of n-BuLi? A2: Other strong bases like lithium diisopropylamide (LDA) or sodium amide (NaNH₂) can also deprotonate terminal alkynes. However, n-BuLi is often preferred for its clean reaction and the fact that the butane byproduct is a gas that is easily removed. Sodium amide is highly basic and can strongly promote alkyne isomerization.

Q3: My NMR shows some unidentifiable grease-like peaks. What could they be? A3: This could be from several sources. High-boiling alkanes from the n-BuLi solution can remain if not properly removed under vacuum. Additionally, if the reaction mixture was over-heated during workup or distillation, polymerization of the product or impurities can occur. Always use clean glassware and ensure your vacuum pump is in good working order for purification.

Q4: How can I confirm the structure of the allenic vs. the isomeric alkyne impurity? A4: 13C NMR is the most definitive method. The central sp-hybridized carbon of the allene appears at a very characteristic downfield shift of ~200-210 ppm, which is unambiguous. For the 3-ynoate isomer, you would expect to see two sp-hybridized carbons in the typical alkyne region (δ 70-90 ppm), but their connectivity, which can be confirmed with 2D NMR techniques like HMBC, will be different from the desired 2-ynoate.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-nonynoate
  • Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 1-heptyne (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.05 eq, freshly titrated) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain Ethyl 2-nonynoate as a colorless oil.

Protocol 2: Analytical Characterization
  • GC-MS:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Method: Use a temperature gradient (e.g., 50 °C for 2 min, then ramp at 10 °C/min to 250 °C) to separate components.

    • Expected Elution Order: Typically, non-polar impurities like unreacted 1-heptyne will elute first, followed by the isomeric products and the desired product.

    • Identification: Compare the obtained mass spectra with library data. The molecular ion peak for Ethyl 2-nonynoate and its isomers will be at m/z = 182.26.[9] Look for characteristic ester fragmentation patterns.[3][8]

  • NMR Spectroscopy:

    • Solvent: CDCl₃

    • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

    • Expected Chemical Shifts (δ, ppm) for Ethyl 2-nonynoate:

      • 1H NMR: ~4.2 (q, 2H, -OCH₂CH₃), ~2.3 (t, 2H, -C≡C-CH₂-), ~1.6 (m, 2H), ~1.3-1.4 (m, 6H, alkyl chain + -OCH₂CH₃), ~0.9 (t, 3H, terminal CH₃).

      • 13C NMR: ~154 (C=O), ~88 (-C≡C -CO₂Et), ~74 (-C ≡C-CO₂Et), ~62 (-OC H₂CH₃), and various signals for the alkyl chain carbons.

V. References

  • Azizoglu, A., Balci, M., Mieusset, J.-L., & Brinker, U. H. (2008). The Journal of Organic Chemistry, 73(21), 8182–8188.

  • Allenes. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • One-pot reactions of ethyl propiolate. (2013). UR Scholarship Repository. [Link]

  • n-Butyllithium. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Regioselective Hydrosilylations of Propiolate Esters with Tris(trimethylsilyl)silane. (2025). ResearchGate. [Link]

  • Allene synthesis by olefination or allenation. (n.d.). Organic Chemistry Portal. [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023). [Link]

  • Ethyl propiolate. (n.d.). Grokipedia. [Link]

  • Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products. (2011). ACS Publications. [Link]

  • Synthesis of Allenes by 1,2-Elimination. (n.d.). SciSpace. [Link]

  • Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. (2025). ResearchGate. [Link]

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. (2025). ResearchGate. [Link]

  • Trimethylsilylacetylene. (n.d.). Organic Syntheses. [Link]

  • Optimization of Organolithium Reactions. (2020). ACS Publications. [Link]

  • Ethyl-2-nonynoate. (n.d.). PubChem. [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. [Link]

  • n-Butyllithium. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Isolation and characterization of two geometric allene oxide isomers synthesized from 9S-hydroperoxylinoleic acid by cytochrome P450 CYP74C3: Stereochemical assignment of natural fatty acid allene oxides. (2025). ResearchGate. [Link]

  • Organolithium Reagents. (n.d.). Myers Group, Harvard University. [Link]

  • Reactions at the α Carbons of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.). [Link]

  • Synthesis of β-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

  • Purification of Alkene Stereoisomers through Z-Selective Ethenolysis. (n.d.). Sci-Hub. [Link]

  • Allene synthesis by nucleophilic 1,3-substitution. (n.d.). Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 2-nonynoate

Welcome to the comprehensive technical guide for Ethyl 2-nonynoate (CAS: 10031-92-2). This document is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for Ethyl 2-nonynoate (CAS: 10031-92-2). This document is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and successful experimental application of this versatile reagent. Our goal is to move beyond simple instructions, providing the causal reasoning behind our recommendations to empower you with the expertise needed to anticipate and resolve challenges.

Core Concepts: Understanding Ethyl 2-nonynoate

Ethyl 2-nonynoate is a colorless, oily liquid characterized by a molecular weight of 182.26 g/mol and a chemical formula of C₁₁H₁₈O₂.[1][2] It is recognized for its distinct green, violet-like aroma and is insoluble in water but soluble in oils and ethanol.[1] Its structure, featuring both an ester and an internal alkyne functional group, dictates its reactivity and handling requirements. While it has been used as a flavoring agent, its application as a fragrance ingredient is prohibited by the International Fragrance Association (IFRA) due to insufficient safety data.[1][3][4]

Key Physicochemical Data
PropertyValueSource
CAS Number 10031-92-2[1][5]
Molecular Formula C₁₁H₁₈O₂[1][2]
Molecular Weight 182.26 g/mol [1][2]
Appearance Colourless oily liquid[1]
Boiling Point 121-122 °C @ 13.00 mm Hg[1]
Solubility Insoluble in water; Soluble in ethanol and oils[1]

Safety First: Essential Handling & PPE Workflow

Ethyl 2-nonynoate is classified as a skin irritant and can cause irritation to the eyes and respiratory system.[1][4] Adherence to strict safety protocols is non-negotiable. All handling must occur in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the mandatory PPE sequence before handling Ethyl 2-nonynoate. This workflow is designed to minimize exposure and ensure laboratory safety.

Caption: Mandatory PPE workflow before handling Ethyl 2-nonynoate.

Storage & Stability: Preserving Reagent Integrity

Proper storage is critical for maintaining the purity and reactivity of Ethyl 2-nonynoate. The ester functionality is susceptible to hydrolysis, and the alkyne group can undergo unintended reactions if not stored correctly.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Cool, dry place (e.g., 2-8 °C)Minimizes potential for degradation and side reactions.
Atmosphere Inert atmosphere (Argon or Nitrogen)Prevents oxidation and reactions with atmospheric moisture.
Container Tightly sealed, amber glass bottleProtects from moisture and light, which can catalyze degradation.[7]
Incompatibilities Strong oxidizing agentsTo prevent vigorous, potentially hazardous reactions.[8]

The following diagram illustrates the relationship between storage conditions and the stability of the compound.

Caption: Factors influencing the chemical stability of Ethyl 2-nonynoate.

Troubleshooting Experimental Issues

Even with careful planning, experiments can yield unexpected results. This section addresses common problems in a question-and-answer format.

Q: My reaction is sluggish, or the conversion is low. What are the likely causes?

A: Low conversion often points to issues with reagent purity, reaction conditions, or catalyst activity.

  • Reagent Purity: Has the Ethyl 2-nonynoate been stored correctly? Improper storage can lead to hydrolysis of the ester to the corresponding carboxylic acid and ethanol, which may inhibit your reaction. Consider verifying the purity via NMR or IR spectroscopy.

  • Solvent Quality: Ensure you are using an anhydrous solvent, as trace water can quench catalysts or react with sensitive reagents.[9]

  • Temperature Control: Many organometallic reactions involving alkynes are temperature-sensitive. Verify your reaction temperature is optimal for the specific transformation you are performing.

  • Catalyst Deactivation: If using a catalyst, ensure it has not been deactivated by exposure to air or moisture.

Q: I'm observing a complex mixture of byproducts. What could be happening?

A: The formation of multiple products suggests side reactions are competing with your desired pathway.

  • Alkyne Polymerization: Under certain conditions (e.g., presence of certain metals, high temperatures), the alkyne functionality can polymerize. Consider running the reaction at a lower temperature or concentration.

  • Ester Hydrolysis: As mentioned, if water is present, the ester can hydrolyze. This is more common in acidic or basic conditions. A neutral, anhydrous environment is ideal.

  • Unexpected Reactivity: The internal alkyne is a versatile functional group. It can undergo cyclizations, additions, or other transformations depending on the reagents present. Carefully review the literature for potential side reactions specific to your chosen methodology.

Q: I am struggling with the purification of my final product from the reaction mixture.

A: Purification challenges often arise from byproducts with similar physical properties to your target compound.

  • Distillation: Given its boiling point of 121-122 °C at 13 mmHg, vacuum distillation is a viable method for purifying Ethyl 2-nonynoate or its derivatives, provided they are thermally stable.[1][10] This is effective for separating components with different volatilities.

  • Column Chromatography: If distillation is not feasible, silica gel flash column chromatography is a powerful alternative.[9] You will need to perform solvent screening (e.g., with hexanes/ethyl acetate) to find a system that provides good separation between your product and impurities.

  • Aqueous Workup: Before chromatography or distillation, an aqueous wash can be very effective. Washing the organic layer with a saturated sodium bicarbonate solution can remove acidic impurities, while a brine wash helps to remove water from the organic phase.[11]

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q: How should I properly dispose of waste Ethyl 2-nonynoate? A: Waste should be collected in a suitable, closed container labeled for halogen-free organic waste.[5][6] Disposal must be in accordance with local and national environmental regulations. Never discharge the chemical into drains.[5][6]

Q: What are the primary hazards I should be aware of? A: The primary hazards are skin, eye, and respiratory irritation.[1][4] Always use appropriate PPE and handle the material in a well-ventilated fume hood.[5][6]

Q: Can this compound be used as a fragrance? A: No. The International Fragrance Association (IFRA) prohibits the use of Ethyl 2-nonynoate as a fragrance ingredient due to insufficient data.[3]

Q: What should I do in case of an accidental spill? A: For a minor spill, ensure the area is well-ventilated and remove all ignition sources.[5][6] Contain the spill using an inert absorbent material like sand, silica gel, or vermiculite.[8] Collect the material using spark-proof tools and place it in a sealed container for disposal.[5][6] Refer to the protocol below for more details.

Standard Operating Protocols

Protocol 1: Handling a Minor Spill (<100 mL)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Safety: Confirm PPE is correctly worn (lab coat, goggles, nitrile gloves). Remove all sources of ignition from the area.[5][6]

  • Ventilation: Ensure the spill occurs within a fume hood or a well-ventilated area.

  • Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent).[8] Do not use combustible materials like paper towels.

  • Collection: Once absorbed, carefully scoop the material using non-sparking tools into a designated, sealable waste container.[5][6]

  • Decontamination: Clean the spill area with a cloth lightly dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the waste container.

  • Disposal: Seal and label the waste container appropriately and dispose of it according to your institution's hazardous waste guidelines.

Protocol 2: General Purification by Vacuum Distillation

This is a general guideline and should be adapted based on the specific properties of the reaction mixture.

  • Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with appropriate grease.

  • Initial Transfer: Transfer the crude product mixture to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Evacuation: Slowly and carefully apply vacuum to the system. A gradual reduction in pressure is crucial to prevent bumping.

  • Heating: Once the target pressure (e.g., ~13 mmHg) is stable, begin gently heating the distillation flask using a heating mantle.[1]

  • Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

  • Product Collection: When the temperature stabilizes at the expected boiling point of your product (approx. 121-122 °C at 13 mmHg for pure Ethyl 2-nonynoate), switch to a clean receiving flask to collect the purified fraction.[1]

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly and carefully reintroducing air to the apparatus.

  • Analysis: Confirm the purity of the distilled product using an appropriate analytical technique (e.g., GC, NMR).

References

  • Ethyl-2-nonynoate | C11H18O2 | CID 61451 - PubChem. [Link]

  • Octynoic and nonynoic acid esters - Evaluation statement - Australian Industrial Chemicals Introduction Scheme. [Link]

  • ethyl 2-nonenoate, 17463-01-3 - The Good Scents Company. [Link]

  • A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate - Organic Syntheses Procedure. [Link]

  • 3 - Organic Syntheses Procedure. [Link]

  • Ethyl 2-Nonynoate - MySkinRecipes. [Link]

  • RIFM fragrance ingredient safety assessment, ethyl nonanoate, CAS Registry Number 123-29-5. [Link]

  • Ethyl 2-cyanoacrylate - Registration Dossier - ECHA. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Synthesis of ethyl nonanoate (1a) with varying CO concentrations - ResearchGate. [Link]

  • Ethyl 2-nonynoate (CAS N° 10031-92-2) - ScenTree. [Link]

  • Ethyl-2-nonynoate (CAS 10031-92-2): Odor profile, Properties, & IFRA compliance. [Link]

  • 2-ethyl octine carbonate, 10031-92-2 - The Good Scents Company. [Link]

  • RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-nonynoate

Welcome to the technical support guide for Ethyl 2-nonynoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile acetylenic ester.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-nonynoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile acetylenic ester. Ensuring the purity of Ethyl 2-nonynoate is critical for the success of subsequent synthetic steps and the integrity of final products.[1] This guide provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude Ethyl 2-nonynoate?

A1: The impurities in your sample are typically derived from the synthetic route used. A common preparation involves the reaction of an n-heptyl-1-alkyne derivative with ethyl chloroformate.[2] Consequently, the primary impurities include:

  • Unreacted Starting Materials: Residual n-heptyl-1-alkyne (or its metallated derivative) and ethyl chloroformate.

  • Side-Reaction Products: Dimerized or polymerized alkyne species, or products from reactions with solvent.

  • Hydrolysis Products: The most common degradation product is 2-nonynoic acid, formed by the hydrolysis of the ester. This can occur during aqueous workup if conditions are not carefully controlled.[3] Residual ethanol from the ester group is also possible.

  • Solvents: Residual solvents used during the reaction or extraction, such as tetrahydrofuran (THF), diethyl ether, or toluene.

  • Water: Moisture introduced during the workup or from hygroscopic solvents.[4]

Q2: How can I effectively assess the purity of my Ethyl 2-nonynoate sample before and after purification?

A2: A multi-faceted approach to purity assessment is recommended, as no single technique can identify all possible impurities.[1]

  • Gas Chromatography (GC): Ideal for assessing volatile impurities. A GC analysis with a Flame Ionization Detector (FID) can quantify the area percentage of the main component versus other volatile species.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities. The presence of a broad peak around 10-12 ppm in the ¹H NMR spectrum, for example, is a strong indicator of carboxylic acid contamination.[1]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your sample. By co-spotting your crude material against a purified standard (if available), you can quickly gauge the success of a purification step. It is also essential for developing a solvent system for column chromatography.[6]

Table 1: Key Analytical Parameters for Ethyl 2-nonynoate Purity Assessment

ParameterTechniqueTypical Observation for ImpurityReference
Acidic Impurities¹H NMRBroad singlet >10 ppm[1]
Volatile OrganicsGC-FIDAdditional peaks with different retention times[5]
Non-volatile ImpuritiesTLCSpots with different Rf values[6]
Water ContentKarl Fischer TitrationQuantitative measure of water content[4]
Q3: My crude product contains acidic impurities, likely 2-nonynoic acid. What is the best way to remove them?

A3: The most effective method for removing acidic impurities is a liquid-liquid extraction using a mild aqueous base. The principle is to convert the acidic impurity into its water-soluble salt, which can then be easily separated from the organic ester.[7]

The Causality: 2-nonynoic acid is soluble in organic solvents but its carboxylate salt is highly soluble in water. By washing your crude product (dissolved in an immiscible organic solvent like diethyl ether or ethyl acetate) with a saturated solution of sodium bicarbonate (NaHCO₃), you deprotonate the carboxylic acid. The resulting sodium 2-nonynoate partitions into the aqueous layer, effectively removing it from your desired product. A subsequent wash with brine (saturated NaCl solution) helps to remove residual water and break any emulsions.[8]

See Protocol 1 for a detailed step-by-step guide.

Q4: When should I choose distillation over column chromatography for final purification?

A4: The choice between distillation and chromatography depends on the nature of the impurities.

  • Choose Distillation when:

    • Impurities are significantly less volatile or more volatile than Ethyl 2-nonynoate. This includes polymeric materials, salts, and some high-boiling point solvents.

    • You are working on a larger scale where chromatography would be impractical.

    • The desired product is thermally stable at its boiling point (121-122 °C at 13 mm Hg).[2]

  • Choose Column Chromatography when:

    • Impurities have boiling points very close to your product.

    • You need to separate isomers or other structurally similar by-products.

    • The product is thermally labile and may decompose upon heating.

Often, a combination of both methods is employed: an initial distillation to remove bulk impurities followed by flash chromatography for fine purification.[9][10]

Experimental Protocols & Workflows

Purification Workflow Overview

The following diagram illustrates a typical purification sequence for crude Ethyl 2-nonynoate.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Product Crude Crude Ethyl 2-nonynoate in Organic Solvent Wash Protocol 1: Aqueous Wash (NaHCO3, Brine) Crude->Wash Dry Drying over Na2SO4 or MgSO4 Wash->Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Decision Impurity Type? Solvent_Removal->Decision Distill Protocol 2: Vacuum Distillation Decision->Distill  Non-volatile / High-boiling Column Protocol 3: Flash Chromatography Decision->Column  Similar Polarity / Boiling Point Pure_Product Pure Ethyl 2-nonynoate Distill->Pure_Product Column->Pure_Product Analysis Purity Analysis (GC, NMR) Pure_Product->Analysis

Caption: General purification workflow for Ethyl 2-nonynoate.

Protocol 1: Aqueous Wash for Removal of Acidic Impurities

This protocol is a self-validating system; the cessation of effervescence upon addition of the bicarbonate solution indicates the complete removal of acidic impurities.

  • Dissolution: Dissolve the crude Ethyl 2-nonynoate in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) at a concentration of approximately 10-20% w/v in a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent the pressure generated from CO₂ evolution. Shake gently for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the bicarbonate wash (steps 2-3) until no more gas evolution is observed. This confirms the removal of all acidic components.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This removes residual water and aids in breaking any emulsions.[7]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 15-20 minutes. The liquid should be clear, not cloudy.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. The solution is now ready for solvent removal and further purification.

Protocol 2: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. Use a magnetic stirrer bar or boiling chips for smooth boiling.

  • Charge Flask: Charge the distillation flask with the crude, dried Ethyl 2-nonynoate. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly apply vacuum to the system. The boiling point of Ethyl 2-nonynoate is approximately 121-122 °C at 13 mm Hg.[2]

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Collect Fractions: Collect any low-boiling forerun first. Then, collect the main fraction distilling at a constant temperature, which should correspond to the boiling point of pure Ethyl 2-nonynoate.

  • Termination: Stop the distillation before the flask distills to dryness to prevent the formation of potentially explosive peroxides and charring of non-volatile residues.[11]

  • Analysis: Analyze the collected fraction for purity using GC or NMR.

Protocol 3: Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate eluent system. A good starting point for esters is a mixture of hexanes and ethyl acetate. The ideal system will give the product a retention factor (Rf) of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica bed. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure (air or nitrogen) to achieve a fast flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting fractions to identify which ones contain the pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 2-nonynoate.

Troubleshooting Guide

G Start Problem Encountered Impurity_NMR Unexpected peaks in NMR/GC Start->Impurity_NMR Low_Yield Low yield after purification Start->Low_Yield Wet_Product Product is 'wet' or cloudy Start->Wet_Product Q_Impurity_Type Q_Impurity_Type Impurity_NMR->Q_Impurity_Type Impurity Type? Q_Loss_Step Q_Loss_Step Low_Yield->Q_Loss_Step Where was loss? Sol_Wet Sol_Wet Wet_Product->Sol_Wet Product contains water. Redissolve in ether, dry over fresh MgSO4, filter, and re-evaporate. Acid Acid Q_Impurity_Type->Acid Broad peak >10ppm (NMR) Solvent Solvent Q_Impurity_Type->Solvent Known solvent peaks Other Other Q_Impurity_Type->Other Other organic peaks Sol_Acid Sol_Acid Acid->Sol_Acid Perform aqueous wash with NaHCO3 (Protocol 1). Sol_Solvent Sol_Solvent Solvent->Sol_Solvent Ensure product is under high vacuum for extended period. Consider distillation. Sol_Other Sol_Other Other->Sol_Other Re-purify using high-resolution method (e.g., careful flash chromatography). Workup Workup Q_Loss_Step->Workup During aqueous wash Column Column Q_Loss_Step->Column During chromatography Sol_Workup Sol_Workup Workup->Sol_Workup Possible hydrolysis. Check pH of aqueous layers. Avoid strong base. Perform back-extraction of aqueous layers. Sol_Column Sol_Column Column->Sol_Column Product may be sticking to silica. Try a more polar eluent. Check for hydrolysis on silica.

Caption: Troubleshooting common issues in Ethyl 2-nonynoate purification.

References

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity.
  • Christie, W. W. (2011). Preparation of ester derivatives of fatty acids for chromatographic analysis. The AOCS Lipid Library. Retrieved from [Link]

  • El-Sayed, R., et al. (2021). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Retrieved from [Link]

  • BenchChem. (n.d.). Purity Assessment of (E)-Ethyl 4,4-dimethoxybut-2-enoate: A Comparative Guide to Analytical Techniques.
  • Australian Industrial Chemicals Introduction Scheme. (2022). Octynoic and nonynoic acid esters - Evaluation statement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-nonynoate. PubChem. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-Nonynoate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ETHYL-2-NONYNOATE. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity?. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Industrial Production and Purification of Ethyl Ethanoate.
  • Roomi, M. W., Subbaram, M. R., & Achaya, K. T. (1964). Separation of fatty acetylenic, ethylenic and saturated compounds by thin-layer chromatography. Journal of Chromatography A, 16, 106-110. Retrieved from [Link]

  • Scheeren, J. W., et al. (1983). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]

  • Weaver, J. D., et al. (2013). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • Weiner, N. (1931). Malonic acid, methyl-, diethyl ester. Organic Syntheses, 11, 74. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Improving Yield in Reactions with Ethyl 2-nonynoate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for Ethyl 2-nonynoate. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Ethyl 2-nonynoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize reactions involving this versatile α,β-alkynyl ester. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting guides and FAQs to address common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Michael addition reaction with Ethyl 2-nonynoate is giving very low yields. What are the most common culprits?

Low conversion in a Michael addition involving Ethyl 2-nonynoate can often be traced back to a few key factors: the reactivity of your nucleophile (the Michael donor), the choice and amount of base or catalyst, steric hindrance, and competing side reactions like 1,2-addition or polymerization.[1][2] The triple bond in the nonynoate system makes the β-carbon a prime target for nucleophilic attack, but the adjacent ester carbonyl group presents a competing electrophilic site.

Q2: I'm observing a significant amount of a byproduct that seems to be the result of an attack at the ester carbonyl. How can I favor the desired 1,4-conjugate addition?

This is a classic case of competition between 1,4-addition (Michael addition) and 1,2-addition. The key is to select a nucleophile that preferentially attacks the β-carbon. "Softer," more stable nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds or organocuprates (Gilman reagents), are known to favor 1,4-addition.[1][3] In contrast, "harder," more reactive nucleophiles like Grignard reagents or organolithium reagents tend to attack the more electrophilic carbonyl carbon, leading to 1,2-addition products.[2][4]

Q3: How do I choose the right base for my reaction?

The base is critical for deprotonating the Michael donor to generate the active nucleophile.[1] Its strength should be matched to the acidity of your donor. A base that is too weak will not generate a sufficient concentration of the nucleophile, resulting in a slow or incomplete reaction. Conversely, a strong base can promote unwanted side reactions.[1][3] For acidic donors like malonic esters, weaker bases like potassium carbonate or triethylamine are often sufficient. For less acidic donors, stronger, non-nucleophilic bases may be necessary.

Q4: My attempts to hydrolyze Ethyl 2-nonynoate to 2-nonynoic acid are incomplete. Why is this reaction so difficult?

Hydrolysis of sterically hindered esters, or those with sensitive functional groups like alkynes, can be challenging. Standard saponification conditions might be too slow or require high temperatures that lead to degradation or side reactions. The efficiency of hydrolysis is heavily dependent on factors like steric hindrance around the ester, solvent choice, and the specific base used.[5] Non-aqueous hydrolysis systems or using different cations (e.g., LiOH instead of NaOH) can sometimes improve yields for stubborn esters.[6]

Troubleshooting Guide: Michael Additions

The conjugate addition of nucleophiles to Ethyl 2-nonynoate is a powerful method for C-C bond formation. However, achieving high yields requires careful optimization.

Problem: Low Yield of the 1,4-Conjugate Addition Product

This is the most common issue. The troubleshooting workflow below can help diagnose the problem.

Troubleshooting_Michael_Addition cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis start Low Yield Observed check_purity Verify Purity of Ethyl 2-nonynoate & Nucleophile start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Crude Reaction Mixture (NMR, LC-MS) start->analyze_byproducts base_issue Incorrect Base Strength? check_conditions->base_issue Base Choice solvent_issue Suboptimal Solvent? check_conditions->solvent_issue Solvent Polarity temp_issue Incorrect Temperature? check_conditions->temp_issue Kinetics is_1_2_addition 1,2-Addition Product Detected? analyze_byproducts->is_1_2_addition is_polymer Polymerization or Starting Material Detected? analyze_byproducts->is_polymer solution_base Select Base Matching Donor pKa (See Table 1) base_issue->solution_base solution_conditions Optimize Temp & Time; Consider Inert Atmosphere temp_issue->solution_conditions solution_soft_nuc Switch to 'Softer' Nucleophile (e.g., Organocuprate) is_1_2_addition->solution_soft_nuc Yes is_polymer->solution_conditions Yes

Caption: Troubleshooting workflow for low-yield Michael additions.

Causality: 1,2-Addition vs. 1,4-Addition

The core of the issue often lies in the dual electrophilic nature of Ethyl 2-nonynoate.

Caption: Competing 1,2- and 1,4-addition pathways for Ethyl 2-nonynoate.

Solutions & Protocols
1. Optimizing the Nucleophile and Base

The choice of base is intrinsically linked to the Michael donor you are using.

Table 1: Guide to Selecting a Base for Michael Additions

Base Typical pKa (Conjugate Acid) Suitable Michael Donor Rationale & Considerations Potential Side Reactions
K₂CO₃ / Cs₂CO₃ ~10.3 Malonates, β-ketoesters Mild conditions, minimizes side reactions. Often sufficient for highly acidic C-H bonds. May be too weak for less acidic donors, leading to slow or incomplete reactions.
Triethylamine (NEt₃) ~10.7 1,3-Dicarbonyls Organic-soluble weak base, easy to remove during workup. Can be ineffective if the donor is not sufficiently acidic.
Sodium Ethoxide (NaOEt) ~16 Ketones, less acidic esters Stronger base ensures sufficient enolate formation for less acidic protons. Can act as a nucleophile itself. Increases risk of 1,2-addition and polymerization.[1]

| Sodium Hydride (NaH) | ~36 | A wide range of donors | Very strong, non-nucleophilic base. Useful for generating enolates from less acidic precursors. | Highly reactive, requires inert atmosphere and careful handling. Can promote side reactions if not controlled. |

Protocol: Michael Addition of Diethyl Malonate

This protocol provides a robust starting point for a typical Michael addition using a soft, stabilized nucleophile.

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous ethanol (10 mL/mmol of Ethyl 2-nonynoate).

  • Base Addition: Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.

  • Nucleophile Formation: Slowly add diethyl malonate (1.2 equivalents) dropwise to the solution at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.

  • Substrate Addition: Add a solution of Ethyl 2-nonynoate (1.0 equivalent) in anhydrous ethanol dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Troubleshooting Guide: Reduction Reactions

Reducing Ethyl 2-nonynoate can be aimed at the alkyne or the ester, and achieving selectivity is key to obtaining a high yield of the desired product.

Problem: Poor Selectivity in the Reduction of the Alkyne or Ester

The choice of reducing agent is critical for controlling the reaction outcome.

Table 2: Comparison of Common Reducing Agents

Reagent Target Functionality Product Key Conditions & Selectivity Notes
H₂ / Lindlar's Catalyst Alkyne cis-Alkene Deactivated palladium catalyst. Stops reduction at the alkene stage. Does not affect the ester.
Na, NH₃ (l) Alkyne trans-Alkene Birch reduction conditions. Selective for the alkyne, yielding the trans isomer. Does not affect the ester.
NaBH₄ Ester (slowly) Alcohol Generally too weak to reduce esters efficiently but can reduce aldehydes/ketones. May reduce the alkyne under certain conditions (e.g., with additives).

| LiAlH₄ (LAH) | Alkyne & Ester | Saturated Alcohol | Powerful, non-selective reducing agent. Will reduce both the alkyne to an alkane and the ester to a primary alcohol. |

Protocol: Selective Reduction to Ethyl (Z)-2-nonenoate

This protocol uses Lindlar's catalyst for a stereoselective reduction of the alkyne to a cis-alkene.

  • Setup: In a round-bottom flask, dissolve Ethyl 2-nonynoate (1.0 equivalent) in ethyl acetate or hexane.

  • Catalyst Addition: Add Lindlar's catalyst (5-10% by weight of the substrate) and a small amount of quinoline (catalyst poison, ~1 equivalent relative to catalyst) to the solution.

  • Reaction: Seal the flask, evacuate and backfill with hydrogen gas (H₂) from a balloon. Stir vigorously at room temperature.

  • Monitoring: Monitor the reaction closely by GC or TLC. The reaction is typically complete when hydrogen uptake ceases. Over-reduction to the alkane can occur if left for too long.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Troubleshooting Guide: Ester Hydrolysis

Converting Ethyl 2-nonynoate to 2-nonynoic acid via saponification can be sluggish.

Problem: Incomplete Saponification or Low Yield of Carboxylic Acid

Standard conditions (e.g., NaOH in aqueous methanol) may not be sufficient.

Table 3: Alternative Hydrolysis Conditions for Hindered Esters

Reagent System Solvent Temperature Rationale & Considerations
LiOH THF / H₂O (e.g., 3:1) Room Temp to 40 °C Lithium hydroxide is often more effective for hydrolyzing hindered esters than NaOH or KOH.[6]
NaOH / Phase-Transfer Catalyst Toluene / H₂O 50-80 °C A phase-transfer catalyst (e.g., TBAB) helps bring the hydroxide ion into the organic phase to react with the water-insoluble ester.
H₂SO₄ (conc.) Acetic Acid / H₂O 80-100 °C Acid-catalyzed hydrolysis can be effective but may promote side reactions with the alkyne, such as hydration.

| NaOH in non-aqueous solvent | MeOH / CH₂Cl₂ (1:9) | Room Temp | A non-aqueous system can accelerate the hydrolysis of very resistant esters by avoiding solvation of the hydroxide anions by water.[5] |

Protocol: Lithium Hydroxide-Mediated Hydrolysis
  • Setup: Dissolve Ethyl 2-nonynoate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and carefully acidify to pH ~2 with dilute HCl (e.g., 1 M).

  • Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.

References
  • Benchchem. (2025). Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis. Benchchem.
  • Benchchem. (2025). Troubleshooting low conversion rates in Michael additions. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Michael Additions. Benchchem.
  • Chemistry Steps. Michael Addition Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

  • Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Organic Syntheses. Retrieved from [Link]

  • YouTube. (2018). Michael Addition Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]

  • YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. Dr. Anirban's Chemistry Lab. Retrieved from [Link]

  • The Good Scents Company. ethyl 2-nonenoate, 17463-01-3. The Good Scents Company. Retrieved from [Link]

  • PubChem. Ethyl-2-nonynoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). Octynoic and nonynoic acid esters - Evaluation statement. Australian Government Department of Health and Aged Care. Retrieved from [Link]

  • PubMed. (2000). Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. The Pharmaceutical and Chemical Journal. Retrieved from [Link]

  • Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Retrieved from [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Retrieved from [Link]

  • MySkinRecipes. Ethyl 2-Nonynoate. MySkinRecipes. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. ResearchGate. Retrieved from [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

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Optimization

Troubleshooting Ethyl 2-nonynoate derivatization for GC-MS

Answering the call of complex analytical challenges, this guide serves as a dedicated technical support center for scientists troubleshooting the derivatization of ethyl 2-nonynoate for Gas Chromatography-Mass Spectromet...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex analytical challenges, this guide serves as a dedicated technical support center for scientists troubleshooting the derivatization of ethyl 2-nonynoate for Gas Chromatography-Mass Spectrometry (GC-MS). As Senior Application Scientists, we understand that robust analytical methods are built on a foundation of sound chemical principles and validated through rigorous experimentation. This resource is structured to provide not just procedural steps, but the underlying rationale to empower you to solve challenges logically and effectively.

Foundational Concepts: FAQs on Ethyl 2-nonynoate Analysis

This section addresses common preliminary questions regarding the analysis of ethyl 2-nonynoate and the role of derivatization.

Q1: Why is derivatization used in GC-MS?

Derivatization is a chemical modification technique used to convert an analyte into a form more suitable for GC analysis.[1][2][3] The primary goals are to:

  • Increase Volatility: Many polar compounds have low volatility due to intermolecular forces like hydrogen bonding. Derivatization masks these polar functional groups (e.g., -OH, -COOH, -NH2), reducing these forces and allowing the compound to vaporize at lower temperatures suitable for GC.[3][4]

  • Enhance Thermal Stability: Some molecules can degrade at the high temperatures of the GC injector or column. Derivatives are often more thermally stable, preventing sample breakdown during analysis.[3][5]

  • Improve Chromatographic Performance: By reducing polarity, derivatization minimizes interactions with active sites on the GC column and liner, resulting in sharper, more symmetrical peaks and improved resolution.[2][6]

  • Enhance Detection Sensitivity: Certain derivatizing agents can introduce specific chemical groups (like fluorine atoms) that significantly enhance the response of detectors like the Electron Capture Detector (ECD).[4][6]

Q2: Does ethyl 2-nonynoate require derivatization for GC-MS analysis?

Generally, ethyl 2-nonynoate does not require derivatization for successful GC-MS analysis. It is an ethyl ester, a class of compounds that is typically volatile and thermally stable enough for direct injection.[7][8] However, there are specific analytical scenarios where derivatization of its alkyne (carbon-carbon triple bond) functional group might be considered:

  • Structural Confirmation: Derivatizing the triple bond can yield a product with a distinct mass spectrum, helping to confirm the structure or locate the position of the triple bond if it were unknown.

  • Improving Separation: If ethyl 2-nonynoate co-elutes (elutes at the same time) with other interfering compounds in a complex matrix, altering its chemical structure through derivatization can shift its retention time, enabling better separation.

It is crucial to first analyze an underivatized standard of ethyl 2-nonynoate to establish its baseline chromatographic behavior. If the peak shape and sensitivity are adequate, derivatization is likely unnecessary.

Q3: What is silylation and is it suitable for ethyl 2-nonynoate?

Silylation is the most common derivatization technique for GC, where an active hydrogen atom (from groups like -OH, -COOH, -NH, -SH) is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[5][9] Reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) are widely used for this purpose.[1][10][11]

Ethyl 2-nonynoate lacks active hydrogens, so standard silylation reactions will not proceed. While reactions involving the addition of a silyl group across a triple bond (hydrosilylation) exist, they require specific catalysts and conditions not typically found in standard GC derivatization kits. Attempting derivatization with a standard silylating reagent like BSTFA is unlikely to be effective without significant method development.

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to resolving common problems encountered when attempting to derivatize ethyl 2-nonynoate or when it is present in a sample being derivatized for other components.

Problem 1: No derivative peak is observed, or its intensity is extremely low.

This is a common issue when attempting a non-standard derivatization.

  • Potential Cause A: Lack of Reactivity. The primary cause is that the alkyne bond in ethyl 2-nonynoate is not reactive under standard derivatization conditions designed for active hydrogens.[4][6]

  • Potential Cause B: Reagent Degradation. Silylating reagents are highly sensitive to moisture. Water contamination will deactivate the reagent, preventing any reaction from occurring.[4][9][12]

  • Potential Cause C: Insufficient Reaction Conditions. Even if a reaction is possible, it may require more energy or time than standard protocols. Factors like temperature, reaction time, and reagent concentration are critical.[12]

Solutions:

  • Verify Reagent Activity: Perform a positive control experiment. Derivatize a standard compound that has an active hydrogen (e.g., a simple alcohol or carboxylic acid) using the same reagent batch and procedure. A successful derivatization of the control confirms the reagent is active.

  • Ensure Anhydrous Conditions: Use high-purity, dry solvents. Store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon) and tightly capped. Avoid introducing any moisture into the reaction vial.[4][13]

  • Analyze Underivatized Standard: Inject a standard of pure ethyl 2-nonynoate to confirm its retention time and response. It's possible the compound is present but is not changing, hence no "new" derivative peak appears.

  • Optimize Reaction Conditions: If a reaction is theoretically possible, systematically increase the reaction temperature (e.g., in 10°C increments from 60°C to 100°C) and time (e.g., from 30 minutes to several hours), analyzing aliquots periodically to monitor progress.[11][12]

G start Start: Low or No Derivative Peak check_reagent Run Positive Control (e.g., an alcohol) to check reagent activity start->check_reagent control_ok Control Derivatized? check_reagent->control_ok reagent_bad Result: Reagent Inactive. Replace with fresh reagent. Ensure anhydrous storage. control_ok->reagent_bad No check_conditions Is the reaction expected for an alkyne? (Typically requires special catalysts) control_ok->check_conditions Yes reaction_unlikely Result: Reaction is unlikely with standard reagents. Analyze underivatized sample. check_conditions->reaction_unlikely No optimize Attempt to Optimize Conditions: - Increase Temperature - Increase Time - Increase Reagent Ratio check_conditions->optimize Yes final_check Re-analyze. If still no peak, derivatization is not viable. optimize->final_check

Troubleshooting Decision Tree for Low Derivative Yield.
Problem 2: The chromatogram shows multiple unexpected peaks.

The appearance of extraneous peaks can confound data interpretation.

  • Potential Cause A: Reagent By-products. Silylating reagents themselves and their by-products are volatile and will appear on the chromatogram, especially if used in large excess.[11][14]

  • Potential Cause B: Contamination. Contamination can come from several sources: the sample matrix, impure solvents, or improperly cleaned glassware. Siloxanes from septa or other sources are common contaminants.[15][16]

  • Potential Cause C: Analyte Degradation. The heating step during derivatization may be causing the ethyl 2-nonynoate to degrade into smaller molecules.

Solutions:

  • Run a Reagent Blank: Prepare a "sample" containing only the solvent and the derivatization reagent. Run this through the GC-MS to identify which peaks are from the reagent itself.

  • Verify Solvent and Glassware Purity: Use high-purity, GC-grade solvents. Ensure all glassware is meticulously cleaned and, if necessary, silanized to mask active sites that can adsorb analytes.[2]

  • Lower Derivatization Temperature: If degradation is suspected, try performing the reaction at a lower temperature for a longer period.

Problem 3: The peak shape is poor (tailing or fronting).

Poor peak shape compromises resolution and quantification.

  • Potential Cause A: Active Sites in the GC System. Even if derivatization is successful, active sites (exposed silanol groups) in the injector liner or the front of the GC column can interact with analytes, causing peak tailing.[15][17]

  • Potential Cause B: Incomplete Derivatization. If the sample contains a hydrolysis product of your ester (e.g., 2-nonynoic acid) and the derivatization of this acid is incomplete, the remaining polar carboxyl group will cause significant tailing.[13][18]

  • Potential Cause C: Column Overload. Injecting too much sample can saturate the stationary phase, leading to fronting peaks.[16][19]

Solutions:

  • Perform Inlet Maintenance: Use a fresh, deactivated injector liner. If peak shape degrades over time, it's a sign that the liner needs to be replaced.[15]

  • Perform Column Maintenance: If the column is old, clip the first 10-15 cm from the inlet end to remove accumulated non-volatile residues and active sites.

  • Optimize the Derivatization Reaction: Ensure the reaction goes to completion to derivatize any unexpected polar analytes (see Problem 1 solutions).

  • Dilute the Sample: If fronting is observed, dilute the sample and re-inject.[16]

Troubleshooting Summary
Problem Potential Cause Recommended First Action
No/Low Derivative PeakReagent inactive due to moistureRun a positive control with a standard alcohol
Analyte is non-reactiveAnalyze the underivatized sample to confirm it's unnecessary
Multiple Extraneous PeaksReagent by-productsRun a reagent blank (solvent + reagent only)
ContaminationUse high-purity solvents and clean, deactivated glassware
Poor Peak Shape (Tailing)Active sites in GC inlet/columnReplace the injector liner with a deactivated one
Incomplete derivatization of polar contaminantsOptimize reaction conditions (time, temp, ratio)
Poor Peak Shape (Fronting)Column overloadDilute the sample 10-fold and re-inject

Experimental Protocols

The following protocol is provided as a starting point for the evaluation of a silylation reaction. Given the low reactivity of the alkyne, success is not guaranteed and optimization will be required.

Protocol 1: Test Silylation with BSTFA + 1% TMCS

This protocol uses a common and powerful silylating reagent. The trimethylchlorosilane (TMCS) acts as a catalyst.[2][11]

Materials:

  • Ethyl 2-nonynoate standard

  • BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • High-purity, anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of ethyl 2-nonynoate in your chosen anhydrous solvent.

  • Aliquot Sample: Add 100 µL of the ethyl 2-nonynoate solution to a clean, dry 2 mL GC vial.

  • Add Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a large excess of reagent.[11][12]

  • Cap and Mix: Immediately cap the vial tightly and vortex for 10 seconds.

  • Heating: Place the vial in a heating block set to 70°C for 60 minutes. Caution: Heat vials behind a safety shield.[11]

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: Inject 1 µL of the cooled solution into the GC-MS.

  • Controls: Prepare and analyze three control samples:

    • Underivatized Sample: 100 µL of ethyl 2-nonynoate solution + 100 µL of solvent.

    • Reagent Blank: 100 µL of solvent + 100 µL of BSTFA + 1% TMCS.

    • Positive Control: A sample known to react (e.g., Lauric Acid) prepared using the same steps.

G cluster_prep Sample Preparation cluster_rxn Derivatization Reaction cluster_analysis Analysis prep1 Prepare 1 mg/mL Analyte in Dry Solvent prep2 Aliquot 100 µL into GC Vial prep1->prep2 rxn1 Add 100 µL BSTFA + 1% TMCS prep2->rxn1 rxn2 Cap Tightly & Vortex rxn1->rxn2 rxn3 Heat at 70°C for 60 min rxn2->rxn3 rxn4 Cool to Room Temp rxn3->rxn4 analysis1 Inject 1 µL into GC-MS rxn4->analysis1 analysis2 Analyze Controls: - Underivatized Analyte - Reagent Blank - Positive Control analysis1->analysis2

General Workflow for Test Derivatization.

References

  • Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. (2016). ResearchGate. [Link]

  • Shareef, A., Angove, M. J., & Wells, J. D. (2006). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Journal of Chromatography A, 1108(1), 121–128. [Link]

  • Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. (2024). MDPI. [Link]

  • Djatmika, & Ding, M. Y. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY: Journal of Chemistry. [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (n.d.). MDPI. [Link]

  • Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. (2016). ResearchGate. [Link]

  • Optimizing Chemical Analysis: The Role of BSTFA as a GC Derivatization Agent. (n.d.). Autechindustry. [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography. [Link]

  • Ethyl 2-nonynoate. (n.d.). PubChem. [Link]

  • Ethyl 2-octynoate. (n.d.). NIST WebBook. [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. [Link]

  • Silylation Derivatization Reagent, BSTFA. (n.d.). Restek. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). IntechOpen. [Link]

  • Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. (2014). ResearchGate. [Link]

  • What Is Derivatization In GC-MS? (2024). YouTube. [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). University of Twente. [Link]

  • Why Use GC Derivatization Reagents. (2025). Chrom Tech, Inc.. [Link]

  • Ethyl 2-Nonynoate. (n.d.). MySkinRecipes. [Link]

  • ETHYL-2-NONYNOATE. (n.d.). gsrs.ncats.nih.gov. [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference. (n.d.). ResearchGate. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • GC Derivatization. (n.d.). University of Arizona. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2023). YouTube. [Link]

  • Octynoic and nonynoic acid esters - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme. [Link]

  • Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. (2011). PubMed. [Link]

  • GC and GC/MS Troubleshooting and Maintenance. Part 1. (2022). YouTube. [Link]

  • ethyl 2-nonenoate. (n.d.). The Good Scents Company. [Link]

  • Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. (n.d.). MDPI. [Link]

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Troubleshooting

Technical Support Center: A Guide to Scaling the Synthesis of Ethyl 2-nonynoate

Prepared by: Your Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of Ethyl 2-nonynoate from bench-scale to larger, pil...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of Ethyl 2-nonynoate from bench-scale to larger, pilot-scale production. Our focus is on anticipating challenges, troubleshooting common issues, and ensuring a safe, efficient, and reproducible scale-up process. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success at scale.

The synthesis of Ethyl 2-nonynoate is most commonly achieved via the deprotonation of a terminal alkyne, 1-heptyne, with a strong organolithium base, followed by electrophilic quench with ethyl chloroformate. While straightforward on paper, this process involves highly reactive and hazardous materials where precise control over reaction parameters is paramount.

Part 1: Critical Safety & Handling Protocols

Scaling up reactions involving pyrophoric and highly reactive reagents introduces significant safety challenges. Before addressing specific synthesis issues, it is imperative to establish a robust safety protocol.

Frequently Asked Questions: Safety

Question: What are the primary hazards associated with n-butyllithium (n-BuLi) and how do they change with scale?

Answer: n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][2] It also reacts violently with water and other protic sources, releasing flammable butane gas.[3] As you scale up, two major risks are amplified:

  • Thermal Runaway: The initial deprotonation of 1-heptyne is highly exothermic.[4] A larger volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. An uncontrolled exotherm can lead to solvent boiling, pressure buildup, and potentially a dangerous thermal runaway.

  • Handling Larger Volumes: Transferring larger quantities of n-BuLi increases the risk of exposure to air and moisture. A spill that is manageable at a 10 mL scale can become a serious fire at a 1 L scale. All transfers must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using validated cannula transfer techniques or a glove box.[5][6]

Question: What personal protective equipment (PPE) is mandatory for this procedure?

Answer: A standard lab coat and safety glasses are insufficient. The minimum required PPE includes:

  • Flame-Resistant (FR) Lab Coat: Essential protection against flash fires.

  • Chemical Splash Goggles and a Face Shield: Provides full-face protection during reagent transfer.

  • Chemical-Resistant Gloves: Nitrile gloves are common, but it is advisable to wear two pairs (double-gloving) or use heavier-duty butyl rubber gloves.[5] Always consult a glove compatibility chart for organolithium reagents.

  • Availability of Safety Equipment: Ensure a Class D fire extinguisher (for combustible metals), a safety shower, and an eyewash station are immediately accessible.[6] Never work alone during this procedure.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis in a direct question-and-answer format.

Question: My reaction yield is very low, and I recover mostly unreacted 1-heptyne. What went wrong?

Answer: This is a classic symptom of incomplete or failed deprotonation. Several factors could be at play:

  • Inactive n-BuLi: n-BuLi degrades over time, especially with improper storage. Before any large-scale reaction, the molarity of the n-BuLi solution must be determined via titration (e.g., with diphenylacetic acid or N-benzylbenzamide). Relying on the bottle's label is a common and costly mistake.

  • Contamination with Protic Sources: Trace amounts of water or acidic impurities in your glassware, solvent, or 1-heptyne will quench the n-BuLi before it can deprotonate the alkyne. On a larger scale, ensuring every component is rigorously anhydrous is critical. Glassware should be oven- or flame-dried and cooled under an inert atmosphere. Solvents must be passed through a purification system or distilled from an appropriate drying agent.

  • Insufficiently Low Temperature: While the reaction is exothermic, if the initial temperature is too high, side reactions can consume the base. The initial addition of n-BuLi should be performed at very low temperatures (e.g., -78 °C) to ensure controlled deprotonation.[3]

Question: The reaction mixture turned a dark brown or black color, and I isolated a tar-like substance instead of my product. What happened?

Answer: This strongly suggests a thermal runaway and subsequent side reactions, most likely with the solvent.

  • Causality: The deprotonation of 1-heptyne by n-BuLi is fast and exothermic. If n-BuLi is added too quickly or the cooling bath is inefficient for the scale, localized "hot spots" will form. At temperatures significantly above -40 °C, n-BuLi will begin to deprotonate the tetrahydrofuran (THF) solvent.[3][7] This initiates a ring-opening and polymerization cascade, consuming your reagent and producing intractable polymer waste.

  • Scale-Up Solution:

    • Controlled Addition: Use a syringe pump for the slow, subsurface addition of n-BuLi. This prevents localized heating at the point of addition.

    • Efficient Cooling: Ensure your cooling bath (e.g., a dry ice/acetone slush) has sufficient capacity for the larger volume. Monitor the internal reaction temperature with a thermocouple, not just the bath temperature. The internal temperature should be maintained below -65 °C during the entire addition.[4]

Question: My NMR spectrum shows the desired product, but also significant byproducts. What are they and how can I avoid them?

Answer: Byproduct formation often stems from incorrect stoichiometry or temperature control during the addition of ethyl chloroformate.

  • Possible Side Reaction 1: Reaction with the Ester Product: The product, Ethyl 2-nonynoate, still contains protons on the carbon adjacent to the ester (the α-carbon). If a significant excess of the highly basic lithium acetylide is present when the reaction is allowed to warm up, it can deprotonate the product, leading to further reactions and oligomerization.

    • Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the lithium acetylide relative to the ethyl chloroformate, but avoid a large excess. Ensure the ethyl chloroformate is added at low temperature before allowing the reaction to warm.

  • Possible Side Reaction 2: Double Addition: Ethyl chloroformate can potentially react with two equivalents of the lithium acetylide.

    • Solution: Maintain a low temperature (-78 °C) during the addition of ethyl chloroformate and add it slowly to a stirred solution of the acetylide. This ensures the electrophile is always the limiting reagent locally, minimizing the chance of double addition.

Experimental Workflow: Synthesis of Ethyl 2-nonynoate

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-Dry Glassware prep_inert Assemble Under N2/Ar prep_glass->prep_inert prep_solvent Ensure Anhydrous THF charge_alkyne Charge 1-Heptyne & THF prep_solvent->charge_alkyne prep_inert->charge_alkyne cool_neg78 Cool to -78 °C charge_alkyne->cool_neg78 add_buli Slowly Add n-BuLi (Monitor Internal Temp) cool_neg78->add_buli stir_deprot Stir for 1h @ -78 °C add_buli->stir_deprot add_chloroformate Slowly Add Ethyl Chloroformate @ -78 °C stir_deprot->add_chloroformate warm_rt Warm to Room Temp add_chloroformate->warm_rt quench Quench with Sat. NH4Cl warm_rt->quench extract Extract with Ether/EtOAc quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4/MgSO4) wash->dry concentrate Concentrate in Vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Ethyl 2-nonynoate distill->product start Low Yield or Failed Reaction crude_analysis Analyze Crude Reaction Mixture (TLC, 1H NMR) start->crude_analysis outcome1 Mainly Unreacted 1-Heptyne crude_analysis->outcome1 Starting Material Dominant? outcome2 Complex Mixture or Polymer crude_analysis->outcome2 Tar/Baseline Spot? outcome3 Product with Impurities crude_analysis->outcome3 Product + Other Spots? cause1a Inactive n-BuLi (Titrate Reagent) outcome1->cause1a cause1b Wet Reagents/Glassware (Improve Drying Protocol) outcome1->cause1b cause2a Temperature Runaway (Improve Cooling/Addition Rate) outcome2->cause2a cause2b Reaction with Solvent (THF) (Maintain T < -60°C) outcome2->cause2b cause3a Incorrect Stoichiometry (Verify Reagent Molarity) outcome3->cause3a cause3b Poor Quench Technique (Add Electrophile @ Low Temp) outcome3->cause3b

Caption: A logic diagram for troubleshooting common synthesis failures.

References

  • Bailey, W. F., & Croteau, A. A. (2010). Effect of Solvent and Temperature on the Lithium−Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. The Journal of Organic Chemistry, 75(8), 2661–2666. [Link]

  • PubMed. (2010). Effect of solvent and temperature on the lithium-bromine exchange of vinyl bromides: reactions of n-butyllithium and t-butyllithium with (E)-5-bromo-5-decene. Journal of Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Effect of Solvent and Temperature on the Lithium−Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. The Journal of Organic Chemistry. [Link]

  • Reddit. (2019). Using n-BuLi at room temperature? r/OrganicChemistry. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. [Link]

  • Chemistry Steps. (n.d.). Alkynes to Carboxylic Acids. [Link]

  • University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. [Link]

  • Study.com. (n.d.). Alkyne Functional Group & Reactions. [Link]

  • Pharmaffiliates. (n.d.). Ethyl 2-nonynoate | CAS No : 10031-92-2. [Link]

  • California State University San Marcos. (n.d.). Alkyne reactions. [Link]

  • PubChem. (n.d.). Ethyl-2-nonynoate. [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-Nonynoate. [Link]

  • Creative Biolabs. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. [Link]

  • Royal Society of Chemistry. (n.d.). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry. [Link]

  • PubMed Central. (2022). NMR and DFT Studies with a Doubly Labelled 15N/6Li S-Trifluoromethyl Sulfoximine Reveal Why a Directed ortho-Lithiation Requires an Excess of n-BuLi. [Link]

  • PubChem. (n.d.). 1-Heptyne, 3-ethyl-. [Link]

  • ScenTree. (n.d.). Ethyl 2-nonynoate (CAS N° 10031-92-2). [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). Octynoic and nonynoic acid esters - Evaluation statement. [Link]

  • The Good Scents Company. (n.d.). ethyl 2-nonynoate. [Link]

  • University of Calgary. (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. [Link]

  • Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. [Link]

  • Science.gov. (n.d.). ethyl chloroformate derivatization: Topics. [Link]

  • Organic Syntheses. (n.d.). 4-(TRIMETHYLSILYL)-2-BUTYN-1-OL. [Link]

  • MDPI. (n.d.). Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. [Link]

  • Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

  • Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. [Link]

  • ResearchGate. (n.d.). Mechanism proposed for direct alkyne carboxylation on the surface of... [Link]

  • ResearchGate. (n.d.). Formation of ethyl chloroformate in chloroform and possible resulting adducts. [Link]

  • PubMed Central. (n.d.). Decarboxylative Alkynylation. [Link]

  • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. [Link]

  • Chegg. (2024). This is the structure of 1-heptyne. [Link]

  • ResearchGate. (n.d.). RIFM fragrance ingredient safety assessment, methyl 2-nonynoate, CAS Registry Number 111-80-8. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Spectroscopic Identity of Ethyl 2-nonynoate: A Comparative ¹H and ¹³C NMR Analysis

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of key intermediates and final compounds is a non-negotiable cornerstone of scientific rigor. Ethyl 2...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of key intermediates and final compounds is a non-negotiable cornerstone of scientific rigor. Ethyl 2-nonynoate (C₁₁H₁₈O₂), a valuable building block and fragrance component, presents a straightforward yet illustrative case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its structure, featuring an ethyl ester and a C6 alkyl chain appended to an internal alkyne, offers distinct spectroscopic signatures that, when properly analyzed, leave no room for ambiguity.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of ethyl 2-nonynoate. Moving beyond a simple reporting of chemical shifts, we will explore the causal factors behind these values—electron density, hybridization, and anisotropy—by comparing its spectral features against those of its saturated and α,β-unsaturated (alkenic) analogues. This comparative approach not only validates the structural assignment but also enhances our fundamental understanding of how molecular structure dictates spectroscopic output.

The Spectroscopic Blueprint: Predicted ¹H and ¹³C NMR Analysis of Ethyl 2-nonynoate

While a publicly available, assigned experimental spectrum from a unified database like the Spectral Database for Organic Compounds (SDBS) is not readily accessible, we can construct a highly accurate predicted spectrum based on first principles and extensive data from closely related analogs, such as methyl 2-nonynoate and ethyl 2-octynoate.[2][3]

¹H NMR Spectral Analysis: A Tale of Deshielding and Coupling

The proton NMR spectrum is defined by the electronic environment of the hydrogen nuclei. In ethyl 2-nonynoate, we anticipate five distinct signals.

  • Ethyl Ester Protons (H-a', H-b'): The ethoxy group gives rise to two signals. The methylene protons (H-a', -O-CH₂ -CH₃) are directly attached to an electronegative oxygen atom, which withdraws electron density and "deshields" them, shifting their resonance significantly downfield to approximately 4.1-4.2 ppm. This signal will appear as a quartet due to coupling (³J) with the three protons of the adjacent methyl group (H-b'). The methyl protons (H-b', -O-CH₂-CH₃ ) are more shielded and will appear as a triplet at around 1.2-1.3 ppm, split by the two methylene protons.

  • Alkyl Chain Protons (H-4 to H-9): The long alkyl chain presents a more complex, overlapping region.

    • The protons on C4 (H-4), adjacent to the alkyne, are known as propargylic protons. They experience a moderate deshielding effect from the triple bond and are expected to resonate as a triplet around 2.2-2.4 ppm.

    • The protons from C5 to C8 (H-5, H-6, H-7, H-8) are in a standard aliphatic environment. They will produce a broad, overlapping multiplet in the region of 1.2 to 1.6 ppm.

    • The terminal methyl group of the hexyl chain (H-9) is the most shielded set of protons and will appear as a characteristic triplet at approximately 0.9 ppm, coupled to the adjacent C8 methylene group.

¹³C NMR Spectral Analysis: The Signature of Hybridization

The ¹³C NMR spectrum provides a direct count of the unique carbon environments and offers profound insight into their hybridization state. For ethyl 2-nonynoate, all 11 carbons are unique and will produce distinct signals.

  • The Carbonyl Carbon (C-1): The ester carbonyl carbon is significantly deshielded due to the double bond to one oxygen and a single bond to another. However, its chemical shift is sensitive to conjugation. For an α,β-alkynyl ester, this carbon (C-1) is expected in the upfield end of the carbonyl region, around 154 ppm.

  • The Alkyne Carbons (C-2, C-3): This is the most diagnostic feature of the molecule. The sp-hybridized carbons of the triple bond resonate in a unique window, distinct from both sp³ (alkane) and sp² (alkene) carbons.

    • C-2, being directly attached to the electron-withdrawing carbonyl group, is the more deshielded of the two, appearing around 90-95 ppm.

    • C-3, the other sp-carbon, will resonate further upfield, typically in the 72-78 ppm range. This significant chemical shift difference between the two sp-carbons is a hallmark of a conjugated ynoate system.

  • Ethyl Ester Carbons (C-a', C-b'): The methylene carbon (C-a') bonded to oxygen is deshielded, appearing around 61-62 ppm. The terminal methyl carbon (C-b') is found in the typical upfield aliphatic region, around 14 ppm.

  • Alkyl Chain Carbons (C-4 to C-9): These sp³-hybridized carbons will appear in the 14-32 ppm range. The propargylic carbon (C-4) is typically found around 19 ppm, while the terminal methyl carbon (C-9) is the most shielded at ~14 ppm, often overlapping with the other methyl signal. The remaining methylene carbons (C-5 to C-8) will appear between 22 and 31 ppm.

Comparative Analysis: Validating the Structure Through Analogs

Objective comparison against structurally similar molecules provides the highest level of confidence in spectral assignment. We will consider two key alternatives: the fully saturated ethyl nonanoate and the α,β-unsaturated ethyl (E)-2-nonenoate.

Case 1: Ethyl 2-nonynoate vs. Ethyl Nonanoate (Saturated Analog)

By comparing the alkyne to its saturated counterpart, ethyl nonanoate, the specific influence of the triple bond becomes clear.[4]

  • ¹H NMR: In ethyl nonanoate, the protons alpha to the carbonyl (on C2) appear as a triplet around 2.28 ppm. In ethyl 2-nonynoate, this signal is absent and replaced by the propargylic triplet at a similar shift (C4 protons). The most significant difference is the complete disappearance of any signals in the 7-9 ppm (aromatic/alkene) or 2.5-3.0 ppm (acetylenic C-H) regions, confirming an internal, disubstituted alkyne.

  • ¹³C NMR: The most dramatic difference is in the C2/C3 region. Ethyl nonanoate shows two standard sp³ methylene carbons around 34.4 ppm (C2) and 25.1 ppm (C3). In contrast, ethyl 2-nonynoate displays its characteristic sp-hybridized carbon signals around ~92 ppm and ~75 ppm. Furthermore, the carbonyl carbon (C-1) in the saturated ester is found significantly further downfield at ~174 ppm, demonstrating the shielding effect of conjugation with the triple bond.[5]

Case 2: Ethyl 2-nonynoate vs. Ethyl (E)-2-nonenoate (Unsaturated Alkene Analog)

Comparing the alkyne to an alkene analog highlights the distinct spectroscopic properties of sp versus sp² hybridization.

  • ¹H NMR: An α,β-unsaturated ester like ethyl (E)-2-nonenoate would feature two olefinic protons (on C2 and C3) in the 5.8-7.0 ppm region. Their absence in the spectrum of ethyl 2-nonynoate is a definitive indicator of an alkyne rather than an alkene.

  • ¹³C NMR: The sp² carbons of an unsaturated ester appear between ~120 and ~150 ppm. This is substantially downfield from the ~72-95 ppm range observed for the sp carbons of ethyl 2-nonynoate. This clear separation in chemical shift provides an unambiguous method to distinguish between these two types of unsaturation.

Summary of Key Spectral Data

The following table summarizes the predicted and comparative NMR data.

Assignment (Ethyl 2-nonynoate) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Comparative Data: Ethyl Nonanoate ¹³C Shift (ppm)[5]
C-1 (C=O)-~154173.8
C-2 (-C≡C-)-~92-9534.4
C-3 (-C≡C-)-~72-7825.1
C-4 (-CH₂-)~2.2-2.4 (t)~1929.3
C-5 (-CH₂-)~1.4-1.6 (m)~2729.3
C-6 (-CH₂-)~1.2-1.4 (m)~3131.9
C-7 (-CH₂-)~1.2-1.4 (m)~2222.7
C-8 (-CH₂-)~1.2-1.4 (m)~28-
C-9 (-CH₃)~0.9 (t)~1414.1
C-a' (-OCH₂-)~4.1-4.2 (q)~61-6260.1
C-b' (-CH₃)~1.2-1.3 (t)~1414.3

Experimental Protocol: A Self-Validating Methodology

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach.

Step-by-Step Sample Preparation and Data Acquisition
  • Sample Weighing: Accurately weigh approximately 10-20 mg of ethyl 2-nonynoate directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice for non-polar to moderately polar organic molecules as it is chemically inert and dissolves the sample well. It contains a residual proton signal at ~7.26 ppm and a characteristic carbon triplet at ~77.16 ppm, which can be used for spectral referencing.[6]

  • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).

  • Homogenization: Cap the NMR tube securely and gently invert it several times to ensure the formation of a homogeneous solution.

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters on a 400 MHz spectrometer would include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Collect 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is crucial as it collapses all C-H coupling, resulting in a single sharp line for each unique carbon, simplifying the spectrum.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H signals to determine the relative proton ratios.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg) add_solvent 2. Add CDCl₃ (~0.6 mL) weigh->add_solvent add_tms 3. Add TMS (Internal Standard) add_solvent->add_tms homogenize 4. Homogenize add_tms->homogenize insert_sample 5. Insert into Spectrometer homogenize->insert_sample tune_shim 6. Tune & Shim insert_sample->tune_shim acq_h1 7. Acquire ¹H Spectrum tune_shim->acq_h1 Proton First acq_c13 8. Acquire ¹³C Spectrum acq_h1->acq_c13 ft 9. Fourier Transform acq_c13->ft phase_base 10. Phase & Baseline Correction ft->phase_base calibrate 11. Calibrate to TMS phase_base->calibrate analyze 12. Assign & Analyze calibrate->analyze caption Figure 1. Standard workflow for NMR analysis.

Figure 1. Standard workflow for NMR analysis.

Conclusion

The structural elucidation of ethyl 2-nonynoate serves as a perfect illustration of modern NMR analysis. The ¹H spectrum is characterized by the distinct quartet and triplet of the ethyl group and the propargylic triplet of the alkyl chain. The ¹³C spectrum is unequivocally defined by the ester carbonyl signal around 154 ppm and, most importantly, the pair of sp-hybridized carbon signals between 72 and 95 ppm. Comparative analysis against its saturated and alkenic analogs confirms that these spectral features are unique to the α,β-alkynyl ester moiety, providing a robust and self-validating method for structural confirmation. For any researcher working with unsaturated systems, this guide demonstrates a logical, evidence-based workflow for moving from raw spectral data to confident chemical identity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31251, Ethyl nonanoate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61451, Ethyl-2-nonynoate. Retrieved from [Link].

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Royal Society of Chemistry (2014). Electronic supplementary information for an article. Retrieved from [Link].

  • Quora (2021). How is the structure of ethyl ethanoate consistent with the NMR spectrum? #AlevelChemistry. Retrieved from [Link].

Sources

Comparative

A Comparative Guide to the FT-IR Spectroscopic Analysis of Ethyl 2-nonynoate

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Spectroscopic techniques are fundamental to this process, and among them, Fourier-Trans...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Spectroscopic techniques are fundamental to this process, and among them, Fourier-Transform Infrared (FT-IR) spectroscopy provides an invaluable fingerprint of a molecule's functional groups. This guide offers an in-depth analysis of the FT-IR spectrum of Ethyl 2-nonynoate, a key intermediate in various synthetic pathways. We will dissect its spectral features, compare it with relevant alternatives, and provide a robust experimental protocol for obtaining high-quality data.

The Molecular Signature: Decoding the FT-IR Spectrum of Ethyl 2-nonynoate

Ethyl 2-nonynoate (C₁₁H₁₈O₂) is an unsaturated ester containing a crucial internal alkyne and an ethyl ester functional group. Its FT-IR spectrum is a direct reflection of the vibrational modes of these and other structural components. A thorough analysis of this spectrum allows for unambiguous identification and assessment of purity.

The spectrum is characterized by several key absorption bands. The most diagnostic of these are the carbon-carbon triple bond (C≡C) stretch of the internal alkyne, the carbonyl (C=O) stretch of the ester, and the carbon-oxygen (C-O) stretches, also from the ester group. Additionally, various C-H stretching and bending vibrations from the alkyl chains are present.

Key Spectral Features of Ethyl 2-nonynoate:
  • C≡C Stretch (Alkyne): A weak but sharp absorption is expected in the region of 2260-2190 cm⁻¹ for the internal alkyne. The intensity of this peak is often diminished in symmetrical or near-symmetrical internal alkynes, but its position is highly characteristic.

  • C=O Stretch (Ester): A very strong and sharp absorption band is anticipated around 1715-1730 cm⁻¹ . The conjugation of the carbonyl group with the adjacent alkyne typically lowers the vibrational frequency compared to a saturated ester (which appears at 1735-1750 cm⁻¹).[1]

  • C-H Stretch (Alkyl): Strong absorptions will be present in the 3000-2840 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and hexyl chains.

  • C-O Stretches (Ester): Two distinct and strong absorption bands are expected in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹ . These correspond to the asymmetric and symmetric C-O-C stretching vibrations of the ester linkage.

Comparative FT-IR Analysis: Ethyl 2-nonynoate vs. Alternatives

To fully appreciate the unique spectral features of Ethyl 2-nonynoate, a comparison with structurally similar molecules is enlightening. Here, we compare its expected FT-IR data with that of Methyl 2-nonynoate and Ethyl propiolate . Methyl 2-nonynoate allows for an examination of the effect of the ester alkyl group, while Ethyl propiolate provides a comparison with a shorter-chain terminal alkyne ester.

Functional Group Ethyl 2-nonynoate Methyl 2-nonynoate Ethyl propiolate Rationale for Spectral Differences
C≡C Stretch ~2240 cm⁻¹ (weak)~2240 cm⁻¹ (weak)~2125 cm⁻¹ (stronger)The internal alkyne in the nonynoates results in a weak absorption. Ethyl propiolate, a terminal alkyne, exhibits a stronger C≡C stretch at a lower wavenumber.
≡C-H Stretch AbsentAbsent~3300 cm⁻¹ (strong, sharp)This highly diagnostic peak is only present in terminal alkynes like Ethyl propiolate.
C=O Stretch ~1720 cm⁻¹ (strong)~1720 cm⁻¹ (strong)~1725 cm⁻¹ (strong)The position is similar for all, being conjugated esters. Minor shifts can be attributed to electronic differences between ethyl and methyl groups.
C-H Stretch (sp³) ~2960, 2870 cm⁻¹~2960, 2870 cm⁻¹~2990 cm⁻¹The nonynoates show prominent peaks for the long alkyl chain. Ethyl propiolate has only the C-H stretches from the ethyl group.
C-O Stretches ~1250, 1080 cm⁻¹~1250, 1080 cm⁻¹~1260, 1030 cm⁻¹The pattern of two strong bands is characteristic of esters. The exact positions vary slightly with the overall molecular structure.

This comparative analysis underscores how subtle changes in molecular structure are reflected in the FT-IR spectrum, allowing for confident differentiation between these related compounds.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of a neat liquid sample such as Ethyl 2-nonynoate using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method.

Materials and Equipment:
  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of Ethyl 2-nonynoate

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Methodology:
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed and the crystal is clean.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, acquire a background spectrum. This is a critical step to account for the absorbance of the crystal, atmospheric water vapor, and carbon dioxide.

    • The background spectrum is stored by the instrument's software and automatically subtracted from the sample spectrum.

  • Sample Application:

    • Using a micropipette, place a small drop (typically 1-2 μL) of Ethyl 2-nonynoate onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

  • Spectrum Acquisition:

    • Initiate the sample scan. The instrument's software will collect the interferogram and perform the Fourier transform to generate the spectrum.

    • For improved signal-to-noise ratio, it is advisable to co-add multiple scans (e.g., 16 or 32).

  • Data Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Identify and label the key absorption peaks corresponding to the functional groups of Ethyl 2-nonynoate.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis. Wipe away the sample with a lint-free wipe and then clean the crystal with a wipe lightly dampened with a suitable solvent like isopropanol. Allow the crystal to fully dry before the next measurement.

Workflow Diagram:

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Acquisition Instrument_Prep 1. Instrument Preparation Background_Scan 2. Acquire Background Spectrum Instrument_Prep->Background_Scan Sample_Application 3. Apply Sample to ATR Crystal Background_Scan->Sample_Application Acquire_Spectrum 4. Acquire Sample Spectrum Sample_Application->Acquire_Spectrum Data_Analysis 5. Analyze Spectrum Acquire_Spectrum->Data_Analysis Clean_Up 6. Clean ATR Crystal Data_Analysis->Clean_Up

Caption: Workflow for FT-IR analysis of a liquid sample using an ATR accessory.

Conclusion

The FT-IR spectrum of Ethyl 2-nonynoate provides a distinct and informative molecular fingerprint. The characteristic absorptions of the internal alkyne and the conjugated ester functional groups allow for its unambiguous identification. By comparing its spectrum with those of similar molecules like Methyl 2-nonynoate and Ethyl propiolate, we can appreciate the subtle yet significant influence of structural modifications on the vibrational spectra. The provided experimental protocol offers a reliable method for obtaining high-quality FT-IR data, ensuring accurate and reproducible results for researchers in the chemical and pharmaceutical sciences.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61451, Ethyl-2-nonynoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8137, Methyl 2-nonynoate. [Link]

  • National Institute of Standards and Technology. Ethyl propiolate in NIST Chemistry WebBook. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (1996). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

Sources

Validation

Mass spectrometry fragmentation of Ethyl 2-nonynoate

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-nonynoate For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-nonynoate

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for elucidating molecular structures through controlled fragmentation. This guide provides a detailed, comparative analysis of the fragmentation behavior of Ethyl 2-nonynoate (C₁₁H₁₈O₂, Mol. Wt.: 182.26 g/mol ) under two of the most common ionization techniques: hard-ionization by Electron Ionization (EI) and soft-ionization by Electrospray Ionization (ESI).[1][2][3]

This document moves beyond a simple recitation of data, offering insights into the causal mechanisms behind fragmentation patterns and providing actionable experimental protocols. By understanding how ionization influences fragmentation, researchers can select the optimal analytical approach to gain the desired structural information.

Part 1: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a highly energetic, or "hard," ionization technique that imparts significant internal energy to the analyte molecule. This process reliably generates a complex, reproducible fragmentation pattern that serves as a molecular fingerprint, ideal for library matching and initial identification.[4]

The EI Fragmentation Mechanism of Ethyl 2-nonynoate

Upon bombardment with high-energy electrons (typically 70 eV), Ethyl 2-nonynoate forms an energetically unstable molecular ion, [M]•+, which rapidly undergoes a series of predictable cleavage and rearrangement reactions to dissipate excess energy.[5][6] The primary fragmentation pathways for straight-chain esters like Ethyl 2-nonynoate include alpha-cleavage, McLafferty rearrangement, and cleavages along the alkyl chain.[7][8]

Key expected fragments include:

  • Alpha-Cleavage: The bond alpha to the carbonyl group is prone to cleavage. Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) results in a stable acylium ion.

  • McLafferty Rearrangement: This characteristic rearrangement for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the alpha-beta bond.[7][8] This results in the elimination of a neutral alkene molecule.

  • Alkyl Chain Fragmentation: The long hexyl chain attached to the alkyne group will fragment, typically producing a series of carbocation clusters separated by 14 Da (corresponding to CH₂ groups).[9]

  • Ester-Specific Fragments: Cleavage of the C-O bond can lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da) or ethylene (CH₂=CH₂, 28 Da) via hydrogen rearrangement.

Predicted EI Fragmentation Data for Ethyl 2-nonynoate

m/z ValueProposed Fragment IonFragmentation Pathway
182[C₁₁H₁₈O₂]•+Molecular Ion (M•+)
153[M - C₂H₅]⁺Loss of ethyl radical
137[M - OC₂H₅]⁺Alpha-cleavage: Loss of ethoxy radical
110[C₆H₁₄O]•+McLafferty Rearrangement
99[C₅H₇O₂]⁺Cleavage at the C4-C5 bond of the alkyl chain
88[C₄H₈O₂]•+McLafferty + 2 rearrangement
71[C₄H₇O]⁺Further fragmentation of larger ions
55[C₄H₇]⁺Alkyl fragment
43[C₂H₃O]⁺Acylium ion from further fragmentation
29[C₂H₅]⁺Ethyl cation

Visualization of EI Fragmentation Pathway

EI_Fragmentation cluster_alpha Alpha-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_alkyl Alkyl Chain & Other Cleavages M [C₁₁H₁₈O₂]•+ m/z = 182 (Molecular Ion) F137 [C₉H₁₃O]⁺ m/z = 137 M->F137 - •OC₂H₅ F110 [C₆H₁₄O]•+ m/z = 110 M->F110 - C₅H₈O F153 [M - C₂H₅]⁺ m/z = 153 M->F153 - •C₂H₅ F99 [C₅H₇O₂]⁺ m/z = 99 M->F99 - C₆H₁₃• F29 [C₂H₅]⁺ m/z = 29 M->F29 - C₉H₁₃O₂•

Caption: Predicted EI fragmentation pathways for Ethyl 2-nonynoate.

Part 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that imparts minimal energy to the analyte, typically resulting in an abundant signal for the intact molecule, often as a protonated species [M+H]⁺ or an adduct with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[10][11] This makes ESI ideal for accurate molecular weight determination. Structural information is then obtained by selecting the precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).[12]

The ESI-MS/MS Fragmentation Mechanism of Ethyl 2-nonynoate

The fragmentation of the [M+H]⁺ ion of Ethyl 2-nonynoate is directed by the charge site, which is localized at the carbonyl oxygen. The resulting cleavages are typically lower energy pathways compared to the radical-driven reactions in EI.

Key expected fragmentation pathways for the [M+H]⁺ ion (m/z 183.14) include:

  • Neutral Loss of Ethanol: A primary and highly characteristic fragmentation pathway for protonated ethyl esters is the neutral loss of ethanol (C₂H₅OH, 46.07 Da), leading to the formation of a protonated ketene or a stable acylium ion.

  • Neutral Loss of Ethylene: A subsequent or alternative fragmentation can be the loss of ethylene (C₂H₈, 28.05 Da) from the ethyl group.

  • Alkyl Chain Fragmentation: Similar to EI, cleavages can occur along the alkyl chain, but the resulting fragments and their relative abundances will differ as the reactions are not radical-driven. Charge-remote fragmentation can occur but is generally less prominent for smaller esters.[11]

Predicted ESI-MS/MS Fragmentation Data for Ethyl 2-nonynoate ([M+H]⁺)

Precursor m/zFragment m/zNeutral Loss (Da)Proposed Fragment Ion / Neutral Loss
183.14137.0946.05Loss of Ethanol (C₂H₅OH)
183.14155.1128.03Loss of Ethylene (C₂H₄)
183.1499.0884.06Loss of Hexene (C₆H₁₂)
137.09109.0728.02Loss of Carbon Monoxide (CO)

Visualization of ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation cluster_ethanol Loss of Ethanol cluster_ethylene Loss of Ethylene cluster_alkyl Alkyl Chain Loss cluster_secondary Secondary Fragmentation M_H [C₁₁H₁₈O₂ + H]⁺ m/z = 183 (Precursor Ion) F137 [C₉H₁₃O]⁺ m/z = 137 M_H->F137 - C₂H₅OH F155 [C₉H₁₅O₂]⁺ m/z = 155 M_H->F155 - C₂H₄ F99 [C₅H₇O₂]⁺ m/z = 99 M_H->F99 - C₆H₁₂ F109 [C₈H₁₃]⁺ m/z = 109 F137->F109 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated Ethyl 2-nonynoate.

Part 3: Head-to-Head Comparison: EI vs. ESI for Ethyl 2-nonynoate Analysis

The choice between EI and ESI is dictated by the analytical question at hand. EI provides a rich, fingerprint-like spectrum for identification, while ESI excels at providing molecular weight information and targeted structural analysis through MS/MS.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle Hard ionization via electron bombardment (70 eV).Soft ionization via high voltage and solvent evaporation.[11]
Typical Platform Gas Chromatography (GC-MS).Liquid Chromatography (LC-MS).
Molecular Ion ([M]•+) Often weak or absent due to extensive fragmentation.[4]Strong and abundant precursor ion ([M+H]⁺, [M+Na]⁺).[10][13]
Fragmentation Extensive, complex, radical-driven, and highly reproducible.[5][14]Controlled via Collision-Induced Dissociation (CID); charge-directed.[12]
Key Fragments Acylium ions, McLafferty rearrangement products, alkyl chain series.[7]Neutral loss of ethanol, ethylene; fragments from the protonated molecule.
Primary Application Identification of unknowns via library search, structural fingerprinting.Accurate mass determination, targeted quantification, analysis of complex mixtures.
Advantages Reproducible spectra, extensive libraries (NIST) available.High sensitivity, clear molecular ion, suitable for non-volatile compounds.
Limitations May not show a molecular ion, requires volatile/thermally stable analytes.Fragmentation is not standardized, matrix effects can cause ion suppression.

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols serve as a validated starting point for the analysis of Ethyl 2-nonynoate.

Protocol 1: GC-EI-MS Analysis

  • Sample Preparation: Dilute Ethyl 2-nonynoate in a volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of 10-100 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless inlet, 250°C, split ratio 20:1.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 60°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Compare the resulting spectrum against the NIST/Wiley mass spectral library for identification. Analyze fragmentation patterns to confirm structure.

Protocol 2: LC-ESI-MS/MS Analysis

  • Sample Preparation: Dilute Ethyl 2-nonynoate in a compatible solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL. Add 0.1% formic acid to promote protonation.

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 60% B, ramp to 98% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ precursor ion (expected at m/z 183.14).

    • MS2 (Tandem MS) Scan: Select the precursor ion at m/z 183.14 with an isolation window of ~1 Da. Apply varying collision energies (e.g., 10, 20, 40 eV) with an inert collision gas (e.g., argon) to generate a product ion spectrum.

    • Data Analysis: Interpret the product ion spectrum to confirm the structure based on expected neutral losses and fragments.

Conclusion

The mass spectrometric analysis of Ethyl 2-nonynoate provides a clear example of how the choice of ionization technique fundamentally dictates the type of structural information obtained. Electron Ionization delivers a complex but reproducible fragmentation pattern ideal for library-based identification. In contrast, Electrospray Ionization provides unambiguous molecular weight data and allows for controlled, targeted fragmentation experiments via MS/MS to confirm specific structural motifs. For researchers aiming to either identify this molecule in a complex mixture or to perform detailed structural confirmation, a combined approach utilizing both GC-EI-MS and LC-ESI-MS/MS would provide the most comprehensive and authoritative characterization.

References

  • Cai, S. S., & Syage, J. A. (2006). Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids. Journal of the American Society for Mass Spectrometry, 17(3), 153-162. Available at: [Link]

  • Han, X., & Gross, R. W. (2011). Identification and Quantitation of Unsaturated Fatty Acid Isomers by Electrospray Ionization Tandem Mass Spectrometry: A Shotgun Lipidomics Approach. Analytical Chemistry, 83(14), 5477-5483. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61451, Ethyl 2-nonynoate. Retrieved from [Link].

  • NIST (National Institute of Standards and Technology). (n.d.). Mass Spectrum of Ethyl 2-octynoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. Available at: [Link]

  • JEOL Ltd. (n.d.). Integrated qualitative analysis of fatty acid methyl esters (FAMEs) by msFineAnalysis iQ. JEOL Application Notes. Retrieved from [Link]

  • Urban, J., & Cvacka, J. (2018). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 59(4), 729-738. Available at: [Link]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

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Comparative

Introduction: The Analytical Imperative for Ethyl 2-nonynoate

An In-Depth Comparative Guide to the Purity Analysis of Ethyl 2-nonynoate: HPLC vs. GC Methodologies Ethyl 2-nonynoate (C₁₁H₁₈O₂, MW: 182.26 g/mol ) is an unsaturated ester recognized for its characteristic green, floral...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of Ethyl 2-nonynoate: HPLC vs. GC Methodologies

Ethyl 2-nonynoate (C₁₁H₁₈O₂, MW: 182.26 g/mol ) is an unsaturated ester recognized for its characteristic green, floral, and fruity aroma profile.[1][2] This organoleptic profile makes it a valuable ingredient in the fragrance and flavor industries, where it is incorporated into perfumes, cosmetics, and certain food products as a flavoring agent.[2][3][4][5] Given its use in consumer products, ensuring the purity of Ethyl 2-nonynoate is not merely a quality control measure but a critical component of product safety and efficacy.[4][6] Potential impurities, arising from synthesis or degradation, could alter the fragrance profile, introduce off-notes, or pose safety concerns.

This guide provides a comprehensive comparison of two primary chromatographic techniques for the purity assessment of Ethyl 2-nonynoate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a senior application scientist, this document moves beyond simple procedural lists to explain the fundamental rationale behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will explore detailed experimental protocols, compare performance metrics, and underscore the non-negotiable requirement for method validation.

Part 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Ester Analysis

HPLC is a cornerstone of purity analysis, prized for its versatility in separating a wide range of compounds. For a moderately polar and non-volatile molecule like Ethyl 2-nonynoate, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The Principle of RP-HPLC Separation

In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18 or C8) and its partitioning into a polar mobile phase. Compounds with higher hydrophobicity are retained longer on the column, leading to separation from more polar impurities that elute earlier.

Rationale for Methodological Choices in HPLC

The development of a robust HPLC method is a science of deliberate choices, each grounded in the physicochemical properties of the analyte and potential impurities.

  • Stationary Phase (Column): A C18 column is the standard for esters of this nature.[7] Its long alkyl chains provide strong hydrophobic retention for the C11 ester, enabling effective separation from both highly polar starting materials and potential nonpolar byproducts. A C8 column could be considered for a slightly less retentive phase if analysis time is a critical factor.[8]

  • Mobile Phase: A binary mixture of an organic solvent (acetonitrile or methanol) and water is the standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution, starting with a higher water content and gradually increasing the organic solvent percentage, is highly effective for separating impurities with a wide range of polarities.[6]

  • Detection: The alkyne functional group in Ethyl 2-nonynoate does not possess a strong UV chromophore, presenting a detection challenge.[9][10][11] While detection is possible at low UV wavelengths (e.g., below 220 nm), sensitivity may be limited. For more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is superior. An MS detector provides the added benefit of mass identification, which is invaluable for characterizing unknown impurities. For MS compatibility, volatile buffers like formic acid should be used in the mobile phase instead of non-volatile salts like phosphate.[12]

  • Sample Preparation: A key advantage of HPLC is the simplicity of sample preparation. The sample is typically dissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 0.5-1.0 mg/mL) and injected directly.[6]

Detailed Experimental Protocol: HPLC-UV Method

This protocol represents a validated starting point for the purity analysis of Ethyl 2-nonynoate.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-20 min: 50% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25.1-30 min: Return to 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Ethyl 2-nonynoate and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration is approximately 1 mg/mL.

Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for HPLC Purity Determination of Ethyl 2-nonynoate.

Part 2: Gas Chromatography (GC) – The Alternative for Volatiles

Gas Chromatography is a powerful separation technique ideally suited for compounds that are volatile and thermally stable, criteria that Ethyl 2-nonynoate readily meets.[6] It often provides higher resolution and faster analysis times than HPLC.

The Principle of GC Separation

In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas. The differential partitioning of compounds between the carrier gas (mobile phase) and the stationary phase (a liquid or polymer coating on the column walls) dictates their elution time.

Rationale for Methodological Choices in GC
  • Column: A low-to-mid polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 or DB-5), is an excellent choice.[6] This type of column separates compounds primarily based on their boiling points and is robust for general-purpose analysis of esters.

  • Carrier Gas: Helium or hydrogen is typically used to ensure efficient transport through the column.[6]

  • Detector: The Flame Ionization Detector (FID) is the workhorse for GC analysis of organic compounds. It is highly sensitive, has a wide linear range, and responds predictably to hydrocarbons, making it ideal for purity determination by area percent. For definitive identification of impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred approach.[3][13][14]

  • Temperature Program: A programmed temperature ramp is essential. Starting at a lower temperature allows for the separation of highly volatile impurities, while ramping to a higher temperature ensures the timely elution of the main component and any less volatile byproducts.[6]

Detailed Experimental Protocol: GC-FID Method
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL (with a split ratio of 50:1).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Ethyl 2-nonynoate and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable organic solvent such as methylene chloride or ethyl acetate. The final concentration is approximately 1 mg/mL.

Visualization: GC Purity Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Inject Vaporize & Inject Dissolve->Inject Separate HP-5 Column Separation (Temp. Program) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for GC Purity Determination of Ethyl 2-nonynoate.

Part 3: Head-to-Head Performance Comparison: HPLC vs. GC

The choice between HPLC and GC is not about which is "better" in an absolute sense, but which is more fit-for-purpose based on the analytical goals.

Comparative Data Summary
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[6]Partitioning between a gas mobile phase and a liquid stationary phase based on volatility/boiling point.[6]
Applicability Excellent for non-volatile, polar, and thermally labile impurities. Can analyze a wider range of compounds.Ideal for volatile and semi-volatile, thermally stable impurities. Superior for separating isomers.[13][15]
Sensitivity (Typical) ng to pg range. Detector dependent (UV can be less sensitive for this analyte, MS is highly sensitive).pg to fg range. FID is highly sensitive to hydrocarbons.
Resolution Good. Can be optimized with gradient and column chemistry.Excellent. Long capillary columns provide very high separation efficiency.
Analysis Time Typically longer (15-40 minutes) due to column re-equilibration.Typically faster (10-25 minutes).
Solvent Consumption High. Requires continuous flow of HPLC-grade solvents, leading to higher operational costs and waste.[16]Very low. Only consumes a small amount of solvent for sample preparation and inert carrier gas.
Pros - Broad applicability- Simple sample preparation- Non-destructive (sample can be collected)- High resolution and speed- High sensitivity (FID)- Low solvent cost- Easily coupled to MS for identification
Cons - Lower resolution than GC- High solvent consumption and cost- Potential for low UV sensitivity for this analyte- Limited to volatile and thermally stable compounds- Sample is destroyed (FID)- Potential for thermal degradation of labile impurities
Expert Insights: Choosing the Right Technique
  • For Routine Quality Control: If the primary goal is to determine the overall purity against a known specification and the expected impurities are volatile (e.g., residual starting materials, other esters), GC-FID is often the more efficient and cost-effective choice due to its speed, high resolution, and low solvent usage.

  • For Impurity Profiling and Stability Studies: When the goal is to identify unknown degradation products, which may be non-volatile polymers or polar hydrolysis products, HPLC-MS is indispensable. Its ability to analyze a broader range of compounds without requiring volatility makes it the superior tool for comprehensive stability and forced degradation studies.

  • Orthogonal Approach: For regulatory submissions or in-depth investigations, using both HPLC and GC provides an orthogonal (different and complementary) view of the sample's purity, ensuring that no class of impurity is overlooked.

Part 4: Trustworthiness Through Rigorous Method Validation

An unvalidated analytical method produces data without context or assurance of reliability. For use in a regulated environment, every protocol must be a self-validating system, demonstrated through a formal validation process as outlined by authorities like the International Council for Harmonisation (ICH).[7][8][17]

Pillars of Analytical Method Validation
  • Specificity: The method must prove its ability to measure the Ethyl 2-nonynoate peak without interference from impurities, degradants, or matrix components.

  • Linearity: The detector response must be directly proportional to the concentration of Ethyl 2-nonynoate over a specified range.[8]

  • Accuracy: The method must provide results that are close to the true value, typically assessed by analyzing samples with a known added amount of the pure standard (% recovery).[8]

  • Precision: The method must demonstrate low variability, both within a single run (repeatability) and between different days, analysts, or instruments (intermediate precision).[8]

  • Limits of Detection (LOD) & Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[6] These are critical for quantifying trace impurities.

  • Robustness: The method's performance should not be significantly affected by small, deliberate changes in parameters (e.g., mobile phase composition ±2%, column temperature ±5°C), demonstrating its reliability for routine use.[7]

Visualization: The Method Validation Cascade

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_final Finalization Dev Develop HPLC or GC Method Specificity Specificity / Selectivity Dev->Specificity Linearity Linearity & Range Dev->Linearity Accuracy Accuracy (% Recovery) Dev->Accuracy Precision Precision (Repeatability & Intermediate) Dev->Precision Limits LOD & LOQ Dev->Limits Robustness Robustness Dev->Robustness Validated Validated Method for QC Use Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Limits->Validated Robustness->Validated

Caption: The sequential process of analytical method validation.

Conclusion

The purity analysis of Ethyl 2-nonynoate is a critical task that can be effectively accomplished by either HPLC or GC. The choice of methodology is not arbitrary but is dictated by the specific analytical objective. GC-FID offers a high-resolution, rapid, and cost-effective solution for routine QC and the analysis of volatile impurities. Conversely, HPLC, particularly when coupled with mass spectrometry, provides unparalleled versatility for comprehensive impurity profiling, especially for non-volatile or unknown degradation products.

Ultimately, the trustworthiness of any purity data rests not on the instrument, but on the integrity of a rigorously validated analytical method. By understanding the principles behind each technique and adhering to systematic validation protocols, researchers and quality control professionals can ensure the data they generate is accurate, reliable, and fit for its intended purpose, safeguarding product quality and consumer safety.

References

  • SIELC Technologies. (2018, May 16). Ethyl hex-2-ynoate. Available from: [Link]

  • Jackowski, S., & Rock, C. O. (2015). Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. WILEY-VCH Verlag GmbH & Co. KGaA.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61451, Ethyl 2-nonynoate. Available from: [Link]

  • Liu, Q., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 22(3), 466. Available from: [Link]

  • Google Patents. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
  • Murata, T. (1977). Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System. Analytical Biochemistry, 82(1), 16-25. Available from: [Link]

  • The Good Scents Company. ethyl nonanoate, 123-29-5. Available from: [Link]

  • PubMed. (2017, March 20). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Available from: [Link]

  • ResearchGate. HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11 C-labeled ubiquinol [ 11 C]-2. Available from: [Link]

  • Christie, W. W. Alternatives to Methyl Esters for GC Analysis of Fatty Acids. AOCS. Available from: [Link]

  • Sci-Hub. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Available from: [Link]

  • Matysová, L., et al. (2010). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Indian Journal of Pharmaceutical Sciences, 72(4), 421-425. Available from: [Link]

  • MDPI. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Available from: [Link]

  • Herrington, J. S., & Myers, T. D. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry, 9, 742854. Available from: [Link]

  • TGSC Information System. Ethyl-2-nonynoate (CAS 10031-92-2): Odor profile, Properties, & IFRA compliance. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, May 30). Octynoic and nonynoic acid esters - Evaluation statement. Available from: [Link]

  • MySkinRecipes. Ethyl 2-Nonynoate. Available from: [Link]

  • ResearchGate. RIFM fragrance ingredient safety assessment, methyl 2-nonynoate, CAS Registry Number 111-80-8. Available from: [Link]

  • The Good Scents Company. 2-ethyl octine carbonate, 10031-92-2. Available from: [Link]

  • MDPI. (2020). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. Available from: [Link]

  • ResearchGate. (2010, July). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Available from: [Link]

  • SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Brazilian Journal of Pharmaceutical Sciences, 53(2). Available from: [Link]

Sources

Validation

Section 1: Deconstructing the Terminal Alkyne: Key Factors Influencing Reactivity

An In-Depth Comparative Guide to Ethyl 2-nonynoate and Other Terminal Alkynes in Click Chemistry For the modern researcher in drug development and materials science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Cu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Ethyl 2-nonynoate and Other Terminal Alkynes in Click Chemistry

For the modern researcher in drug development and materials science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the cornerstone of "click chemistry"—represents a paradigm of efficiency and reliability. This reaction forges robust 1,2,3-triazole linkages from two simple, stable precursors: an azide and a terminal alkyne.[1][2] While the azide component is relatively uniform in its reactivity, the choice of the terminal alkyne can significantly influence reaction kinetics, yield, and downstream purification.

This guide provides a detailed comparison of Ethyl 2-nonynoate, an alkyne with unique structural features, against the more conventional terminal alkynes used in CuAAC reactions. We will dissect the structural nuances that govern reactivity, present comparative data, and provide robust experimental protocols to empower researchers to make informed decisions for their specific applications.

The performance of a terminal alkyne in a CuAAC reaction is not arbitrary; it is dictated by a combination of electronic and steric factors. Understanding these principles is crucial for predicting reactivity and troubleshooting reactions.

  • Electronic Effects: The rate of the CuAAC reaction is sensitive to the electron density of the alkyne. The key catalytic step involves the formation of a copper(I)-acetylide intermediate.[3][4] Alkynes bearing electron-withdrawing groups (EWGs) adjacent to the triple bond are considered "activated." These EWGs increase the acidity of the terminal alkyne proton, potentially facilitating the formation of the copper acetylide, which can lead to faster reaction rates.[5] Conversely, electron-donating groups (EDGs) can slightly decelerate the reaction.

  • Steric Hindrance: The CuAAC reaction, while generally tolerant of steric bulk, can be slowed by significant hindrance directly adjacent to the alkyne.[6] Bulky substituents can impede the approach of the copper catalyst and the azide partner, thereby reducing the reaction rate.[7] The incorporation of linkers or spacers can be a viable strategy to mitigate pronounced steric hindrance.[6]

To contextualize the performance of Ethyl 2-nonynoate, we will compare it against three archetypal classes of terminal alkynes:

  • The "Workhorse" Alkyne (Propargyl Derivatives): Compounds like propargyl alcohol, propargyl ethers, and propargyl amines are the most common and cost-effective choices. They are electronically neutral and exhibit minimal steric hindrance, offering a reliable baseline performance.[8]

  • The "Activated" Alkyne (Propiolamides): These alkynes possess a conjugated amide group, an EWG that slightly enhances their reactivity.[8]

  • The "Bulky" Alkyne (e.g., 3,3-Dimethyl-1-butyne): This alkyne features a sterically demanding tert-butyl group, serving as a model to illustrate the impact of steric hindrance.

Section 2: A Head-to-Head Comparison of Terminal Alkynes

Ethyl 2-nonynoate: The Hydrophobic & Activated Contender

Ethyl 2-nonynoate is an α,β-alkynoic ester. Its structure is characterized by two key features:

  • An electron-withdrawing ethyl ester group conjugated with the alkyne, which classifies it as an electronically activated alkyne. This is analogous to propiolamides and suggests a slightly enhanced reactivity compared to standard propargyl compounds.

  • A long C6 alkyl chain (heptyl group) , which imparts significant hydrophobicity.

This unique combination makes Ethyl 2-nonynoate a compelling choice for applications in nonpolar organic solvents or for conjugating to hydrophobic biomolecules and surfaces. However, the presence of the activating ester group also introduces a potential, though often minor, susceptibility to Michael addition by nucleophiles, a side reaction that must be considered.[8]

Propargyl Derivatives: The Reliable Standard

Propargyl compounds are the benchmark for CuAAC reactions due to their excellent combination of reactivity, stability, and low cost.[8] They are neither significantly activated nor deactivated and present a small steric profile. This makes them highly versatile and a reliable choice for a vast array of applications, particularly in aqueous bioconjugation where predictability is paramount.[8]

Propiolamides: The Electronically Enhanced Choice

Propiolamides have been shown to be slightly more reactive than their propargyl counterparts under identical conditions.[8] This modest rate enhancement is attributed to the electronic activation provided by the amide group. They are often chosen when reaction times need to be minimized or when using very low reactant concentrations.

Sterically Hindered Alkynes: A Cautionary Case

Alkynes with bulky groups, such as a tert-butyl group, directly adjacent to the triple bond can exhibit significantly slower reaction rates. The steric shield impedes the coordination of the copper catalyst, which is a prerequisite for the cycloaddition to occur. While the reaction often still proceeds to high yield, it may require longer reaction times, higher catalyst loading, or elevated temperatures.

Section 3: Quantitative Performance Comparison

Alkyne TypeExampleElectronic EffectSteric HindranceRelative ReactivityKey AdvantagesPotential Drawbacks
"Workhorse" Propargyl AlcoholNeutralLowBaseline (+++)Cost-effective, stable, versatile[8]Standard reactivity
"Activated" N-phenylpropiolamideWithdrawingLowHigh (++++)Slightly faster reaction rates[8]Potential for Michael addition[8]
Hydrophobic & Activated Ethyl 2-nonynoate WithdrawingLow-ModerateInferred High (++++) Excellent solubility in organic mediaPotential for Michael addition
"Bulky" 3,3-Dimethyl-1-butyneNeutralHighLow (++)Useful for specific molecular designsSlower reaction rates[6]

Section 4: Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. Below are detailed, self-validating methodologies for performing a standard CuAAC reaction and for comparing the reactivity of different alkynes.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a robust starting point for the conjugation of a small molecule azide to a terminal alkyne in an organic solvent.

Materials:

  • Terminal Alkyne (e.g., Ethyl 2-nonynoate): 1.0 eq

  • Azide (e.g., Benzyl Azide): 1.0-1.1 eq

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): 1-5 mol%

  • Sodium Ascorbate: 5-10 mol%

  • Solvent: e.g., a 1:1 mixture of tert-Butanol and Water

Procedure:

  • Reactant Preparation: In a suitable reaction vial, dissolve the terminal alkyne (1.0 eq) and the azide (1.1 eq) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 0.1 M reaction).

  • Catalyst Preparation: In a separate microcentrifuge tube, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water) and Sodium Ascorbate (e.g., 1 M in water).

  • Catalyst Addition: To the stirring solution of alkyne and azide, add the CuSO₄ solution (e.g., 0.01-0.05 eq). The solution may turn a faint blue.

  • Reaction Initiation: Add the Sodium Ascorbate solution (e.g., 0.05-0.10 eq) to the reaction mixture. A color change to yellow or orange is often observed as Cu(II) is reduced to the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).

  • Workup and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Comparative Reactivity Analysis via Fluorescence Monitoring

This protocol uses a fluorogenic azide to provide a real-time readout of the reaction rate, allowing for direct comparison of different alkynes.[9]

Materials:

  • Fluorogenic Azide (e.g., 3-azido-7-hydroxycoumarin): 100 µM final concentration

  • Alkyne Stocks (Propargyl alcohol, Ethyl 2-nonynoate, etc.): 50 mM in DMSO

  • Copper(II) Sulfate (CuSO₄): 20 mM in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Ligand: 50 mM in water[10]

  • Sodium Ascorbate: 100 mM in water (prepare fresh)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Master Mix Preparation: For each alkyne to be tested, prepare a reaction master mix in a microcentrifuge tube. For a 500 µL final volume, combine:

    • 434 µL of PBS buffer

    • 10 µL of 5 mM fluorogenic azide stock (for 100 µM final)

    • A premixed solution of 6.3 µL CuSO₄ (20 mM) and 12.5 µL THPTA (50 mM). Incubate this mix for 2 minutes before adding.[9]

  • Reaction Setup: Aliquot the master mix into the wells of a 96-well microplate.

  • Reaction Initiation: To initiate the reaction, add 2.2 µL of the 50 mM alkyne stock to each well (for ~1 mM final concentration). Immediately add 25 µL of freshly prepared 100 mM sodium ascorbate.

  • Fluorescence Reading: Place the microplate in a plate reader set to measure fluorescence (e.g., Excitation: 404 nm, Emission: 477 nm for coumarin).[11] Record measurements every 1-2 minutes for at least 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time for each alkyne. The initial slope of the curve is proportional to the initial reaction rate, allowing for direct quantitative comparison.

Section 5: Visualizing the Mechanism and Workflow

Diagrams provide a clear, conceptual understanding of complex processes.

The CuAAC Catalytic Cycle

The following diagram illustrates the widely accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The cycle begins with the formation of a copper-acetylide, which then coordinates with the azide, leading to the formation of a six-membered metallacycle intermediate that ultimately rearranges to the stable triazole product.[4][12]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide R-C≡C-Cu(I) Cu_I->Cu_Acetylide + Alkyne - H⁺ Product 1,4-Triazole Product Alkyne R-C≡C-H Metallacycle Six-membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Azide R'-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I + H⁺ + Product Proton_Source H⁺ Source

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Workflow for Alkyne Reactivity Screening

This workflow outlines the logical steps for the comparative analysis described in Protocol 2.

Alkyne_Screening_Workflow A Prepare Reagent Stocks (Alkynes, Azide, Cu/Ligand, Ascorbate) B Create Reaction Master Mix (Buffer, Azide, Cu/Ligand) A->B C Aliquot Master Mix into Microplate B->C D Initiate Reactions (Add Alkyne + Ascorbate) C->D E Monitor Fluorescence vs. Time in Plate Reader D->E F Plot Kinetic Curves (Fluorescence vs. Time) E->F G Calculate Initial Reaction Rates (Slope of Curves) F->G H Compare Alkyne Performance G->H

Caption: Workflow for comparing alkyne reactivity.

Conclusion and Recommendations

The choice of a terminal alkyne for a click chemistry reaction is a critical experimental parameter. While standard propargyl derivatives offer a robust and economical solution for most applications, specialized alkynes like Ethyl 2-nonynoate provide unique advantages in specific contexts.

Choose Ethyl 2-nonynoate when:

  • Your substrates or desired product are highly hydrophobic, and solubility in nonpolar organic solvents is required.

  • A slight enhancement in reaction rate is desired, and the conditions are not conducive to nucleophilic side reactions.

Choose standard propargyl derivatives when:

  • Cost and versatility are primary concerns.

  • Working in aqueous or biological systems where predictable, baseline reactivity is essential.

Choose propiolamides when:

  • Maximizing the reaction rate is the highest priority, for instance, in high-throughput screening or when dealing with very dilute samples.

By understanding the interplay of electronic and steric effects and by employing robust, validated protocols, researchers can harness the full power of click chemistry, selecting the optimal alkyne to accelerate their path to discovery.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Journal of the American Chemical Society, 133(11), 3940-3949. [Link]

  • Moorhouse, A. D., & Moses, J. E. (2021). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Molecules, 26(16), 4945. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

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  • Hein, J. E., & Fokin, V. V. (2010). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(5), 731-740. [Link]

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  • Al-Ameed, T., & Al-Janabi, H. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega, 8(30), 26861–26871. [Link]

  • Zhang, J., & Li, H. (2021). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C, 125(45), 25028–25037. [Link]

  • Díez-González, S., & Nolan, S. P. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Organometallics, 41(8), 949–956. [Link]

  • Gessner, V. H. (2019). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. Inorganics, 7(6), 75. [Link]

  • Schmidt, B., & Ihle, S. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis, 15(7), 972-980. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 145-157. [Link]

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Comparative

Comparative study of catalysts for Ethyl 2-nonynoate reactions

An In-Depth Comparative Guide to Catalysts for Ethyl 2-nonynoate Reactions Introduction Ethyl 2-nonynoate is a versatile acyclic alkyne ester that serves as a valuable building block in organic synthesis, particularly in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for Ethyl 2-nonynoate Reactions

Introduction

Ethyl 2-nonynoate is a versatile acyclic alkyne ester that serves as a valuable building block in organic synthesis, particularly in the fragrance, flavor, and pharmaceutical industries.[1][2] Its reactivity is dominated by the electron-deficient carbon-carbon triple bond, making it a prime substrate for a variety of catalytic transformations. The selection of an appropriate catalyst is paramount as it dictates the reaction's outcome, governing its rate, efficiency, and, most critically, its selectivity.

This guide provides a comparative analysis of catalysts for the principal reactions of ethyl 2-nonynoate and related alkynoates. We will delve into the catalytic systems for hydrogenation and hydration, presenting experimental data to support an objective comparison. The discussion is framed from the perspective of a senior application scientist, focusing on the rationale behind catalyst selection and the mechanistic principles that ensure reaction success.

Catalytic Hydrogenation: A Study in Selectivity

The hydrogenation of the alkyne functionality in ethyl 2-nonynoate can lead to three distinct products: the (Z)-alkene, the (E)-alkene, or the fully saturated alkane. The choice of catalyst is the critical determinant for navigating this selectivity challenge.

Semi-Hydrogenation to (Z)-Ethyl 2-Nonenoate

Achieving high selectivity for the cis or (Z)-alkene is a common objective in the synthesis of fine chemicals and natural products. This transformation requires a catalyst that is active enough to reduce the alkyne but sufficiently attenuated to prevent both over-reduction to the alkane and isomerization to the more stable (E)-alkene.[3] The mechanism relies on the syn-addition of two hydrogen atoms across the triple bond on the catalyst surface.[4][5]

Lindlar's catalyst is the quintessential choice for this transformation.[6] It consists of palladium supported on calcium carbonate (CaCO₃) and "poisoned" with lead acetate and quinoline.[7][8]

  • Mechanism of Action: The palladium provides the active sites for H₂ dissociation. The lead and quinoline act as poisons, deactivating the most active sites on the palladium surface.[4][9] This deactivation is crucial; it weakens the adsorption of the initially formed (Z)-alkene, allowing it to desorb from the catalyst surface before it can be further hydrogenated to the alkane or isomerize.[5]

  • Performance: It reliably delivers high yields of the (Z)-alkene with excellent stereoselectivity. The primary drawback is the use of stoichiometric heavy metals (lead), which presents environmental and safety concerns.

An effective alternative to Lindlar's catalyst is the P-2 Nickel catalyst, a nearly colloidal, non-magnetic black nickel prepared by the reduction of a nickel(II) salt, such as nickel acetate, with sodium borohydride.[10][11]

  • Mechanism of Action: P-2 Ni is highly sensitive to the substrate's structure.[12] For enhanced (Z)-selectivity, it is often modified with ethylenediamine.[10] This amine modifier plays a similar role to the poisons in Lindlar's catalyst, modulating the catalyst's surface to favor alkene desorption and prevent over-reduction. The system is particularly effective for converting disubstituted alkynes into pure cis-alkenes.[10]

  • Performance: P-2 Ni with ethylenediamine can achieve extremely high cis:trans ratios, sometimes exceeding 200:1.[10] It offers a lead-free alternative to Lindlar's catalyst, though careful preparation is required to ensure optimal activity and selectivity.[13]

Recent research has focused on developing homogeneous catalysts for this transformation to offer better control and milder reaction conditions.

  • Copper(I)-Hydride Catalysts: Systems based on copper(I) hydride, such as those using IPrCuCl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) activated with a silane (e.g., PMHS), have emerged as powerful tools for the semi-reduction of alkynes.[3] These reactions are often completely selective for the (Z)-isomer and exhibit no over-reduction, a significant advantage over many heterogeneous systems.[3]

  • Zinc-Anilide Complexes: A molecular zinc anilide complex has been shown to activate dihydrogen and catalyze the semi-hydrogenation of internal alkynes with high alkene:alkane and Z:E ratios.[14] The hydrozincation step is stereospecific, leading exclusively to the syn-isomer, which upon protonolysis yields the (Z)-alkene.[14]

Full Hydrogenation to Ethyl Nonanoate

For the complete saturation of the triple bond to the corresponding alkane, ethyl nonanoate, highly active, non-poisoned heterogeneous catalysts are employed.

  • Palladium on Carbon (Pd/C): This is the most common and efficient catalyst for complete hydrogenation.[4][7] It is highly active and requires relatively mild conditions (often room temperature and atmospheric pressure of H₂).

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): Another highly effective catalyst that is reduced in situ to platinum nanoparticles. It is robust and can be used for a wide range of substrates.

  • Raney Nickel: A cost-effective alternative, though it may require higher temperatures and pressures compared to palladium or platinum catalysts.

The key to success in full hydrogenation is using a molar excess of hydrogen gas (at least 2 equivalents) to ensure the reaction proceeds to completion.[7]

Catalytic Hydration: Synthesis of Ethyl 3-Oxononanoate

The addition of water across the alkyne triple bond (hydration) is a fundamental transformation that converts alkynes into carbonyl compounds. For an internal, unsymmetrical alkyne like ethyl 2-nonynoate, the primary challenge is controlling the regioselectivity of the addition. Gold catalysts have proven exceptionally effective for this purpose.

Gold complexes are soft π-acids that potently activate the C-C triple bond towards nucleophilic attack by water.[15]

  • Mechanism of Action: The gold catalyst coordinates to the alkyne, making it more electrophilic. In the case of alkynoates, the carbonyl group can provide anchimeric assistance, influencing the regioselectivity of the subsequent nucleophilic attack by water.[16][17] This typically leads to the formation of an enol intermediate, which rapidly tautomerizes to the more stable ketone. For terminal alkynes, the reaction generally exhibits Markovnikov regioselectivity, yielding methyl ketones.[18][19] For internal alkynoates, the regioselectivity is influenced by both electronic and steric factors.

  • Performance: Gold(I) and Gold(III) complexes can catalyze hydration at very low loadings (<1 mol%) under mild conditions.[16][18] The choice of ligands on the gold center can significantly impact catalyst stability and activity. For instance, bulky N-heterocyclic carbene (NHC) ligands have been used to create highly active and robust catalysts.[16]

Other Catalytic Transformations

While hydrogenation and hydration are primary reactions, the triple bond of alkynoates is amenable to other important catalytic C-C bond-forming reactions.

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[20][21] While ethyl 2-nonynoate is an internal alkyne and thus not a direct substrate, the related compound ethyl propiolate is a widely used building block in this reaction to synthesize 3-aryl propiolates.[22][23][24] This highlights the synthetic utility of the alkynoate functional group in advanced C-C bond construction.

The copper-catalyzed addition of a tin hydride (hydrostannation) across the triple bond of alkynoates proceeds with high regio- and stereoselectivity. For example, using Stryker's reagent ([(Ph₃P)CuH]₆), the syn-addition of Bu₃SnH to alkynyl esters occurs to produce (E)-α-stannylated alkenoates in high yields.[25] This reaction provides a complementary method to other stannylation procedures and generates versatile vinylstannane intermediates.[25]

Visualizations and Data

Diagrams

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Reactant (Ethyl 2-nonynoate) + Solvent B Add Catalyst A->B C Establish Reaction Conditions (T, P) B->C D Monitor Progress (TLC, GC, NMR) C->D E Quench Reaction D->E F Filter Catalyst (if heterogeneous) E->F G Extraction F->G H Purification (Chromatography) G->H I I H->I Characterization (NMR, MS, IR)

G Alkyne Ethyl 2-nonynoate Z_Alkene (Z)-Ethyl 2-nonenoate (cis-product) Alkyne->Z_Alkene + H₂ [Poisoned Catalyst] e.g., Lindlar, P-2 Ni Alkane Ethyl nonanoate (saturated) Alkyne->Alkane + 2H₂ [Active Catalyst] e.g., Pd/C, PtO₂ E_Alkene (E)-Ethyl 2-nonenoate (trans-product) Z_Alkene->E_Alkene Isomerization Z_Alkene->Alkane + H₂ [Over-reduction]

G C Pd(0) C1 Pd(H)₂ C2 Pd-Alkyne Complex C1->C2 π-Complexation C3 Pd-Alkene Complex C2->C3 Migratory Insertion C3->C Reductive Elimination Alkene (Z)-Alkene C3->Alkene H2 H₂ H2->C Oxidative Addition Alkyne Alkyne Alkyne->C1

Comparative Data Tables

Table 1: Comparison of Catalysts for Semi-Hydrogenation of Alkynes

Catalyst SystemTypical ConditionsSelectivity (Z:E)Over-reductionProsConsReference(s)
Lindlar's Catalyst H₂ (1 atm), Quinoline, RT>98:2Low, but possible with long reaction timesHigh Z-selectivity, reliableToxic lead waste, catalyst deactivation[4][6][7]
P-2 Ni / Ethylenediamine H₂ (1 atm), EtOH, RT>100:1 to 200:1Very LowLead-free, excellent Z-selectivityCatalyst preparation sensitive, pyrophoric risk[8][10]
IPrCuCl / PMHS i-BuOH, Toluene, RTExclusively ZNone reportedExcellent Z-selectivity, no over-reduction, functional group tolerantAir/moisture sensitive pre-catalyst[3]
Zinc-Anilide Complex H₂ (1-4 atm), Benzene, 60°CHighLowNovel main-group catalysis, high selectivityLimited substrate scope reported, requires specific ligand synthesis[14]

Table 2: Comparison of Catalysts for Alkyne Hydration

Catalyst SystemTypical LoadingTypical ConditionsRegioselectivityProsConsReference(s)
Au(I) Complexes 0.01 - 1 mol%MeOH/H₂O or Dioxane/H₂O, 60-80°CGood to Excellent (Markovnikov for terminal)High activity, low catalyst loading, atom-economicalCost of gold, potential for catalyst decomposition[16][18]
Au(III) Complexes 0.5 - 2 mol%MeOH/H₂O, 60°CExcellentEnvironmentally friendly solvents, no additives neededGenerally requires slightly higher loading than Au(I)[19]
Mercury(II) Salts (e.g., HgSO₄) StoichiometricH₂SO₄, H₂OGood (Markovnikov)Historically significant, effectiveHighly toxic, stoichiometric wasteN/A

Experimental Protocols

Protocol 1: (Z)-Selective Semi-Hydrogenation using P-2 Nickel Catalyst

This protocol is adapted from the procedure described by Brown and Ahuja.[10]

  • Catalyst Preparation: In a flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve Nickel(II) acetate tetrahydrate (1.25 g, 5.0 mmol) in 50 mL of absolute ethanol.

  • While stirring vigorously, add a solution of sodium borohydride (0.19 g, 5.0 mmol) in 5 mL of ethanol. A black, nearly colloidal precipitate of P-2 Ni will form immediately.

  • Reaction Setup: Purge the reaction flask (e.g., a Brown hydrogenator) with hydrogen gas.

  • To the freshly prepared catalyst suspension, add ethylenediamine (0.66 mL, 10 mmol) via syringe, followed by the substrate, ethyl 2-nonynoate (7.29 g, 40.0 mmol).

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon). Monitor the uptake of hydrogen. The reaction is typically complete within 15-30 minutes, indicated by the cessation of hydrogen uptake.

  • Work-up: Filter the reaction mixture through a short pad of Celite or activated carbon to remove the nickel catalyst.

  • Dilute the filtrate with water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with water, then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure to yield crude (Z)-ethyl 2-nonenoate. Purify by vacuum distillation or column chromatography if necessary.

Protocol 2: Gold-Catalyzed Hydration of an Alkyne

This is a general protocol based on typical conditions found in the literature.[18][19]

  • Reaction Setup: To a screw-cap vial containing a magnetic stir bar, add the alkyne substrate (e.g., a terminal alkyne, 0.5 mmol).

  • Add the solvent system, typically a mixture of methanol and water (0.5 mL MeOH and 18 µL H₂O, 2 eq.).

  • Add the gold catalyst (e.g., a Gold(III) complex, 1 mol%, 0.005 mmol).

  • Reaction: Seal the vial and place it in a preheated oil bath at 60 °C. Stir the reaction for the required time (monitor by TLC or GC, typically 1-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude ketone can be purified by column chromatography on silica gel.

Conclusion

The catalytic transformation of ethyl 2-nonynoate is a testament to the power and subtlety of modern catalysis. For selective semi-hydrogenation to the (Z)-alkene, classic poisoned catalysts like Lindlar's and P-2 Ni remain highly effective, though modern homogeneous copper and zinc systems offer compelling lead-free alternatives with exceptional selectivity and minimal over-reduction. For complete saturation, Pd/C is the undisputed catalyst of choice for its high activity and efficiency. In hydration reactions, gold catalysts have become the gold standard, offering unparalleled efficiency and atom economy for converting the alkyne into a valuable ketone intermediate. The selection of the optimal catalyst and conditions is a strategic decision that must balance the desired outcome with considerations of cost, safety, and environmental impact.

References

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  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. Journal of the Chemical Society, Chemical Communications, (15), 553–553. [Link]

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  • OpenOChem Learn. (n.d.). Reduction of Alkynes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Retrieved from [Link]

  • López-Gómez, M. J., et al. (2018). Gold(III) catalyzed (1) hydration of terminal alkynes. ResearchGate. [Link]

  • JoVE. (2023). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Journal of Visualized Experiments. [Link]

  • Gorin, D. J., & Toste, F. D. (2007). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 107(11), 5024–5049. [Link]

  • Stubbs, C. P., et al. (2012). Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex. Journal of the American Chemical Society, 134(44), 18363–18366. [Link]

  • Wikipedia. (n.d.). Semi-hydrogenation of alkynes. Retrieved from [Link]

  • Baker, D. L., et al. (2012). Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses, 89, 444. [Link]

  • Wang, Y., et al. (2019). Cu(I)-Catalyzed Three-Component Reaction of α-Diazo Amide with Terminal Alkyne and Isatin Ketimine via Electrophilic Trapping of Active Alkynoate-Copper Intermediate. Semantic Scholar. [Link]

  • Khan Academy. (n.d.). Reduction of alkynes. Retrieved from [Link]

  • Werkmeister, S., et al. (2014). Homogeneous catalytic transfer semihydrogenation of alkynes – an overview of hydrogen sources, catalysts and reaction mechanisms. Catalysis Science & Technology, 4(8), 2277–2291. [Link]

  • Leah4Sci. (2019, January 17). Hydrogenation, Lindlar's catalyst, Dissolving Metal Reduction - cis/trans alkenes [Video]. YouTube. [Link]

  • Wang, J., et al. (2022). Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. MDPI. [Link]

  • Zhang, G., et al. (2022). Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. Journal of the American Chemical Society, 144(29), 13076–13085. [Link]

  • Semagina, N., et al. (2017). Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Dalton Transactions, 46(29), 9385–9403. [Link]

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  • ResearchGate. (n.d.). Selective Hydrogenations over P-2 Ni. Retrieved from [Link]

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  • ResearchGate. (n.d.). Optimized Sonogashira coupling of iodo benzene (1a) and ethyl propiolate (2) to give ethyl 3-phenyl propiolate (3a). Retrieved from [Link]

  • Brown, C. A. (1973). Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure. The Journal of Organic Chemistry, 38(12), 2226–2228. [Link]

  • Szałaj, P., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 26(11), 3326. [Link]

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Validation

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 2-nonynoate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of molecular research and pharmaceutical development, the unambiguous structural confirmation of a synthesized compound is not mer...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular research and pharmaceutical development, the unambiguous structural confirmation of a synthesized compound is not merely a procedural step; it is the bedrock of reliable, reproducible, and meaningful science. Ethyl 2-nonynoate and its derivatives, utilized in applications ranging from flavor and fragrance chemistry to synthetic intermediates, demand a rigorous and multi-faceted validation approach.[1][2] An error in structural assignment can compromise months of research, invalidate biological data, and lead to costly dead ends.

This guide eschews a simple checklist methodology. Instead, it presents an integrated analytical strategy, grounded in the principles of causality and self-validation. As a senior application scientist, my objective is to not only detail the what and how but to illuminate the why behind each experimental choice, empowering you to build an unshakeable case for your molecular structure. We will explore a synergistic workflow that combines Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create a cohesive and definitive structural proof.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

Expertise & Experience: NMR spectroscopy is the cornerstone of organic structure elucidation because it provides a direct map of the molecule's carbon-hydrogen framework. It is unparalleled in its ability to reveal not just the presence of atoms, but their precise connectivity and chemical environment. For Ethyl 2-nonynoate derivatives, where subtle changes in the alkyl chain or substitutions can dramatically alter properties, NMR is non-negotiable.

¹H NMR: A Proton's Perspective

The proton NMR spectrum gives a quantitative and qualitative count of every unique hydrogen environment. For a standard Ethyl 2-nonynoate structure, we anticipate a set of highly characteristic signals. The true validation comes from ensuring every signal—its chemical shift, integration, and splitting pattern—correlates perfectly with the proposed structure.

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Protons near electronegative atoms (like oxygen) or unsaturated groups (like alkynes and carbonyls) are "deshielded" and appear at a higher chemical shift (further downfield).

  • Integration: The area under each signal is directly proportional to the number of protons it represents. This serves as a crucial internal check on the proton count.

  • Splitting (Multiplicity): The (n+1) rule dictates that a signal is split into 'n+1' lines by 'n' equivalent neighboring protons. This is the most powerful feature for establishing connectivity. For instance, the classic ethyl group of the ester presents a quartet and a triplet, a signature pattern that immediately confirms this fragment.[3]

Table 1: Representative ¹H NMR Data for Ethyl 2-nonynoate

Assigned Protons (Structure Position)Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-O-CH₂ -CH₃~4.2Quartet (q)2HAdjacent to the ester oxygen and a CH₃ group (3+1=4 lines).
-O-CH₂-CH₃ ~1.3Triplet (t)3HAdjacent to a CH₂ group (2+1=3 lines).
-CH₂ -C≡C-~2.4Triplet (t)2HAdjacent to the alkyne and a CH₂ group.
-(CH₂)₄-CH₃~1.3-1.6Multiplet (m)8HOverlapping signals from the central part of the alkyl chain.
-(CH₂)₅-CH₃ ~0.9Triplet (t)3HTerminal methyl group, adjacent to a CH₂ group.
¹³C NMR & DEPT: Mapping the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone. In a standard proton-decoupled ¹³C spectrum, each unique carbon atom appears as a single line. The chemical shift of these signals is highly diagnostic.

  • C=O (Ester Carbonyl): The most downfield signal, typically ~154 ppm, due to the strong deshielding effect of the double-bonded oxygen.

  • C≡C (Alkyne Carbons): These sp-hybridized carbons appear in a unique region, typically between 70-95 ppm.[4]

  • -O-CH₂- (Ester Methylene): Found around 62 ppm.

  • Alkyl Chain Carbons: Appear in the upfield region (~14-31 ppm).

To add another layer of validation, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable.[5] This technique differentiates carbon signals based on the number of attached protons, allowing you to definitively identify CH₃, CH₂, and CH groups, and by extension, quaternary carbons. This is a self-validating system; the carbon types identified by DEPT must match the structure proposed from the ¹H NMR data.

Table 2: Representative ¹³C NMR and DEPT-135 Data for Ethyl 2-nonynoate

Carbon PositionChemical Shift (δ, ppm)DEPT-135 PhaseRationale
C =O~154No SignalQuaternary carbon.
-C≡C -C=O~94No SignalQuaternary alkyne carbon.
-CH₂-C ≡C-~73No SignalQuaternary alkyne carbon.
-O-C H₂-~62PositiveCH₂ group.
Alkyl C H₂'s~22-31PositiveMultiple CH₂ groups in the chain.
-O-CH₂-C H₃~14.1NegativeCH₃ group.
Alkyl Chain C H₃~13.9NegativeCH₃ group.
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified Ethyl 2-nonynoate derivative.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the regions of interest.

  • Homogenization: Vortex the sample gently until the solid is completely dissolved. A clear, homogeneous solution is essential for acquiring high-resolution spectra.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow a few minutes for the sample to equilibrate to the magnet's temperature.

  • Tuning and Shimming: The instrument automatically tunes the probe to the correct frequency and shims the magnetic field to maximize homogeneity, which is crucial for sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data (Free Induction Decay, FID).

  • Calibration: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

  • Analysis: Integrate the signals and analyze the chemical shifts and splitting patterns.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation A Purified Derivative B Dissolve in CDCl3 A->B ~5-10 mg C Insert into Spectrometer B->C D Tune & Shim C->D E Acquire 1D Spectra (¹H, ¹³C, DEPT) D->E F Acquire 2D Spectra (COSY, HSQC, HMBC) E->F If structure is complex or ambiguous G Process Spectra (FT, Phasing, Baseline) E->G F->G H Assign Signals G->H I Correlate All Data (1D & 2D) H->I J Confirm Structure I->J MS_Workflow A Diluted Sample in Volatile Solvent B Inject into GC A->B C Separation on Column B->C D Elution into MS Ion Source C->D E Ionization (EI/ESI) D->E F Mass Analysis (m/z Separation) E->F G Detection F->G H Generate Mass Spectrum G->H I Compare M⁺ with Calculated MW H->I J Analyze Fragmentation Pattern H->J IR_Logic A Acquire IR Spectrum B Is a strong, sharp peak present at ~1715 cm⁻¹? A->B E Ester C=O Confirmed B->E Yes H Structure Inconsistent B->H No C Is a peak present at ~2250 cm⁻¹? F Alkyne C≡C Confirmed C->F Yes C->H No D Is a broad peak absent in 3200-3500 cm⁻¹ region? G Absence of -OH Confirmed D->G Yes D->H No E->C F->D

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-nonynoate

Introduction: The Significance of Ethyl 2-nonynoate Ethyl 2-nonynoate, a colorless oily liquid, is a valuable specialty chemical primarily recognized for its characteristic green, violet-like aroma.[1][2] This unique olf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 2-nonynoate

Ethyl 2-nonynoate, a colorless oily liquid, is a valuable specialty chemical primarily recognized for its characteristic green, violet-like aroma.[1][2] This unique olfactory profile has led to its use as a flavoring agent in the food industry and as a fragrance component in perfumes, cosmetics, and personal care products.[3][4] Its molecular structure, featuring a reactive internal alkyne conjugated with an ester, also makes it a versatile intermediate for the synthesis of more complex organic molecules. Given its utility, the efficient and reliable synthesis of Ethyl 2-nonynoate is a topic of considerable interest for researchers and professionals in chemical synthesis and drug development.

This guide provides an in-depth comparison of synthetic methodologies for Ethyl 2-nonynoate. We will dissect the prevalent synthetic route, explore viable alternatives, and present a comparative analysis based on yield, scalability, safety, and operational complexity. The protocols herein are designed to be self-validating, and the underlying chemical principles are explained to empower researchers in their experimental design.

Method 1: Alkylation of a Terminal Alkyne (The Bedoukian Approach)

The most direct and widely cited method for preparing Ethyl 2-nonynoate is based on the alkylation of a terminal alkyne.[1] This strategy leverages the enhanced acidity of the terminal proton on an alkyne (pKa ≈ 25), which allows for its removal by a strong base to generate a potent carbon nucleophile—the acetylide anion.[5] This nucleophile can then react with an electrophilic carbonyl compound, such as ethyl chloroformate, to form the desired α,β-acetylenic ester.

Mechanistic Rationale

The synthesis proceeds in two key steps:

  • Deprotonation: A strong base, typically sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi), is used to deprotonate the terminal alkyne, 1-octyne. The choice of base is critical; weaker bases like hydroxides are not strong enough to deprotonate the alkyne sufficiently. Sodium amide is often favored for its high reactivity and commercial availability.[6] The resulting sodium octynide is a powerful nucleophile.

  • Nucleophilic Acyl Substitution: The generated acetylide anion attacks the electrophilic carbonyl carbon of ethyl chloroformate. This is an SN2-type reaction where the acetylide displaces the chloride leaving group, forming a new carbon-carbon bond and yielding the final product, Ethyl 2-nonynoate.[7]

Experimental Workflow Diagram

cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Work-up A 1-Octyne C Sodium Octynide (Acetylide Anion) A->C Deprotonation B Strong Base (e.g., NaNH2) E Ethyl 2-nonynoate C->E Nucleophilic Attack D Ethyl Chloroformate F Quenching (e.g., H2O) E->F G Extraction & Purification F->G

Caption: Workflow for the synthesis of Ethyl 2-nonynoate via alkyne alkylation.

Detailed Protocol

Materials:

  • 1-Octyne (98%)

  • Sodium Amide (NaNH₂) (98%) or n-Butyllithium (n-BuLi) (2.5 M in hexanes)

  • Ethyl Chloroformate (97%)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen) is prepared.

  • Acetylide Formation: Anhydrous THF is added to the flask, followed by the slow addition of sodium amide. The mixture is cooled to 0°C in an ice bath. 1-Octyne, dissolved in a small amount of anhydrous THF, is then added dropwise via the dropping funnel over 30 minutes. The reaction is allowed to stir at 0°C for 1 hour after the addition is complete.

  • Reaction with Ethyl Chloroformate: Ethyl chloroformate is added dropwise to the cooled acetylide solution. A mild exothermic reaction is typically observed. The reaction mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature, stirring overnight.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation (Boiling Point: 121-122 °C at 13 mm Hg) to yield pure Ethyl 2-nonynoate.[1][2]

Method 2: Dehydrohalogenation of Dihalo-esters

An alternative, though less direct, route to alkynes is through a double dehydrohalogenation of a vicinal or geminal dihalide.[8] For Ethyl 2-nonynoate, this would involve synthesizing an appropriate dihalo-ester precursor, such as ethyl 2,3-dibromononanoate.

Mechanistic Rationale

This method relies on two successive E2 elimination reactions. A strong base is required to remove two equivalents of hydrogen halide (H-X) from the dihaloalkane precursor to form the alkyne.

  • Precursor Synthesis: The synthesis would first require the bromination of ethyl 2-nonenoate to form ethyl 2,3-dibromononanoate.

  • Double Elimination: The resulting dibromo-ester is then treated with an excess of a very strong base, such as sodium amide in liquid ammonia, to effect the double elimination and form the triple bond.

Experimental Workflow Diagram

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Double Elimination A Ethyl 2-nonenoate C Ethyl 2,3-dibromononanoate A->C B Bromine (Br2) E Ethyl 2-nonynoate C->E Double Dehydrohalogenation D Strong Base (e.g., NaNH2, 2 equiv.)

Caption: Workflow for Ethyl 2-nonynoate synthesis via dehydrohalogenation.

Method 3: Oxidation of 2-Nonyn-1-ol

Another potential synthetic pathway involves the oxidation of the corresponding acetylenic alcohol, 2-nonyn-1-ol. This multi-step approach first requires the synthesis of the alcohol, which is then oxidized to the carboxylic acid, followed by esterification. More direct oxidation methods that can convert a primary alcohol to an ester exist, but can be challenging for acetylenic substrates.

Mechanistic Rationale
  • Alcohol Synthesis: 2-Nonyn-1-ol can be synthesized by reacting the lithium salt of 1-octyne with formaldehyde.

  • Oxidation: The primary alcohol is then oxidized to the corresponding carboxylic acid (2-nonynoic acid) using a strong oxidizing agent like Jones reagent (CrO₃ in sulfuric acid) or PCC. Domino oxidation-Wittig reactions have also been explored for similar transformations.[9]

  • Esterification: Finally, 2-nonynoic acid is converted to its ethyl ester via a standard Fischer esterification with ethanol in the presence of an acid catalyst.

Comparative Analysis of Synthetic Methods

ParameterMethod 1: Alkyne AlkylationMethod 2: DehydrohalogenationMethod 3: Alcohol Oxidation
Starting Materials 1-Octyne, Ethyl ChloroformateEthyl 2-nonenoate1-Octyne, Formaldehyde, Ethanol
Number of Steps 1 (main reaction)23
Typical Yield Good to Excellent (70-90%)Moderate to GoodModerate (multi-step losses)
Scalability HighModerate (handling Br₂ and NaNH₂)Moderate
Reagent Safety Requires strong base (NaNH₂ or n-BuLi)Uses hazardous Br₂ and strong baseUses strong oxidizing agents (e.g., CrO₃)
Atom Economy GoodPoor (loss of 2 HBr)Moderate
Simplicity HighModerateLow
Discussion of Comparative Merits

Method 1 (Alkylation of 1-Octyne) stands out as the most efficient and straightforward approach. Its single-step nature from readily available starting materials makes it highly attractive for both laboratory and potential industrial-scale synthesis.[1] The reaction is generally high-yielding and robust. The primary safety consideration is the handling of pyrophoric (n-BuLi) or highly reactive (NaNH₂) bases, which requires an inert atmosphere and anhydrous conditions.

Method 2 (Dehydrohalogenation) is a classic but more circuitous route. It involves more synthetic steps, which invariably lowers the overall yield. The use of elemental bromine and large excesses of sodium amide presents significant handling and safety challenges. While mechanistically valid, it is less practical and efficient compared to the direct alkylation method.

Method 3 (Alcohol Oxidation) is the most complex of the three, involving three distinct synthetic transformations. Each step adds complexity and potential for yield loss, making the overall process less efficient. Furthermore, the use of stoichiometric heavy metal oxidants like chromium is environmentally undesirable. This route would typically only be considered if the intermediate, 2-nonyn-1-ol, were a readily available starting material for other reasons.

Conclusion and Recommendation

For the synthesis of Ethyl 2-nonynoate, the alkylation of 1-octyne with ethyl chloroformate (Method 1) is the superior and recommended method. Its high efficiency, operational simplicity, and excellent scalability make it the most logical and cost-effective choice for researchers and drug development professionals. While alternative methods exist based on fundamental organic reactions, they do not offer the same level of practicality and performance. The direct alkylation approach provides a reliable and well-documented pathway to high-purity Ethyl 2-nonynoate.

References

  • ResearchGate. (n.d.). gamma-Hydroxy-alpha,beta-acetylenic esters: asymmetric syntheses and applications | Request PDF. [Link]

  • Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]

  • Stang, P. J., Boehshar, M., Wingert, H., & Kitamura, T. (1990). Acetylenic esters. Preparation and characterization of alkynyl carboxylates via polyvalent iodonium species. Journal of the American Chemical Society.
  • University of Calgary. (n.d.). Ch 9: Alkylation of Terminal Alkynes. [Link]

  • Progressive Academic Publishing. (n.d.). SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS. [Link]

  • Wikipedia. (n.d.). Acetylene. [Link]

  • Google Patents. (n.d.).
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  • YouTube. (2018). Alkylation of Terminal Alkynes and Intro to Reaction Maps. [Link]

  • OrgoSolver. (n.d.). Synthesis of Alkynes. [Link]

  • PubChem. (n.d.). Ethyl-2-nonynoate. [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-Nonynoate. [Link]

  • Organic Chemistry Portal. (2004). Domino Primary Alcohol Oxidation-Wittig Reaction: Total Synthesis of ABT-418 and (E)-4-Oxonon-2-enoic Acid. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). Octynoic and nonynoic acid esters - Evaluation statement. [Link]

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Validation

A Senior Application Scientist's Guide to the Enantiomeric Excess Analysis of Ethyl 2-nonynoate

In the landscape of pharmaceutical development, flavor and fragrance synthesis, and advanced materials science, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of its biolog...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, flavor and fragrance synthesis, and advanced materials science, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of its biological activity, sensory properties, and safety profile. Ethyl 2-nonynoate, a chiral building block and fragrance component, exemplifies this principle.[1][2] The accurate and precise determination of its enantiomeric excess (ee%) is paramount for quality control, process optimization, and regulatory compliance.[3][4]

This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess of ethyl 2-nonynoate. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate technique for their specific needs.

Pillars of Enantiomeric Analysis: Chromatography and Spectroscopy

The determination of enantiomeric excess hinges on creating a chiral environment that allows for the differentiation of enantiomers. This is primarily achieved through two major analytical approaches: chiral chromatography and spectroscopic methods.

  • Chiral Chromatography (HPLC & GC): This is often the gold standard, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, physical separation.[5][6]

  • Spectroscopic Methods (NMR): These techniques typically involve the use of a chiral auxiliary—a derivatizing or solvating agent—to convert the enantiomeric pair into a mixture of diastereomers, which possess distinct physical properties and can be differentiated by standard spectroscopic analysis.[7][8][9]

The choice between these methods is a critical decision dictated by the required accuracy, sensitivity, sample throughput, and the physicochemical properties of the analyte.[3][5]

Comparative Analysis of Key Methodologies

The selection of an optimal analytical technique requires a quantitative comparison of their performance characteristics. The following table summarizes the key metrics for the most prevalent methods used in ee% determination.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a solid chiral stationary phase (CSP).[6]Differential interaction with a liquid chiral stationary phase (CSP) in a capillary column.[10]Formation of diastereomeric complexes with distinct, quantifiable signals.[9]
Resolution (Rs) Excellent (typically > 1.5), highly dependent on CSP and mobile phase selection.[11]Very High (often > 2.0), capable of separating highly similar compounds.[12]Dependent on the choice of chiral auxiliary and magnetic field strength.
Sensitivity (LOD/LOQ) High to very high, especially with UV or MS detectors (µg/mL to ng/mL).[13]Extremely high, especially with FID or MS detectors (ng/mL to pg/mL).[12]Relatively low; requires higher sample concentration (mg/mL).[13]
Accuracy & Precision Excellent, considered a gold standard for quantification.[5]Excellent, highly reproducible with proper calibration.Good to excellent; accuracy depends on baseline resolution of signals and proper integration.
Sample Throughput Moderate; run times are typically 10-30 minutes.[14]High; run times can be faster than HPLC, often under 15 minutes.High; sample preparation is minimal (simple mixing) and analysis is fast.[5]
Sample Preparation Minimal; sample is dissolved in the mobile phase.May require derivatization to increase volatility, though ethyl 2-nonynoate is likely suitable for direct analysis.[12]Simple mixing with a chiral solvating agent or a chemical reaction to form diastereomers.[5]
Destructive? Yes, the sample is consumed.Yes, the sample is consumed.No, the sample can be recovered.
Instrumentation Cost HighModerate to HighVery High

Methodology Deep Dive: Chiral Chromatography

The power of chromatography lies in its ability to physically separate enantiomers, allowing for unambiguous quantification. The heart of this technique is the chiral stationary phase (CSP), a solid support medium to which a chiral selector is immobilized.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantioseparation.[6] For a molecule like ethyl 2-nonynoate, which contains a polar ester group and a non-polar alkyl chain, both normal-phase and reversed-phase methods could be viable.

Causality of Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralpak® or Chiralcel®) are exceptionally effective for a broad range of chiral compounds.[11][15] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer. Normal-phase chromatography (using eluents like hexane/isopropanol) often enhances these specific interactions, leading to better resolution compared to reversed-phase modes.[16]

Chiral_HPLC_Principle cluster_column Chiral Stationary Phase (CSP) cluster_analytes Racemic Mixture cluster_detector Detector Signal CSP Chiral Selector R_peak Elutes First CSP:f1->R_peak Shorter Retention Time S_peak Elutes Second CSP:f2->S_peak Longer Retention Time R_en R R_en->CSP:f1 Weaker Interaction S_en S S_en->CSP:f2 Stronger Interaction Detector

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column Selection: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP is a strong starting point.[11][17]

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and 2-propanol (isopropanol). A typical starting ratio is 90:10 (v/v).[16] The solvents must be HPLC grade and thoroughly degassed.

  • Sample Preparation: Accurately weigh ~1 mg of the ethyl 2-nonynoate sample and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (where the ester chromophore absorbs).

    • Injection Volume: 5 µL.

  • Analysis and Calculation:

    • Inject a racemic standard of ethyl 2-nonynoate to determine the retention times of both enantiomers and calculate the resolution factor (Rs).

    • Inject the sample solution.

    • Integrate the peak areas for the two enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess using the formula: % ee = [ |Area1 - Area2| / (Area1 + Area2) ] * 100 [18]

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like ethyl 2-nonynoate, chiral GC offers exceptional resolution and speed.[10][19]

Causality of Column Selection: The most common CSPs for chiral GC are based on derivatized cyclodextrins suspended in a polysiloxane stationary phase.[10][20] Cyclodextrins are chiral, bucket-shaped molecules that can include the analyte within their cavity. Enantioseparation is achieved through transient, diastereomeric host-guest interactions, with the "fit" differing slightly for each enantiomer. The choice of cyclodextrin derivative (e.g., permethylated, acetylated) provides different selectivities for various compound classes.

Experimental Protocol: Chiral GC Analysis

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column Selection: A cyclodextrin-based capillary column, such as an Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable choice.

  • Sample Preparation: Prepare a dilute solution of the ethyl 2-nonynoate sample (~100 µg/mL) in a high-purity solvent like ethyl acetate.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 230 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C. (This program should be optimized based on the retention times of a racemic standard).

    • Split Ratio: 50:1.

  • Analysis and Calculation: The procedure for data analysis and ee% calculation is identical to that described for HPLC, using the peak areas obtained from the FID chromatogram.

Methodology Deep Dive: NMR Spectroscopy

NMR spectroscopy offers a powerful and often rapid alternative to chromatography for ee% determination.[4][8] It does not separate the enantiomers but rather makes them distinguishable in the NMR spectrum. This is achieved by introducing a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric species.

NMR_Principle Racemate Racemic Mixture (R)-Analyte + (S)-Analyte CSA Add Chiral Solvating Agent (CSA) Racemate->CSA Complexes Formation of Transient Diastereomeric Complexes CSA->Complexes R_Complex (R)-Analyte : CSA Complexes->R_Complex S_Complex (S)-Analyte : CSA Complexes->S_Complex NMR ¹H NMR Analysis R_Complex->NMR S_Complex->NMR Spectrum Distinct Signals δ₁ ≠ δ₂ NMR->Spectrum Integration Calculate ee% from Signal Integration Spectrum->Integration

Caption: Workflow for ee% determination by NMR using a Chiral Solvating Agent (CSA).

Causality of Reagent Selection: A Chiral Solvating Agent (CSA) is an optically pure compound that forms weak, non-covalent complexes with the analyte enantiomers. These transient diastereomeric complexes exist in a fast equilibrium, but the different spatial arrangements cause protons near the chiral center of the analyte to experience slightly different magnetic environments. This results in the splitting of a single proton signal into two distinct signals, whose integral ratio directly corresponds to the enantiomeric ratio. For an ester like ethyl 2-nonynoate, a lanthanide-based chiral shift reagent like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) is an excellent choice as it can coordinate to the carbonyl oxygen.

Experimental Protocol: NMR Analysis with a Chiral Shift Reagent

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the ethyl 2-nonynoate sample (~5-10 mg) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample to identify a well-resolved proton signal, preferably one close to the chiral center (if applicable, though in this case, the molecule is chiral due to the alkyne). The quartet of the ethyl ester's CH₂ group is a good candidate.

  • Titration with Chiral Shift Reagent:

    • Add a small, known amount (e.g., 0.1 molar equivalents) of the chiral shift reagent (e.g., Eu(hfc)₃) directly to the NMR tube.

    • Gently shake the tube and re-acquire the ¹H NMR spectrum.

    • Observe the splitting of the target proton signal. Continue adding small increments of the shift reagent until baseline resolution of the two new signals is achieved. Avoid adding a large excess, as this can cause significant line broadening.

  • Analysis and Calculation:

    • Carefully integrate the two separated signals (Integral1 and Integral2).

    • Calculate the enantiomeric excess using the formula: % ee = [ |Integral1 - Integral2| / (Integral1 + Integral2) ] * 100

Conclusion and Strategic Recommendations

The determination of the enantiomeric excess of ethyl 2-nonynoate can be reliably achieved by several powerful analytical techniques. The optimal choice is dictated by the specific research or industrial context.

Decision_Tree Start Goal: Determine ee% of Ethyl 2-nonynoate Need Primary Need? Start->Need HighThroughput High Throughput / Reaction Monitoring Need->HighThroughput Speed HighPurity Highest Accuracy / Trace Impurity Detection Need->HighPurity Precision NonDestructive Sample Recovery Required Need->NonDestructive Conservation NMR Recommend: NMR with Chiral Solvating Agent HighThroughput->NMR GC Recommend: Chiral GC HighPurity->GC High Volatility HPLC Recommend: Chiral HPLC HighPurity->HPLC General Purpose NonDestructive->NMR

Caption: Decision workflow for selecting an ee% analysis method.

  • For high-throughput screening and rapid reaction monitoring, where speed is more critical than ultimate sensitivity, NMR spectroscopy is the superior choice due to its minimal sample preparation and fast analysis time.[14]

  • For quality control, regulatory submissions, or when detecting trace enantiomeric impurities, the high resolution and sensitivity of chiral chromatography are indispensable. Chiral GC is likely the most powerful option for ethyl 2-nonynoate given its volatility, offering both speed and exceptional resolving power.[3][5] Chiral HPLC remains a robust and highly reliable alternative applicable to a vast array of compounds.

By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and implement the most effective method to ensure the stereochemical integrity of their materials.

References

  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). (n.d.). BenchChem.
  • A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs. Chromatographic Methods. (n.d.). BenchChem.
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  • Parker, D. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-471.
  • PubChem. (n.d.). Ethyl 2-nonynoate. National Center for Biotechnology Information.
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  • Puchľová, E., et al. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. European Food Research and Technology.
  • Pescitelli, G., et al. (2024). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Physical Chemistry Chemical Physics, 26(1), 115-124.
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  • Abbate, S., et al. (2012). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Physical Chemistry Chemical Physics, 14(33), 11610-11622.
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Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl 2-nonynoate: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. Ethyl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. Ethyl 2-nonynoate, a versatile reagent, demands meticulous handling not only during experimentation but also at the end of its use. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 2-nonynoate, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of Ethyl 2-nonynoate

Before delving into disposal procedures, it is crucial to understand the inherent hazards of Ethyl 2-nonynoate. According to its Safety Data Sheet (SDS), Ethyl 2-nonynoate is classified as an irritant.[1] While comprehensive toxicity data is limited, related compounds, such as methyl 2-nonynoate, are known to be skin sensitizers.[2] Therefore, it is prudent to handle Ethyl 2-nonynoate with the appropriate precautions to avoid skin and eye irritation.

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses skin irritation.[1]
Eye IrritationMay cause eye irritation (precautionary).[3][4]
Skin SensitizationPotential for skin sensitization based on related compounds.[2]
Personal Protective Equipment (PPE): Your First Line of Defense

The foundation of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE). When managing Ethyl 2-nonynoate waste, a comprehensive PPE ensemble is non-negotiable.

Essential PPE for Handling Ethyl 2-nonynoate Waste:

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required. For tasks with a higher risk of splashing, a full face shield should be worn over safety goggles.[5]

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the nature of Ethyl 2-nonynoate, nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[3][4][5]

  • Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger volumes or in the event of a spill, a chemical-resistant apron or coveralls should be utilized.[6][7]

  • Respiratory Protection: While typically not required for small-scale handling in a well-ventilated area, a respirator with an organic-vapor-removing cartridge may be necessary if there is a risk of generating aerosols or vapors, especially during spill cleanup.[8]

Step-by-Step Disposal Protocol for Ethyl 2-nonynoate Waste

The guiding principle for the disposal of Ethyl 2-nonynoate is that it must be managed as hazardous waste. Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[3][4]

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, clearly labeled, and compatible waste container for Ethyl 2-nonynoate and its contaminated materials. The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[9][10]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "Ethyl 2-nonynoate." Include the date when the first waste was added.[10]

  • Incompatible Materials: Never mix Ethyl 2-nonynoate waste with incompatible chemicals. Consult a chemical incompatibility chart and the specific SDS for guidance.[9][11] For example, avoid mixing with strong oxidizing agents, acids, or bases unless part of a specific neutralization procedure.

2. On-site Management and Storage:

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which must be at or near the point of generation.[10][12]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment to prevent the spread of material in case of a leak.[9]

  • Container Integrity: Keep the waste container closed at all times, except when adding waste.[9][10] Regularly inspect the container for any signs of leakage or deterioration.

3. Final Disposal:

  • Licensed Chemical Destruction: The primary and recommended method for the disposal of Ethyl 2-nonynoate is through a licensed chemical destruction plant.[3][4] This typically involves controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will ensure that the waste is transported and disposed of in compliance with all local, state, and federal regulations.[9][12]

Emergency Procedures: Managing Spills of Ethyl 2-nonynoate

Accidents can happen, and a swift, informed response is critical to mitigating any potential harm.

For Minor Spills (manageable by laboratory personnel):

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[13][14]

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary PPE, including respiratory protection if warranted.[15]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to contain the spill.[16] Start from the outside and work your way in to prevent the spill from spreading.[17]

  • Absorb and Collect: Allow the absorbent material to fully soak up the Ethyl 2-nonynoate. Using non-sparking tools, carefully scoop the contaminated material into a designated hazardous waste container.[14][17]

  • Decontaminate the Area: Wipe down the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[13][17] All cleaning materials must be disposed of as hazardous waste.

  • Label and Store: Securely seal and label the waste container and place it in the SAA for pickup.

For Major Spills (requiring external assistance):

  • Evacuate: Immediately evacuate the area.

  • Notify: Alert your supervisor and contact your institution's EHS or emergency response team. Provide them with the identity of the spilled material (Ethyl 2-nonynoate) and the approximate quantity.

  • Isolate: From a safe distance, prevent others from entering the contaminated area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-nonynoate.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal cluster_3 Spill Response Start Ethyl 2-nonynoate Waste Generated Segregate Segregate from Incompatible Wastes Start->Segregate Spill Spill Occurs Start->Spill Collect Collect in Labeled, Compatible Container Segregate->Collect Store Store in Secondary Containment in SAA Collect->Store Inspect Regularly Inspect Container Store->Inspect ContactEHS Contact EHS for Pickup Inspect->ContactEHS Transport Transport by Licensed Waste Hauler ContactEHS->Transport Incinerate Controlled Incineration at Permitted Facility Transport->Incinerate MinorSpill Minor Spill Cleanup Protocol Spill->MinorSpill Is it a minor spill? MajorSpill Major Spill: Evacuate & Call EHS Spill->MajorSpill Is it a major spill? MinorSpill->Collect

Caption: Decision workflow for the proper disposal of Ethyl 2-nonynoate.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical waste management are as fundamental to good science as the experiments themselves.

References

  • Ethyl-2-nonynoate | C11H18O2 | CID 61451 - PubChem. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Texas at Austin. Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. Retrieved from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Retrieved from [Link]

  • ethyl 2-nonenoate, 17463-01-3 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • 40 CFR 156.212 -- Personal protective equipment statements. - eCFR. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. (2024, April 9). Food and Chemical Toxicology. Retrieved from [Link]

  • Octynoic and nonynoic acid esters - Evaluation statement - 30 May 2022. (2022, May 30). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, methyl 2-nonynoate, CAS Registry Number 111-80-8 | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Retrieved from [Link]

  • Chemical Waste | Environmental Health & Safety (EHS). (n.d.). The University of Texas at Austin. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]

  • Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk - ESSR. (n.d.). Retrieved from [Link]

  • 2-ethyl octine carbonate, 10031-92-2 - The Good Scents Company. (n.d.). Retrieved from [Link]

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Handling

A Senior Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-nonynoate

This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for handling Ethyl 2-nonynoate. As professionals in research and development, our commitment to safety...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for handling Ethyl 2-nonynoate. As professionals in research and development, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment and scientific principles to ensure your work is conducted safely and effectively.

The Foundation of Safety: A Proactive Hazard Assessment

Before any chemical is handled, a thorough understanding of its potential hazards is critical. This assessment dictates every subsequent safety decision. Ethyl 2-nonynoate presents a case where data from various sources can appear inconsistent; therefore, we must adopt the precautionary principle, preparing for the highest potential risk identified in authoritative literature.

Analysis of available Safety Data Sheets (SDS) and toxicological evaluations reveals several potential hazards. While some sources do not classify the compound as hazardous under OSHA's Hazard Communication Standard, others identify specific risks that must be managed[1][2]. The primary concerns are irritation and sensitization. One GHS classification explicitly warns that it causes skin irritation[3]. Other sources note it as being irritating to the eyes, respiratory system, and skin[4]. Furthermore, evaluations of related alkyne esters suggest a potential for these chemicals to be strong skin sensitizers[5].

This causality is clear: direct contact with the liquid or inhalation of its vapors can lead to adverse health effects. Our PPE strategy, therefore, is designed to systematically eliminate these routes of exposure.

Potential Hazard Route of Exposure Primary Health Concern Authoritative Source
Skin IrritationDermal ContactLocalized redness, inflammation.PubChem[3]
Skin SensitizationDermal ContactAllergic contact dermatitis upon repeated exposure.Australian Industrial Chemicals Introduction Scheme[5]
Eye IrritationOcular ContactRedness, pain, potential for injury.The Good Scents Company[4]
Respiratory IrritationInhalationIrritation of the nose, throat, and lungs.The Good Scents Company[4]

The Core Ensemble: Your Primary Barrier Against Exposure

For any procedure involving Ethyl 2-nonynoate, a baseline of PPE is mandatory. This core ensemble protects against incidental splashes and contact, forming the foundation of your defense. According to OSHA standards, employers are required to assess workplace hazards and provide appropriate PPE at no cost to the employee[6][7][8][9].

Eye and Face Protection

The potential for eye irritation necessitates robust protection.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required[10][11]. Goggles provide a seal around the eyes, offering superior protection against liquid splashes, mists, and vapors compared to standard safety glasses.

  • High-Risk Operations: For tasks with a significant splash hazard, such as transferring large volumes or working under pressure, a face shield must be worn in addition to chemical splash goggles[7][10]. The goggles provide the primary seal, while the shield protects the entire face.

Hand Protection: Preventing Dermal Absorption

Given the risk of skin irritation and sensitization, selecting the correct gloves is critical. Disposable nitrile gloves are a common starting point, but their resistance to specific chemicals varies[7][11][12].

The Causality of Glove Choice: Glove selection is not arbitrary. It is based on the chemical structure of Ethyl 2-nonynoate (an ester) and data on permeation and degradation for different glove materials. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

Glove Material Performance Against Esters & Organics Key Considerations
Nitrile Good for incidental splash protection.Provides a good balance of chemical resistance and dexterity. Check for tears before use[12].
Neoprene Very Good for extended contact.Offers excellent resistance to a broad range of chemicals, including acids, bases, and alcohols[12].
Butyl Rubber Excellent for prolonged immersion.Provides superior resistance to esters and ketones, but may offer less dexterity[13].
Latex Poor - Not Recommended.Offers little protection against organic solvents and can cause allergic reactions[12].

Protocol: For standard laboratory operations, nitrile gloves are acceptable. If handling larger quantities or if prolonged contact is possible, neoprene gloves are the recommended choice. Always use a "double-gloving" technique where practical to provide an additional barrier and simplify decontamination[10].

Body Protection
  • A flame-resistant or 100% cotton lab coat is mandatory to protect skin and clothing from splashes[7]. It should be fully buttoned.

  • Full-length pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed[7][10].

  • For large-scale transfers, supplement your lab coat with a chemical-resistant apron.

Respiratory Protection: A Critical Control for Vapor Inhalation

The primary engineering control for preventing respiratory exposure is to handle Ethyl 2-nonynoate within a certified chemical fume hood[1]. However, when engineering controls are insufficient or unavailable, respiratory protection is required[7][11].

When is a Respirator Necessary?

  • When handling the chemical outside of a functioning chemical fume hood.

  • During a large spill or emergency release.

  • When performing an operation that may generate an aerosol or high vapor concentration.

Selection Protocol: A NIOSH-approved air-purifying respirator (APR) is required. The specific type depends on the operational context.

  • Standard Use: A half-mask or full-facepiece APR equipped with organic vapor (OV) cartridges is the standard choice[14][15][16]. The full-facepiece model offers the added benefit of integrated eye protection.

  • Cartridge Selection: Use NIOSH-approved OV cartridges, typically designated with a black color code[16]. Ensure they are within their expiration date and establish a cartridge change-out schedule based on usage patterns and environmental conditions.

  • Fit Testing: Per OSHA regulation 29 CFR 1910.134, all users of tight-fitting respirators must undergo annual fit testing to ensure a proper seal[14].

Procedural Discipline: The Workflow of Safety

Effective PPE use is a systematic process. The following workflow ensures that protection is maintained from the start of a task until its completion.

PPE Selection and Donning/Doffing Protocol

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow start Start: Prepare to Handle Ethyl 2-nonynoate assess_task 1. Assess Task & Quantity start->assess_task core_ppe 2. Don Core PPE: - Lab Coat - Long Pants - Closed-Toe Shoes assess_task->core_ppe glove_select 3. Select & Don Gloves (Nitrile or Neoprene) core_ppe->glove_select eye_decision 4. Assess Splash Risk glove_select->eye_decision goggles 5a. Don Chemical Splash Goggles eye_decision->goggles Low Risk face_shield 5b. Don Face Shield OVER Goggles eye_decision->face_shield High Risk vent_decision 6. Assess Ventilation goggles->vent_decision face_shield->vent_decision fume_hood 7a. Work in Chemical Fume Hood vent_decision->fume_hood Adequate (Fume Hood Available) respirator 7b. Don NIOSH-Approved Respirator with OV Cartridges vent_decision->respirator Inadequate or Emergency proceed Proceed with Work fume_hood->proceed respirator->proceed decon End: Decontaminate & Doff PPE (Reverse Order, Gloves Last) proceed->decon

Caption: PPE Selection Workflow for Ethyl 2-nonynoate.

Step-by-Step Donning (Putting On) Procedure:

  • Clothing: Ensure you are wearing long pants and closed-toe shoes.

  • Body Protection: Don your lab coat and fasten all buttons.

  • Respiratory Protection (if required): Perform a seal check and don your respirator.

  • Eye/Face Protection: Don chemical splash goggles. If required, place a face shield over the goggles.

  • Hand Protection: Don the first pair of gloves. Don a second pair over the first. Ensure gloves overlap the cuffs of the lab coat.

Step-by-Step Doffing (Taking Off) Procedure: This sequence is critical to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out without touching the exterior surface. Dispose of them in a designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Lab Coat: Remove the lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Respirator (if used): Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Spill Management and Disposal

In the event of a spill, enhanced PPE is required.

  • Spill Response: Evacuate the area and ensure adequate ventilation. When re-entering, wear the full ensemble, including a respirator with OV cartridges, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., neoprene or butyl rubber) over your standard inner gloves[1][17].

  • Cleanup: Use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[1][17].

  • Disposal: All contaminated PPE, including gloves, lab coats, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations[18].

By integrating this comprehensive PPE strategy into your standard operating procedures, you establish a robust, self-validating system of safety that protects you and your colleagues, ensuring that your valuable research can proceed with confidence and integrity.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). [Link]

  • Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Centers for Disease Control and Prevention (CDC). [Link]

  • Ethyl 2-nonynoate. PubChem, National Center for Biotechnology Information. [Link]

  • Octynoic and nonynoic acid esters - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • 2-ethyl octine carbonate, 10031-92-2. The Good Scents Company. [Link]

  • ethyl 2-nonenoate, 17463-01-3. The Good Scents Company. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • OSHA Respirator Requirements for Selected Chemicals. NIOSH, Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Choosing the Right Respiratory Protection. Occupational Health & Safety. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. University of Pittsburgh. [Link]

  • Understanding Respirators With Organic Vapor Cartridges. PK Safety. [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention (CDC). [Link]

Sources

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